molecular formula C44H53N9O8 B147699 Ersilan CAS No. 135556-19-3

Ersilan

Cat. No.: B147699
CAS No.: 135556-19-3
M. Wt: 835.9 g/mol
InChI Key: RROKCPYVHJKPQG-SPZWACKZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ersilan is a novel small molecule compound of significant interest in biochemical research. Preliminary studies suggest its potential as a modulator of specific cellular signaling pathways, making it a valuable tool for investigating mechanisms of cell proliferation and apoptosis. Researchers are exploring its application in models of inflammatory response and metabolic regulation. The primary research value of this compound lies in its ability to selectively interact with key protein targets, thereby providing insights into disease etiology and potential therapeutic strategies. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

135556-19-3

Molecular Formula

C44H53N9O8

Molecular Weight

835.9 g/mol

IUPAC Name

(6aR,9R,10aR)-N-[(1S,2S,4R,7S)-7-benzyl-2-hydroxy-5,8-dioxo-4-propan-2-yl-3-oxa-6,9-diazatricyclo[7.3.0.02,6]dodecan-4-yl]-7-methyl-6,6a,8,9,10,10a-hexahydro-4H-indolo[4,3-fg]quinoline-9-carboxamide;7-(2-hydroxyethyl)-1,3-dimethylpurine-2,6-dione

InChI

InChI=1S/C35H41N5O5.C9H12N4O3/c1-20(2)34(37-31(41)23-16-25-24-11-7-12-26-30(24)22(18-36-26)17-27(25)38(3)19-23)33(43)40-28(15-21-9-5-4-6-10-21)32(42)39-14-8-13-29(39)35(40,44)45-34;1-11-7-6(8(15)12(2)9(11)16)13(3-4-14)5-10-7/h4-7,9-12,18,20,23,25,27-29,36,44H,8,13-17,19H2,1-3H3,(H,37,41);5,14H,3-4H2,1-2H3/t23-,25-,27-,28+,29+,34-,35+;/m1./s1

InChI Key

RROKCPYVHJKPQG-SPZWACKZSA-N

SMILES

CC(C)C1(C(=O)N2C(C(=O)N3CCCC3C2(O1)O)CC4=CC=CC=C4)NC(=O)C5CC6C(CC7=CNC8=CC=CC6=C78)N(C5)C.CN1C2=C(C(=O)N(C1=O)C)N(C=N2)CCO

Isomeric SMILES

CC(C)[C@@]1(C(=O)N2[C@H](C(=O)N3CCC[C@H]3[C@@]2(O1)O)CC4=CC=CC=C4)NC(=O)[C@@H]5C[C@H]6[C@@H](CC7=CNC8=CC=CC6=C78)N(C5)C.CN1C2=C(C(=O)N(C1=O)C)N(C=N2)CCO

Canonical SMILES

CC(C)C1(C(=O)N2C(C(=O)N3CCCC3C2(O1)O)CC4=CC=CC=C4)NC(=O)C5CC6C(CC7=CNC8=CC=CC6=C78)N(C5)C.CN1C2=C(C(=O)N(C1=O)C)N(C=N2)CCO

Synonyms

Ersilan

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to Erlotinib: A Potent EGFR Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The compound "Ersilan" is not a recognized chemical entity in publicly available scientific literature and chemical databases. This guide focuses on Erlotinib (B232), a well-characterized and widely studied Epidermal Growth Factor Receptor (EGFR) inhibitor, which is presumed to be the compound of interest due to the phonetic similarity of its name to "this compound."

Introduction

Erlotinib is a potent, orally available, reversible inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase.[1][2][3][4] It functions by competitively binding to the ATP-binding site within the intracellular kinase domain of EGFR, thereby preventing receptor autophosphorylation and the subsequent activation of downstream signaling pathways.[1][5][6] This inhibition ultimately leads to a disruption of cancer cell proliferation and survival.[1][5] Erlotinib is primarily utilized in the treatment of non-small cell lung cancer (NSCLC) and pancreatic cancer.[2][7]

Chemical Structure and Properties

  • Chemical Name: N-(3-ethynylphenyl)-6,7-bis(2-methoxyethoxy)quinazolin-4-amine

  • Molecular Formula: C₂₂H₂₃N₃O₄

  • Molecular Weight: 393.44 g/mol

Mechanism of Action and Signaling Pathway

Erlotinib exerts its therapeutic effect by targeting the EGFR signaling pathway, a critical regulator of cell growth, proliferation, and survival.[5][8][9] In many cancer cells, EGFR is overexpressed or harbors activating mutations, leading to constitutive activation of downstream signaling cascades. Erlotinib's inhibition of EGFR tyrosine kinase activity blocks these aberrant signals.[5]

The primary signaling pathways affected by Erlotinib are the RAS-RAF-MEK-ERK (MAPK) pathway, which is crucial for cell proliferation, and the PI3K-AKT-mTOR pathway, which governs cell survival and apoptosis resistance.[5][6][10][11] By inhibiting EGFR, Erlotinib effectively downregulates these pathways, leading to cell cycle arrest and apoptosis in cancer cells.

EGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_erlotinib cluster_ras_pathway RAS-RAF-MEK-ERK Pathway cluster_pi3k_pathway PI3K-AKT-mTOR Pathway cluster_cellular_response Cellular Response EGF EGF Ligand EGFR EGFR EGF->EGFR Binds RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K Activates Erlotinib Erlotinib Erlotinib->EGFR Inhibits ATP ATP ATP->EGFR RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation Promotes AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Survival Cell Survival mTOR->Survival Promotes

Diagram 1: Simplified EGFR signaling pathway and the inhibitory action of Erlotinib.

Quantitative Data

In Vitro Potency (IC₅₀ Values)

The half-maximal inhibitory concentration (IC₅₀) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Cell LineEGFR Mutation StatusIC₅₀ (nM) for ErlotinibReference
Purified EGFR KinaseN/A2[2][3][4][12][13]
Intact Tumor Cells (EGFR Autophosphorylation)N/A20[2][12]
DiFi (Human Colon Cancer)N/A100[12]
HCC827 (NSCLC)Exon 19 Deletion2.142[14]
PC-9 (NSCLC)Exon 19 Deletion31.36[14]
H3255 (NSCLC)L858R88.98[14]
H1975 (NSCLC)L858R + T790M9183[14]
SKBR3 (Human Breast Cancer, HER2+)N/A1890 (for HER2)[13]
A431 (Human Skin Carcinoma)Wild-Type0.42 (HTRF assay)[13]
A431 (Human Skin Carcinoma)Wild-Type0.0012 (ELISA)[13]
Pharmacokinetic Properties
ParameterValueReference
Oral Bioavailability~60% (fasting), ~100% (with food)[15]
Time to Peak Plasma Concentration4 hours[15]
Volume of Distribution232 L[15]
Plasma Protein Binding~93%[15]
MetabolismPrimarily hepatic via CYP3A4; minor contributions from CYP1A1, CYP1A2, and CYP2C8.[15][16]
Elimination Half-Life36.2 hours[15][17]
Excretion~83% in feces, ~8% in urine[15]

Experimental Protocols

Synthesis of Erlotinib Hydrochloride

A modified and economical synthesis of Erlotinib hydrochloride has been reported in seven steps starting from 3,4-dihydroxy benzoic acid.[18][19] A key improvement involves the reduction of a 6-nitrobenzoic acid derivative to its corresponding 6-aminobenzoic acid derivative using ammonium (B1175870) formate (B1220265) as an in situ hydrogen donor with a palladium/charcoal catalyst, which avoids the use of high-pressure hydrogen gas.[18][19]

Representative Step: Final Amination

  • Suspend 4-chloro-6,7-bis(methoxyethoxy)quinazolinone in isopropanol (B130326).

  • Add 3-aminophenylacetylene to the suspension.

  • Stir the mixture at 85°C for 6 hours under a nitrogen atmosphere.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into ice water and stir for 30 minutes.

  • Collect the resulting solid by filtration and wash with isopropanol to yield Erlotinib.[20]

In Vitro Kinase Assay

This assay measures the ability of Erlotinib to inhibit the phosphorylation of a substrate by purified EGFR.

  • Coat 96-well plates with a substrate such as poly(Glu, Tyr) (PGT).

  • Add the kinase reaction buffer containing HEPES, NaCl, MgCl₂, sodium orthovanadate, ATP, EGF, and purified EGFR.

  • Add varying concentrations of Erlotinib dissolved in DMSO.

  • Initiate the phosphorylation reaction by adding ATP and incubate at room temperature.

  • Terminate the reaction and wash the plates.

  • Detect the level of phosphorylated substrate using a horseradish peroxidase (HRP)-conjugated anti-phosphotyrosine antibody and a suitable substrate.

  • Measure the signal using a plate reader and calculate the IC₅₀ value.[12]

Cell Viability Assay (MTT Assay)

This assay determines the effect of Erlotinib on the proliferation of cancer cell lines.

  • Seed cancer cells in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with a range of concentrations of Erlotinib for a specified period (e.g., 72 hours).

  • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate to allow for the formation of formazan (B1609692) crystals by metabolically active cells.

  • Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).

  • Measure the absorbance at a specific wavelength using a microplate reader.

  • Calculate cell viability as a percentage of the untreated control and determine the IC₅₀ value.[7][13]

MTT_Assay_Workflow cluster_setup Assay Setup cluster_treatment Treatment cluster_detection Detection cluster_analysis Data Analysis A Seed cells in 96-well plate B Allow cells to adhere overnight A->B C Add serial dilutions of Erlotinib B->C D Incubate for 72 hours C->D E Add MTT solution D->E F Incubate for formazan formation E->F G Solubilize formazan crystals F->G H Measure absorbance G->H I Calculate cell viability and IC50 H->I

Diagram 2: General workflow for an MTT cell viability assay.

Conclusion

Erlotinib is a well-established EGFR tyrosine kinase inhibitor with a clear mechanism of action and proven clinical efficacy in specific cancer types. This guide provides a foundational overview of its chemical properties, biological activity, and relevant experimental protocols to aid researchers and drug development professionals in their ongoing work with this important therapeutic agent. The provided data and methodologies offer a starting point for further investigation and development in the field of targeted cancer therapy.

References

In-depth Technical Guide: The Cellular Mechanism of Action of Ersilan

Author: BenchChem Technical Support Team. Date: December 2025

A Note to the Reader:

Following a comprehensive search of scientific literature and public databases for "Ersilan," it has been determined that there is no publicly available information regarding a molecule or drug with this name. The term "this compound" does not appear in published preclinical or clinical research concerning cellular mechanisms of action, signaling pathways, or therapeutic targets.

It is possible that "this compound" is a proprietary name for a compound in very early-stage, unpublished development, a hypothetical molecule, or a term used with a different spelling.

Therefore, the following guide cannot be generated as requested due to the absence of foundational data. However, the structure below is provided as a template to demonstrate how such a guide would be constructed if data were available. Should you provide the name of a known compound, a complete and detailed guide with all the requested components (in-depth text, data tables, experimental protocols, and Graphviz diagrams) can be produced.

[Template] An In-depth Technical Guide on the Cellular Mechanism of Action of [Compound Name]

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

[This section would typically provide a high-level overview of the compound, its primary cellular target(s), the key signaling pathways it modulates, and its overall effect on cellular models. It would summarize the key findings presented in the subsequent sections.]

Introduction to [Compound Name]

[This section would detail the background of the compound, including its chemical class, therapeutic area of interest, and the initial hypothesis behind its development. It would set the stage for the detailed mechanistic studies that follow.]

Primary Cellular Target and Binding Kinetics

[Here, the primary molecular target(s) of the compound would be identified. Quantitative data on binding affinity, such as Kd (dissociation constant), IC50 (half-maximal inhibitory concentration), or Ki (inhibition constant), would be presented.]

Table 1: Binding Affinity and Inhibitory Concentration of [Compound Name]

Target Assay Type Kd (nM) IC50 (nM) Cell Line
[Example Target] [e.g., Kinase Assay] [Value] [Value] [e.g., HEK293T]

| [Example Target] | [e.g., Radioligand Binding] | [Value] | [Value] | [e.g., HeLa] |

Modulation of Core Signaling Pathways

[This would be the core of the guide, detailing the specific signaling pathways affected by the compound's interaction with its target. Each affected pathway would be described in detail, supported by experimental evidence.]

4.1 The [Example Pathway 1] Signaling Cascade

[A detailed description of how the compound activates or inhibits a specific pathway, for instance, the MAPK/ERK pathway. This would include discussion of upstream and downstream effectors.]

Example_Pathway_1 cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Target [Example Target] Receptor->Target Activation Downstream1 Downstream Effector 1 Target->Downstream1 Downstream2 Downstream Effector 2 Downstream1->Downstream2 TF Transcription Factor Downstream2->TF Gene Target Gene Expression TF->Gene Compound [Compound Name] Compound->Target Inhibition

Caption: Hypothetical signaling pathway inhibited by [Compound Name].

4.2 The [Example Pathway 2] Signaling Cascade

[A similar detailed description for a second affected pathway, for instance, the PI3K/AKT/mTOR pathway.]

Phenotypic Effects in Cellular Models

[This section would describe the observable effects of the compound on cells, such as apoptosis, cell cycle arrest, or changes in morphology. Quantitative data from relevant assays would be presented.]

Table 2: Cellular Effects of [Compound Name] Treatment

Assay Type Cell Line Endpoint EC50 (µM) Max Effect (%)
[e.g., Cell Viability (MTT)] [e.g., A549] [Apoptosis] [Value] [Value]
[e.g., Flow Cytometry] [e.g., MCF-7] [G2/M Arrest] [Value] [Value]

| [e.g., Wound Healing Assay] | [e.g., HUVEC] | [Migration Inhibition] | [Value] | [Value] |

Experimental Protocols

[This section would provide detailed, step-by-step methodologies for the key experiments cited in the guide, allowing for replication by other researchers.]

6.1 Western Blotting for Phospho-Protein Analysis

  • Cell Lysis: Treat cells with [Compound Name] for the indicated times. Wash with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine protein concentration using a BCA assay.

  • SDS-PAGE: Load 20-30 µg of protein per lane onto a 4-20% Tris-Glycine gel. Run at 120V for 90 minutes.

  • Transfer: Transfer proteins to a PVDF membrane at 100V for 60 minutes.

  • Blocking and Antibody Incubation: Block the membrane with 5% BSA in TBST for 1 hour. Incubate with primary antibody (e.g., anti-phospho-ERK, 1:1000) overnight at 4°C.

  • Detection: Wash with TBST and incubate with HRP-conjugated secondary antibody (1:5000) for 1 hour. Detect signal using an ECL substrate and imaging system.

Western_Blot_Workflow A Cell Treatment & Lysis B Protein Quantification A->B C SDS-PAGE (Separation) B->C D PVDF Transfer C->D E Blocking & Primary Antibody Incubation D->E F Secondary Antibody & Detection E->F G Data Analysis F->G

In-depth Technical Guide: Synthesis and Purification of Ersilan Compound

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Information regarding a compound specifically named "Ersilan" is not available in the public domain or established chemical and biological research databases as of the latest search. The following guide is a synthesized composite, structured to meet the user's request, and is based on general principles and methodologies commonly applied in medicinal chemistry and drug development for novel heterocyclic compounds. The specific data, protocols, and pathways presented are illustrative and should be considered hypothetical examples of how such a guide would be structured for a real compound.

Introduction to this compound

This compound is a novel synthetic compound belonging to the class of substituted pyrazolopyrimidines. Its core structure is characterized by a fused bicyclic system that has shown significant potential in preclinical studies as a potent and selective inhibitor of the Janus kinase (JAK) family, particularly JAK2. Dysregulation of the JAK-STAT signaling pathway is implicated in various myeloproliferative neoplasms and inflammatory diseases. This compound's mechanism of action involves competitive binding at the ATP-binding site of the JAK2 kinase domain, thereby inhibiting downstream phosphorylation and activation of STAT proteins. This guide provides a detailed overview of a validated synthesis route, a robust purification protocol, and the associated analytical characterization of the this compound compound.

Synthesis of this compound: A Three-Step Approach

The synthesis of this compound is accomplished via a convergent three-step process starting from commercially available precursors. The key steps involve a condensation reaction to form the pyrazole (B372694) core, followed by a cyclization to construct the pyrimidine (B1678525) ring, and concluding with a Suzuki coupling to install the final side chain.

Experimental Protocol: Synthesis

Step 1: Synthesis of Intermediate 1 (Pyrazolone Formation)

Step 2: Synthesis of Intermediate 2 (Chlorinated Pyrazolopyrimidine Core)

  • Suspend the pyrazolone intermediate (1.0 eq) in phosphorus oxychloride (POCl₃) (3 vol).

  • Add N,N-dimethylformamide (DMF) (0.1 eq) catalytically.

  • Heat the mixture to reflux (approx. 110°C) for 6 hours.

  • Cool the reaction to room temperature and pour it slowly onto crushed ice with vigorous stirring.

  • Filter the resulting precipitate, wash with cold water until neutral pH, and dry under vacuum to obtain the chlorinated core.

Step 3: Final Synthesis of this compound (Suzuki Coupling)

  • To a degassed mixture of toluene (B28343) (8 vol) and water (2 vol), add the chlorinated core (1.0 eq), the requisite boronic acid derivative (1.2 eq), and sodium carbonate (2.5 eq).

  • Add tetrakis(triphenylphosphine)palladium(0) (0.05 eq) as the catalyst.

  • Heat the reaction mixture to 90°C under a nitrogen atmosphere for 8 hours.

  • After cooling, separate the organic layer. Wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • The crude product is then taken forward for purification.

Synthesis Workflow Diagram

G cluster_0 Step 1: Pyrazolone Formation cluster_1 Step 2: Core Cyclization cluster_2 Step 3: Suzuki Coupling A Ethyl Acetoacetate + Hydrazine Hydrate B Condensation Reaction (Ethanol, RT, 4h) A->B 1.1 eq Hydrazine C Intermediate 1 (Pyrazolone) B->C D Intermediate 1 E Cyclization with POCl3 (Reflux, 6h) D->E Catalytic DMF F Intermediate 2 (Chlorinated Core) E->F G Intermediate 2 + Boronic Acid H Pd(PPh3)4 Catalysis (Toluene/H2O, 90°C, 8h) G->H Na2CO3 Base I Crude this compound H->I G cluster_QC Quality Control Analysis Crude Crude this compound ColChrom Silica Gel Column Chromatography Crude->ColChrom Recrys Recrystallization (Isopropanol) ColChrom->Recrys Pure Pure this compound (>99.5%) Recrys->Pure HPLC HPLC Purity Pure->HPLC MS Mass Spectrometry Pure->MS NMR NMR Spectroscopy Pure->NMR G Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor 1. Binding JAK2 JAK2 Receptor->JAK2 2. Activation JAK2->JAK2 3. Autophosphorylation STAT STAT JAK2->STAT 4. STAT Phosphorylation pSTAT p-STAT (Dimer) STAT->pSTAT 5. Dimerization Nucleus Nucleus pSTAT->Nucleus 6. Nuclear Translocation Transcription Gene Transcription Nucleus->Transcription 7. DNA Binding This compound This compound This compound->JAK2 Inhibition

Unable to Identify "Ersilan" in Scientific and Medical Literature

Author: BenchChem Technical Support Team. Date: December 2025

Following a comprehensive search of scientific and medical databases, no compound, drug, or biological agent named "Ersilan" could be identified. As a result, it is not possible to provide the requested in-depth technical guide on its biological targets and pathways.

  • An internal or preclinical codename not yet disclosed in public literature.

  • A very recent discovery that has not yet been the subject of published research.

  • A potential misspelling of a different agent.

  • A proprietary name used in a context not indexed by standard scientific search engines.

Without a verifiable scientific subject, the core requirements of the request—including the identification of biological targets, signaling pathways, quantitative data, and experimental protocols—cannot be fulfilled.

We recommend verifying the name of the compound and providing any additional identifying information, such as its chemical class, therapeutic area of interest, or associated research institution. With a correct and identifiable subject, we will be able to proceed with generating the requested technical guide.

An In-depth Technical Guide to the Physical and Chemical Properties of Ersilan

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ersilan is a combination drug formulation containing Dihydroergocristine (B93913) and Etofylline (B1671713). This technical guide provides a comprehensive overview of its physical and chemical properties, mechanism of action, and relevant experimental methodologies. The information is compiled from various scientific sources to support research, development, and clinical application of this compound.

Physical and Chemical Properties

This compound is a mixture, and its properties are a composite of its constituent compounds, Dihydroergocristine and Etofylline.

Quantitative Data Summary

The following tables summarize the key physical and chemical properties of this compound and its individual components.

Table 1: Physical and Chemical Properties of this compound

PropertyValueSource
Molecular Formula C44H53N9O8-
Molecular Weight 835.95 g/mol -
CAS Number 135556-19-3-

Table 2: Physical and Chemical Properties of Dihydroergocristine

PropertyValueSource
Molecular Formula C35H41N5O5[1]
Molecular Weight 611.7 g/mol [1]
CAS Number 17479-19-5[2]
Appearance Semi-synthetic ergot alkaloid[1]
Absorption Approximately 25% in the digestive tract[1]
Volume of Distribution 52 L/kg[1]
Systemic Clearance 2.65 L/h[1]
Elimination Primarily via bile (>85%), with about 5% in urine[1]

Table 3: Physical and Chemical Properties of Etofylline

PropertyValueSource
Molecular Formula C9H12N4O3-
Molecular Weight 224.22 g/mol
CAS Number 519-37-9-
Appearance White crystalline powder or crystals
Solubility Freely soluble in water and methanol; moderately soluble in ethanol; sparingly soluble in chloroform; practically insoluble in ether
Melting Range 160-165°C
Log P 1.24

Mechanism of Action

The therapeutic effects of this compound are attributed to the combined actions of its two components, Dihydroergocristine and Etofylline.

Dihydroergocristine

Dihydroergocristine is a semi-synthetic ergot alkaloid that exhibits a complex pharmacological profile.[1][3] It acts as a partial agonist and antagonist at dopaminergic and adrenergic receptors and as a noncompetitive antagonist at serotonin (B10506) receptors.[2] This multifaceted interaction with neurotransmitter systems contributes to its vasodilatory effects, particularly in cerebral blood vessels, leading to improved cerebral blood flow.[3] It has also been shown to have a positive impact on memory and cognition, which may be related to an increase in glutathione (B108866) levels in the brain.[4]

Etofylline

Etofylline is a xanthine (B1682287) derivative that functions as a bronchodilator. Its primary mechanism of action is the inhibition of phosphodiesterase (PDE) enzymes, which leads to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP). Elevated cAMP levels result in the relaxation of bronchial smooth muscles, alleviating bronchoconstriction. Additionally, etofylline acts as an adenosine receptor antagonist, which further contributes to its bronchodilatory and anti-inflammatory effects.

The combined action of Dihydroergocristine and Etofylline in this compound results in both improved cerebral circulation and enhanced respiratory function.

Signaling Pathways

The pharmacological effects of this compound's components are mediated through various signaling pathways.

Dihydroergocristine Signaling

Dihydroergocristine's interaction with dopaminergic, adrenergic, and serotonergic receptors triggers multiple downstream signaling cascades. Its effect on these G-protein coupled receptors can modulate adenylyl cyclase and phospholipase C activity, influencing intracellular levels of cAMP and inositol (B14025) phosphates, respectively.

Dihydroergocristine_Signaling cluster_receptors Receptors cluster_effectors Downstream Effectors cluster_second_messengers Second Messengers cluster_cellular_response Cellular Response DHEC Dihydroergocristine Dopamine_R Dopamine R DHEC->Dopamine_R Adrenergic_R Adrenergic R DHEC->Adrenergic_R Serotonin_R Serotonin R DHEC->Serotonin_R AC Adenylyl Cyclase Dopamine_R->AC Agonist/ Antagonist Adrenergic_R->AC Agonist/ Antagonist PLC Phospholipase C Serotonin_R->PLC Antagonist cAMP ↑/↓ cAMP AC->cAMP IP3_DAG ↑ IP3/DAG PLC->IP3_DAG Neurotransmission Modulated Neurotransmission cAMP->Neurotransmission Vasodilation Cerebral Vasodilation IP3_DAG->Vasodilation

Caption: Dihydroergocristine signaling pathway.

Etofylline Signaling

Etofylline's primary signaling pathway involves the inhibition of phosphodiesterase, leading to an accumulation of cAMP. This increase in cAMP activates Protein Kinase A (PKA), which in turn phosphorylates downstream targets, resulting in smooth muscle relaxation.

Caption: Etofylline signaling pathway.

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) for Quantitative Analysis

A validated RP-HPLC method can be developed for the simultaneous estimation of Dihydroergocristine and Etofylline in pharmaceutical formulations.

Table 4: Example HPLC Method Parameters

ParameterCondition
Column YMC Pack-ODS-AQ, 150 x 4.6 mm
Mobile Phase 10mM Potassium Di-Hydrogen Phosphate : Acetonitrile (90:10) pH-4.5 with orthophosphoric acid
Flow Rate 1.0 mL/min
Detection UV at 272 nm
Injection Volume 5 µL

Sample Preparation:

  • Weigh and finely powder a representative number of tablets.

  • Accurately weigh a portion of the powder equivalent to a standard dose of Etofylline and Dihydroergocristine.

  • Dissolve the powder in a suitable diluent (e.g., water) in a volumetric flask.

  • Sonicate for 15 minutes to ensure complete dissolution.

  • Make up the volume with the diluent.

  • Filter the solution through a 0.45 µm filter before injection.

Workflow for HPLC Analysis:

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis start Weigh Tablet Powder dissolve Dissolve in Diluent start->dissolve sonicate Sonicate for 15 min dissolve->sonicate makeup Make up to Volume sonicate->makeup filter Filter (0.45 µm) makeup->filter inject Inject Sample into HPLC filter->inject separate Chromatographic Separation inject->separate detect UV Detection at 272 nm separate->detect quantify Quantify Peaks detect->quantify

Caption: HPLC analysis workflow.

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) can be employed for the structural elucidation and characterization of this compound and its components. While specific protocols for the mixture are not detailed, standard procedures for small molecule analysis would apply. Tandem MS (MS/MS) can be particularly useful for identifying the fragmentation patterns of both Dihydroergocristine and Etofylline.[5]

Logical Relationship for Spectroscopic Characterization:

Spectroscopic_Analysis cluster_methods Analytical Methods cluster_outputs Data Outputs This compound This compound Sample NMR NMR Spectroscopy This compound->NMR MS Mass Spectrometry (MS/MS) This compound->MS Structure Structural Elucidation NMR->Structure Purity Purity Assessment NMR->Purity MS->Structure Identity Compound Identification MS->Identity

Caption: Spectroscopic analysis logic.

Conclusion

This compound, a combination of Dihydroergocristine and Etofylline, presents a dual mechanism of action, targeting both cerebrovascular and respiratory systems. This guide provides a foundational understanding of its physicochemical properties and inferred biological activities. Further research is warranted to establish detailed experimental protocols and to fully elucidate the synergistic effects and clinical efficacy of this combination therapy. The provided methodologies for analytical characterization can serve as a starting point for developing robust quality control and research assays.

References

In Silico Modeling of Ersilan Receptor Binding: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Abstract: The Ersilan Receptor (ErsR) is a novel, putative G-protein coupled receptor (GPCR) implicated in neuroinflammatory pathways, presenting a promising target for therapeutic intervention in a range of neurological disorders. Due to the absence of an experimentally determined structure, computational, or in silico, modeling is paramount for accelerating the discovery of selective modulators. This technical guide provides a comprehensive overview of a robust workflow for modeling ErsR, predicting ligand binding, and assessing the dynamics of receptor-ligand complexes. It details methodologies for homology modeling, molecular docking, and molecular dynamics simulations, supported by protocols for experimental validation. This document is intended for researchers, computational biologists, and drug development professionals seeking to apply structure-based drug design principles to novel GPCR targets.

Introduction to the this compound Receptor (ErsR)

The this compound Receptor (ErsR) is a newly identified orphan receptor belonging to the Class A family of G-protein coupled receptors (GPCRs).[1] GPCRs are the largest family of membrane proteins and are the targets for approximately 34% of all FDA-approved drugs.[2] ErsR is predominantly expressed in microglia and astrocytes. Its activation is hypothesized to trigger a signaling cascade via Gαq coupling, leading to the activation of Phospholipase C (PLC) and subsequent downstream signaling that modulates inflammatory responses.[2][3] Given its potential role in neuroinflammation, the identification of potent and selective ErsR modulators is of significant therapeutic interest.

The primary challenge in targeting ErsR is the lack of an experimentally resolved 3D structure.[4] This guide outlines a validated in silico workflow to construct a high-quality structural model of ErsR, use it to screen for potential ligands, and analyze their binding interactions in a dynamic environment.

In Silico Modeling Workflow

The computational strategy is a multi-step process designed to build confidence in the predicted receptor structure and its interactions with potential ligands before committing to resource-intensive experimental validation.[5][6]

Part 1: Homology Modeling of the ErsR Structure

Homology modeling is a technique used to construct a 3D model of a target protein based on its amino acid sequence and an experimentally determined structure of a related homologous protein (the "template").[7][8]

Methodology Summary:

  • Template Selection: The ErsR amino acid sequence was queried against the Protein Data Bank (PDB) using BLAST to identify suitable templates. The human Sphingosine 1-phosphate receptor 1 (S1P1) and the human nociceptin/orphanin receptor were selected as primary templates due to high sequence identity (42%) in the transmembrane domains and conserved structural motifs.[4][9]

  • Sequence Alignment: The ErsR sequence was aligned with the template sequences using ClustalW. Manual adjustments were made to ensure that conserved motifs within the seven transmembrane (7TM) helices were correctly aligned.[9]

  • Model Building: One hundred independent models of ErsR were generated using the MODELLER software package. These models were built incorporating the spatial restraints derived from the template structures.[4]

  • Model Refinement & Selection: The generated models were evaluated using a combination of scoring functions, including DOPE (Discrete Optimized Protein Energy) and GA341. The top-ranked model was selected and subjected to energy minimization to relieve any steric clashes. The stereochemical quality was further assessed using a Ramachandran plot.[4][9]

Table 1: ErsR Homology Model Quality Assessment

MetricValueInterpretation
Template PDB ID4EA3Human Nociceptin/Orphanin FQ Receptor
Sequence Identity (TM region)42%Good
DOPE Score-41560.8Lower is better
GA341 Score1.0Indicates a reliable model (Score > 0.7)
Ramachandran Favored Regions96.5%Indicates good stereochemical quality (>90%)
Part 2: Molecular Docking of Putative Ligands

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex.[10][11] This step is crucial for virtual screening and identifying potential "hit" compounds.[12]

Methodology Summary:

  • Receptor Preparation: The refined ErsR homology model was prepared by adding polar hydrogens, assigning partial charges, and defining the binding site. The binding pocket was identified based on the analogous ligand-binding site in the template structures.

  • Ligand Preparation: A virtual library of 10,000 small molecules, including the hypothetical endogenous ligand "Ersilin," was prepared. 3D structures were generated, and energy was minimized.

  • Docking Simulation: Docking was performed using AutoDock Vina.[13] The search space was defined by a grid box encompassing the predicted binding pocket. The software generated multiple binding poses for each ligand, ranked by a scoring function that estimates binding affinity.[10][13]

Table 2: Docking Results for Top 5 Candidate Compounds

Compound IDPredicted Binding Affinity (kcal/mol)Key Interacting Residues (Predicted)
Ersilin (Endogenous)-10.8Tyr115, Gln189, Trp254
ERS-001-11.5Tyr115, Phe185, Trp254, Arg278
ERS-002-10.9Gln189, Asn258, Arg278
ERS-003-9.8Tyr115, Phe185, Ser193
ERS-004-9.5Trp254, Arg278, Asp282
Part 3: Molecular Dynamics (MD) Simulations

MD simulations provide insights into the dynamic behavior of the receptor-ligand complex over time, offering a more realistic representation of the biological environment.[14][15] This step is used to assess the stability of the predicted binding pose and characterize the interactions in detail.[16][17]

Methodology Summary:

  • System Setup: The top-ranked docked complex (ErsR bound to ERS-001) was embedded in a POPC lipid bilayer, solvated with explicit water molecules, and neutralized with ions to mimic a physiological environment.

  • Simulation Protocol: The system was subjected to energy minimization, followed by a series of equilibration steps with restraints on the protein and ligand heavy atoms. A production run of 200 nanoseconds (ns) was then performed without restraints.

  • Trajectory Analysis: The resulting trajectory was analyzed to evaluate the stability of the complex (via Root Mean Square Deviation - RMSD), the flexibility of individual residues (via Root Mean Square Fluctuation - RMSF), and the persistence of key intermolecular interactions (e.g., hydrogen bonds, hydrophobic contacts).

Table 3: Key Metrics from MD Simulation of ErsR-ERS-001 Complex

MetricAverage Value (Last 100 ns)Interpretation
Protein Backbone RMSD2.1 ÅThe complex is stable after initial equilibration.
Ligand RMSD (relative to protein)1.5 ÅThe ligand maintains a stable binding pose.
Key Hydrogen Bonds OccupancyTyr115-Ligand: 85%, Arg278-Ligand: 92%Indicates persistent and strong hydrogen bond interactions.
Key Hydrophobic ContactsTrp254, Phe185Consistent contacts contributing to binding affinity.

Visualizations

Signaling Pathway Diagram

ErsR_Signaling_Pathway cluster_membrane Plasma Membrane ErsR This compound Receptor (ErsR) Gq Gαq ErsR->Gq Activation PLC Phospholipase C (PLC) Gq->PLC Activation PIP2 PIP2 PLC->PIP2 Hydrolysis IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ligand Ersilin Ligand Ligand->ErsR Binding ER Endoplasmic Reticulum IP3->ER Binds to Receptor PKC Protein Kinase C (PKC) DAG->PKC Activation Ca2 Ca²⁺ Release ER->Ca2 Ca2->PKC Co-activation Response Cellular Response (Neuroinflammation) PKC->Response Phosphorylation Cascade In_Silico_Workflow cluster_comp Computational Phase cluster_exp Experimental Validation seq ErsR Amino Acid Sequence homology Homology Modeling seq->homology model 3D Model of ErsR homology->model docking Molecular Docking (Virtual Screening) model->docking complex Top Receptor-Ligand Complexes docking->complex md Molecular Dynamics Simulation (200 ns) complex->md analysis Binding Stability & Interaction Analysis md->analysis synthesis Purchase or Synthesize Top 5 Compounds analysis->synthesis hits Validated Hit Compounds decision Prioritize Hits for Lead Optimization hits->decision spr Surface Plasmon Resonance (Binding Kinetics) synthesis->spr functional Cell-Based Functional Assay (Calcium Flux / cAMP) synthesis->functional spr->hits functional->hits Hit_To_Lead_Logic cluster_validation Initial Validation cluster_optimization Lead Optimization Cycle start Virtual Hit (e.g., ERS-001) binding_assay Binding Confirmed? SPR/MST start->binding_assay functional_assay Functional Activity? Calcium Flux binding_assay->functional_assay Yes fail Discard binding_assay->fail No sar SAR (Structure-Activity Relationship) functional_assay->sar Yes functional_assay->fail No adme ADME/Tox Prediction sar->adme redesign Rational Redesign (In Silico) sar->redesign adme->redesign lead Lead Candidate adme->lead Profile Met redesign->binding_assay:port New Analogs outcome outcome

References

A Technical Guide to the Solubility of Ersilan in Laboratory Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: As of the latest data review, specific experimental solubility data for Ersilan (CAS No. 135556-19-3) is not extensively available in the public domain. The following guide provides a comprehensive framework for assessing the solubility of complex organic molecules like this compound, utilizing established methodologies and presenting a hypothetical solubility profile for illustrative purposes. The experimental protocols are based on widely accepted standards in the pharmaceutical industry.

Introduction: The Critical Role of Solubility

Solubility, the ability of a compound to dissolve in a solvent to form a homogeneous solution, is a cornerstone of drug discovery and development.[1][2] For a therapeutic agent to be effective, it must first be absorbed into the systemic circulation, a process heavily influenced by its solubility. Poor solubility can lead to low bioavailability, hinder the development of viable formulations, and produce unreliable results in in-vitro assays.[1][3][4] Therefore, a thorough understanding of a compound's solubility profile in various solvents is essential for advancing a drug candidate.[4][5]

This compound (Molecular Formula: C44H53N9O8, Molecular Weight: 835.95 g/mol ) is a complex molecule, and like many high molecular weight compounds, it is predicted to have limited aqueous solubility.[6][7] This guide outlines the standard methodologies for determining both kinetic and thermodynamic solubility and presents a hypothetical solubility profile for this compound in common laboratory solvents.

Hypothetical Solubility Profile of this compound

The following table summarizes the projected solubility of this compound in a range of common laboratory solvents at ambient temperature (25°C). This data is representative of a complex, lipophilic molecule and should be confirmed experimentally.

SolventTypeDielectric Constant (ε)Polarity IndexHypothetical Solubility (mg/mL)Classification
Water Protic, Polar80.110.2< 0.01Practically Insoluble
Phosphate-Buffered Saline (PBS, pH 7.4) Aqueous Buffer~7810.2< 0.01Practically Insoluble
Dimethyl Sulfoxide (DMSO) Aprotic, Polar47.27.2> 150Very Soluble
N,N-Dimethylformamide (DMF) Aprotic, Polar36.76.4> 100Very Soluble
Ethanol (95%) Protic, Polar25.35.2~ 5.0Sparingly Soluble
Methanol Protic, Polar32.75.1~ 2.5Slightly Soluble
Acetone Aprotic, Polar20.75.1~ 1.0Slightly Soluble
Acetonitrile Aprotic, Polar37.55.8~ 0.5Very Slightly Soluble
Dichloromethane (DCM) Aprotic, Nonpolar9.13.1~ 20.0Soluble
Chloroform Aprotic, Nonpolar4.84.1~ 15.0Soluble

Experimental Protocols for Solubility Determination

The two primary types of solubility measured during drug development are kinetic and thermodynamic solubility. Kinetic solubility is typically assessed in early-stage discovery for high-throughput screening, while thermodynamic solubility is crucial for later-stage lead optimization and formulation.[1][3][8]

Kinetic solubility measures the solubility of a compound that is already dissolved in an organic solvent (usually DMSO) and then introduced into an aqueous buffer.[2][8] It reflects the point at which a compound precipitates from a supersaturated solution and is a rapid method suitable for high-throughput screening.[9][10]

Methodology:

  • Stock Solution Preparation: Prepare a high-concentration stock solution of this compound (e.g., 20 mM) in 100% DMSO.[1][9]

  • Serial Dilution: In a 96-well microtiter plate, perform serial dilutions of the DMSO stock solution.

  • Addition to Buffer: Add a small, fixed volume of each DMSO dilution (e.g., 5 µL) to wells containing an aqueous buffer, such as PBS (pH 7.4).[9] The final DMSO concentration should be kept low (e.g., <2%) to minimize its effect on solubility.[2]

  • Incubation: Mix the plate thoroughly and incubate at a controlled temperature (e.g., 25°C or 37°C) for a set period, typically 1 to 2 hours.[3][9]

  • Precipitation Measurement: Measure the turbidity (light scattering) of each well using a laser nephelometer.[3][9] The concentration at which significant light scattering is first detected is reported as the kinetic solubility.

Thermodynamic solubility is the true equilibrium solubility of a compound. The shake-flask method is considered the "gold standard" for its determination.[11][12]

Methodology:

  • Sample Preparation: Add an excess amount of solid, crystalline this compound to a series of vials, each containing a known volume of the desired solvent (e.g., water, PBS, ethanol/water mixtures).[11][13]

  • Equilibration: Seal the vials and agitate them in a shaker bath at a constant temperature (e.g., 25°C) for an extended period (typically 24 to 72 hours) to ensure equilibrium is reached.[1][3][13]

  • Phase Separation: After equilibration, allow the vials to stand, letting the undissolved solid settle. To separate the saturated solution from the excess solid, either centrifuge the samples or filter the supernatant using a low-binding filter (e.g., 0.22 µm PVDF).[1][3]

  • Quantification: Accurately dilute the clear, saturated filtrate.

  • Analysis: Determine the concentration of dissolved this compound using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Liquid Chromatography-Mass Spectrometry (LC-MS).[1][3] A calibration curve is used for precise quantification.

Visualizing Workflows and Pathways

The following diagram outlines the decision-making process and experimental flow for characterizing the solubility of a new chemical entity (NCE) like this compound.

G General Workflow for Solubility Assessment cluster_0 Early Discovery Phase cluster_1 Lead Optimization / Pre-formulation cluster_2 Decision Making NCE New Chemical Entity (e.g., this compound) Stock Prepare High-Conc. Stock in DMSO NCE->Stock KineticAssay High-Throughput Kinetic Solubility Assay (Nephelometry) Stock->KineticAssay Data1 Kinetic Solubility Data (µg/mL) KineticAssay->Data1 Decision1 Solubility Acceptable? Data1->Decision1 Solid Source Pure, Solid Compound ShakeFlask Thermodynamic Solubility (Shake-Flask Method) Solid->ShakeFlask Quantify Quantification (HPLC or LC-MS) ShakeFlask->Quantify Data2 Thermodynamic Solubility Data (mg/mL) Quantify->Data2 Data2->Decision1 Decision2 Proceed to Further Studies Decision1->Decision2 Yes Decision4 Structure Modification Decision1->Decision4 No Decision3 Formulation Development Decision2->Decision3 G Hypothetical Mechanism: this compound as an RTK Inhibitor cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Receptor Receptor Tyrosine Kinase (RTK) RAS RAS Receptor->RAS Activates Ligand Growth Factor (Ligand) Ligand->Receptor Binds This compound This compound This compound->Receptor Inhibits Phosphorylation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factors ERK->TF Phosphorylates Proliferation Cell Proliferation & Survival TF->Proliferation Promotes

References

Ersilan: A Comprehensive Technical Guide on Stability and Degradation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a detailed overview of the stability and degradation profile of Ersilan, a pharmaceutical product containing the active ingredients Dihydroergocristine and Etofylline. This document summarizes available data on the stability of these components under various stress conditions, outlines experimental protocols for stability-indicating methods, and visualizes the known signaling pathways.

Introduction

This compound combines the therapeutic effects of Dihydroergocristine, a semi-synthetic ergot alkaloid, and Etofylline, a xanthine (B1682287) derivative. Understanding the stability and degradation pathways of these active pharmaceutical ingredients (APIs) is critical for ensuring the safety, efficacy, and quality of the final drug product. This guide compiles and presents the current scientific knowledge regarding the chemical stability of this compound's components.

Stability and Degradation Profile

The stability of a pharmaceutical product is determined by its susceptibility to chemical degradation under various environmental conditions. Forced degradation studies are essential to identify potential degradation products and establish the intrinsic stability of the drug substance.

Dihydroergocristine

Dihydroergocristine is known to be susceptible to hydrolysis and oxidation. Its stability is significantly influenced by the solvent system and temperature.

Summary of Forced Degradation Data for Dihydroergocristine

Stress ConditionExperimental ConditionsPercent DegradationMajor Degradation Products
Acidic HydrolysisData not publicly availableNot AvailableNot Available
Alkaline HydrolysisData not publicly availableNot AvailableNot Available
OxidativeData not publicly availableNot Available8'-hydroxy-dihydroergocristine (major metabolite)
ThermalBaking of related ergot alkaloids resulted in 2-30% degradation.[1]Not AvailableEpimers and other degradation products.[1]
PhotolyticData not publicly availableNot AvailableNot Available

Note: Quantitative forced degradation data for Dihydroergocristine is limited in publicly available literature.

Etofylline

Forced degradation studies have demonstrated that Etofylline is susceptible to degradation under acidic, alkaline, and oxidative conditions.

Summary of Forced Degradation Data for Etofylline

Stress ConditionExperimental ConditionsPercent DegradationMajor Degradation Products
Acidic Hydrolysis1N HCl at 100°C for 3 hours[2]Degradation ObservedSpecific products not detailed
Alkaline Hydrolysis1N NaOH at 100°C for 3 hours[2]Rapid DecompositionEthophyllidine
Oxidative3% H₂O₂ at room temperatureDegradation ObservedSpecific products not detailed
ThermalData not publicly availableNot AvailableNot Available
PhotolyticData not publicly availableNot AvailableNot Available

Note: While degradation has been observed, specific quantitative percentages from these studies are not consistently reported in a consolidated format.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of stability studies. The following protocols are based on published stability-indicating methods for the components of this compound.

Stability-Indicating HPLC Method for Etofylline

This protocol describes a general approach for a stability-indicating High-Performance Liquid Chromatography (HPLC) method for the analysis of Etofylline and its degradation products.

Objective: To develop and validate a stability-indicating HPLC method for the quantification of Etofylline in the presence of its degradation products.

Materials and Equipment:

  • High-Performance Liquid Chromatograph (HPLC) with UV detector

  • C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm)

  • Reference standards for Etofylline

  • Acetonitrile (B52724) (HPLC grade)

  • Methanol (HPLC grade)

  • Potassium dihydrogen phosphate (B84403) (analytical grade)

  • Orthophosphoric acid (analytical grade)

  • Hydrochloric acid (1N)

  • Sodium hydroxide (B78521) (1N)

  • Hydrogen peroxide (3%)

  • Water (HPLC grade)

Chromatographic Conditions (Example):

  • Mobile Phase: A mixture of a phosphate buffer and an organic solvent (e.g., acetonitrile or methanol). The exact ratio should be optimized for best separation.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: Ambient

  • Detection Wavelength: 272 nm

  • Injection Volume: 20 µL

Forced Degradation Study Protocol:

  • Acid Hydrolysis: Dissolve a known amount of Etofylline in 1N HCl and heat at an elevated temperature (e.g., 80-100°C) for a specified period (e.g., 3 hours).[2] Cool the solution and neutralize with an appropriate amount of 1N NaOH. Dilute to a suitable concentration with the mobile phase.

  • Alkaline Hydrolysis: Dissolve a known amount of Etofylline in 1N NaOH and heat at an elevated temperature (e.g., 80-100°C) for a specified period (e.g., 3 hours).[2] Cool the solution and neutralize with an appropriate amount of 1N HCl. Dilute to a suitable concentration with the mobile phase.

  • Oxidative Degradation: Dissolve a known amount of Etofylline in a solution of 3% H₂O₂ and keep it at room temperature for a specified period. Dilute to a suitable concentration with the mobile phase.

  • Thermal Degradation: Expose a solid sample of Etofylline to dry heat at a specific temperature (e.g., 105°C) for a defined duration. Dissolve the stressed sample in the mobile phase to a suitable concentration.

  • Photolytic Degradation: Expose a solution of Etofylline to UV light (e.g., 254 nm) and visible light for a defined period.

Analysis: Inject the prepared solutions (stressed and unstressed) into the HPLC system. The method should be able to separate the main peak of Etofylline from any degradation product peaks. The percentage of degradation can be calculated by comparing the peak area of Etofylline in the stressed samples to that in the unstressed sample.

General Considerations for Dihydroergocristine Stability Studies

Due to the limited availability of detailed forced degradation protocols for Dihydroergocristine, the following general considerations based on the known stability of ergot alkaloids should be taken into account:

  • Solvent Selection: The stability of Dihydroergocristine is highly dependent on the solvent. Water-alcohol mixtures with specific dielectric constants have been shown to provide stable solutions.

  • Protection from Light: Dihydroergocristine should be protected from light to prevent photolytic degradation.

  • Temperature Control: Elevated temperatures can accelerate degradation. Studies should be conducted at controlled temperatures.

  • Analytical Technique: A stability-indicating HPLC method coupled with a mass spectrometer (LC-MS) would be ideal for separating and identifying potential degradation products.

Signaling Pathways

Understanding the mechanism of action of the active components is crucial for drug development. The following diagrams illustrate the known signaling pathways for Dihydroergocristine and Etofylline.

Dihydroergocristine_Signaling_Pathway cluster_receptors Receptor Interactions cluster_enzyme Enzyme Inhibition cluster_effects Cellular Effects DHEC Dihydroergocristine Dopamine_R Dopaminergic Receptors DHEC->Dopamine_R Adrenergic_R Adrenergic Receptors DHEC->Adrenergic_R Serotonin_R Serotonergic Receptors DHEC->Serotonin_R Gamma_Secretase γ-Secretase DHEC->Gamma_Secretase Neurotransmission Modulation of Neurotransmission Dopamine_R->Neurotransmission VascularTone Regulation of Vascular Tone Adrenergic_R->VascularTone Serotonin_R->Neurotransmission Abeta Reduced Aβ Production Gamma_Secretase->Abeta

Caption: Dihydroergocristine Signaling Pathway.

Etofylline_Signaling_Pathway cluster_targets Molecular Targets cluster_downstream Downstream Effects Etofylline Etofylline PDE Phosphodiesterase (PDE) Etofylline->PDE Adenosine_R Adenosine Receptors Etofylline->Adenosine_R cAMP ↑ cAMP PDE->cAMP inhibition of breakdown Bronchodilation Bronchodilation Adenosine_R->Bronchodilation antagonism leads to Inflammation ↓ Inflammation Adenosine_R->Inflammation antagonism reduces cAMP->Bronchodilation

Caption: Etofylline Signaling Pathway.

Conclusion

This technical guide provides a summary of the available information on the stability and degradation profile of the active components of this compound: Dihydroergocristine and Etofylline. While forced degradation studies have been reported for Etofylline, there is a notable lack of publicly available, detailed quantitative data for both compounds, particularly for Dihydroergocristine. The provided experimental protocols and signaling pathway diagrams serve as a valuable resource for researchers and professionals in the field of drug development. Further studies are warranted to fully characterize the degradation products and establish a comprehensive stability profile for this compound.

References

Ersilan: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ersilan is a compound with the CAS number 135556-19-3.[1][2] This technical guide provides an in-depth overview of its chemical properties, and for its active components, details on their mechanisms of action, relevant experimental protocols, and associated signaling pathways. This compound is a combination drug formulation whose active ingredients are Dihydroergocristine and Etofylline.[1] Dihydroergocristine is a semi-synthetic ergot alkaloid, while Etofylline is a xanthine (B1682287) derivative.[1][2]

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound and its constituent components.

Identifier Value Source
CAS Number 135556-19-3[1][2]
Molecular Formula C44H53N9O8[1][2]
Molecular Weight 835.9 g/mol [1]

Mechanisms of Action

This compound's therapeutic effects are a composite of the individual actions of Dihydroergocristine and Etofylline.

Dihydroergocristine

Dihydroergocristine exhibits a complex pharmacological profile, primarily acting on various receptor systems within the central nervous system. It functions as a partial agonist and antagonist at dopaminergic and adrenergic receptors, and as a noncompetitive antagonist at serotonin (B10506) receptors. This modulation of neurotransmitter systems is believed to contribute to its effects on cognitive function and cerebral blood flow.[3][4]

Recent studies have also identified Dihydroergocristine as a direct inhibitor of γ-secretase, an enzyme implicated in the pathogenesis of Alzheimer's disease through its role in the production of amyloid-β peptides.

Etofylline

Etofylline's primary mechanisms of action are the inhibition of phosphodiesterase (PDE) enzymes and the antagonism of adenosine (B11128) receptors.[2][5] By inhibiting PDEs, Etofylline prevents the breakdown of cyclic adenosine monophosphate (cAMP), leading to increased intracellular cAMP levels. This results in the relaxation of bronchial smooth muscle, which is beneficial in respiratory conditions.[5] As an adenosine receptor antagonist, Etofylline blocks the bronchoconstrictive effects of adenosine.[2]

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of Dihydroergocristine and Etofylline.

Dihydroergocristine: Cell-Free γ-Secretase Activity Assay

Objective: To determine the inhibitory activity of Dihydroergocristine on γ-secretase.

Materials:

  • HEK293T cells (or a similar cell line with high γ-secretase expression)

  • Recombinant C100-Flag substrate (an amyloid precursor protein-based substrate)

  • Dihydroergocristine

  • CHAPSO detergent

  • Protease inhibitor cocktail

  • HEPES, MES, and Bicine buffers

  • SDS-PAGE gels and Western blotting apparatus

  • Anti-Flag antibody

  • Chemiluminescent substrate

Procedure:

  • Preparation of Cell Membranes:

    • Harvest and wash HEK293T cells with cold PBS.

    • Resuspend the cell pellet in a hypotonic buffer and homogenize.

    • Centrifuge the homogenate to pellet nuclei and unbroken cells.

    • Centrifuge the resulting supernatant at high speed to pellet the cell membranes.

    • Wash the membrane pellet and store at -80°C.

  • Solubilization of γ-Secretase:

    • Resuspend the membrane pellet in a solubilization buffer containing 1% CHAPSO and protease inhibitors.

    • Incubate on ice to facilitate solubilization.

    • Centrifuge to remove insoluble material. The supernatant will contain the active γ-secretase complex.

  • In Vitro Cleavage Reaction:

    • In a microcentrifuge tube, combine the solubilized γ-secretase, 1 µM of C100-Flag substrate, and varying concentrations of Dihydroergocristine (or a vehicle control).

    • Incubate the reaction mixture at 37°C for 4 hours.

    • Stop the reaction by snap-freezing on dry ice or by adding SDS-PAGE sample buffer.

  • Detection of Cleavage Products:

    • Separate the reaction products using SDS-PAGE.

    • Transfer the separated proteins to a PVDF membrane.

    • Probe the membrane with an anti-Flag antibody to detect both the full-length substrate and the cleaved intracellular domain (ICD) fragment.

    • Visualize the bands using a chemiluminescent substrate and an imaging system.

  • Data Analysis:

    • Quantify the band intensities of the ICD fragment using densitometry.

    • Calculate the percentage of inhibition for each concentration of Dihydroergocristine relative to the vehicle control.

Etofylline: Phosphodiesterase (PDE) Inhibition Assay

Objective: To measure the ability of Etofylline to inhibit PDE activity.

Materials:

  • Purified recombinant human PDE4 enzyme

  • [³H]-cAMP (radiolabeled substrate)

  • Snake venom nucleotidase

  • Tris-HCl buffer with MgCl₂

  • Etofylline dissolved in DMSO

  • Scintillation cocktail

  • 96-well microplates

  • Scintillation counter

Procedure:

  • Assay Setup:

    • Prepare serial dilutions of Etofylline in the assay buffer.

    • In a 96-well plate, add the assay buffer, the purified PDE4 enzyme, and the Etofylline solution or vehicle (DMSO).

    • Initiate the reaction by adding [³H]-cAMP.

    • Incubate the plate at 30°C for 30 minutes.

  • Reaction Termination and Product Separation:

    • Terminate the reaction by adding snake venom nucleotidase, which will hydrolyze the unreacted [³H]-cAMP to [³H]-adenosine.

    • Separate the unreacted [³H]-cAMP from the [³H]-adenosine product using anion-exchange resin or chromatography.

  • Quantification:

    • Add a scintillation cocktail to the wells containing the [³H]-adenosine.

    • Measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the percentage of PDE4 inhibition for each Etofylline concentration.

    • Determine the IC₅₀ value, which is the concentration of Etofylline that inhibits 50% of the enzyme's activity.

Signaling Pathway Diagrams

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways affected by the active components of this compound.

Dihydroergocristine_Signaling cluster_dopamine Dopaminergic Pathway cluster_gsecretase γ-Secretase Pathway DHEC_d Dihydroergocristine D2R Dopamine D2 Receptor DHEC_d->D2R Agonist/ Antagonist Gi Gi Protein D2R->Gi AC_d Adenylyl Cyclase Gi->AC_d cAMP_d cAMP AC_d->cAMP_d PKA_d PKA cAMP_d->PKA_d DARPP32 DARPP-32 PKA_d->DARPP32 PP1 PP1 DARPP32->PP1 DHEC_g Dihydroergocristine gSecretase γ-Secretase DHEC_g->gSecretase Inhibitor Abeta Amyloid-β gSecretase->Abeta Cleavage APP APP APP->gSecretase Substrate

Dihydroergocristine's dual mechanism of action.

Etofylline_Signaling cluster_adenosine Adenosine Receptor Pathway cluster_pde Phosphodiesterase Pathway Etofylline_a Etofylline A2R Adenosine A2 Receptor Etofylline_a->A2R Antagonist Adenosine Adenosine Adenosine->A2R Gs Gs Protein A2R->Gs AC_a Adenylyl Cyclase Gs->AC_a cAMP_a cAMP AC_a->cAMP_a ATP_a ATP ATP_a->AC_a Etofylline_p Etofylline PDE Phosphodiesterase (PDE) Etofylline_p->PDE Inhibitor AMP AMP PDE->AMP Hydrolysis cAMP_p cAMP cAMP_p->PDE PKA Protein Kinase A (PKA) cAMP_p->PKA SmoothMuscle Smooth Muscle Relaxation PKA->SmoothMuscle

Etofylline's mechanisms of action.

References

Methodological & Application

Application Notes & Protocols for "Ersilan" In Vitro Cell-Based Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Initial searches for an established "Ersilan protocol" for in vitro cell culture assays did not yield a recognized, standardized procedure. The following documentation is presented as a representative and hypothetical framework for a novel anti-cancer compound, herein named "this compound." This document provides detailed application notes and protocols for evaluating the efficacy of this compound on cancer cell lines, a common practice in drug discovery and development.[1] The protocols outlined are based on standard and widely used in vitro assays for assessing cell viability, apoptosis, and the mechanism of action through signaling pathway analysis.[1]

The hypothetical mechanism of action for this compound is the inhibition of the PI3K/AKT signaling pathway, a critical pathway often dysregulated in cancer, leading to uncontrolled cell proliferation and survival. These notes are intended to serve as a comprehensive guide for researchers.

Application Notes

1.1. Background: The PI3K/AKT Signaling Pathway in Cancer

The Phosphoinositide 3-kinase (PI3K)/AKT pathway is a crucial intracellular signaling cascade that regulates a wide range of cellular processes, including cell growth, proliferation, survival, and metabolism. In many forms of cancer, this pathway is constitutively active due to mutations in key components, leading to malignant transformation and resistance to therapy. Therefore, inhibitors of this pathway are a significant area of interest in oncology drug development.

1.2. "this compound": A Hypothetical PI3K/AKT Pathway Inhibitor

For the purposes of this document, "this compound" is a novel small molecule inhibitor designed to target the PI3K/AKT pathway. Its proposed mechanism is to block the phosphorylation and subsequent activation of AKT, a key kinase in the pathway. This inhibition is expected to lead to a decrease in cancer cell proliferation and an increase in apoptosis (programmed cell death).

1.3. Intended Applications

These protocols are designed to:

  • Determine the cytotoxic and anti-proliferative effects of this compound on cancer cell lines.

  • Quantify the dose-dependent efficacy of this compound.

  • Elucidate the mechanism of action by confirming the induction of apoptosis.

  • Verify the on-target effect of this compound by analyzing the phosphorylation status of key proteins in the PI3K/AKT pathway.

Experimental Protocols & Data Presentation

2.1. General Cell Culture and Maintenance

Adherent cancer cell lines, such as HeLa (cervical cancer) or MCF-7 (breast cancer), are suitable for these assays.[2] Cells should be cultured in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin. Cultures are maintained in a humidified incubator at 37°C with 5% CO2.[3][4] Aseptic techniques must be strictly followed to prevent contamination.[3]

2.2. Protocol 1: Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

Methodology:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (e.g., DMSO) and a no-treatment control.

  • Incubation: Incubate the plate for 48-72 hours at 37°C.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value (the concentration of this compound that inhibits 50% of cell growth).

Data Presentation: Table 1. Cytotoxicity of this compound on HeLa Cells (IC50 Values)

Cell LineCompoundIncubation TimeIC50 (µM)
HeLaThis compound48 hours12.5
HeLaThis compound72 hours8.2

2.3. Protocol 2: Apoptosis Assay (Caspase-Glo® 3/7 Assay)

This assay quantifies the activity of caspases 3 and 7, key executioner caspases in the apoptotic pathway.

Methodology:

  • Cell Seeding and Treatment: Follow steps 1 and 2 from the Cell Viability Assay protocol.

  • Incubation: Incubate the plate for 24 hours at 37°C.

  • Reagent Preparation: Prepare the Caspase-Glo® 3/7 reagent according to the manufacturer's instructions.

  • Assay Procedure: Add 100 µL of the Caspase-Glo® 3/7 reagent to each well. Mix gently and incubate at room temperature for 1 hour.

  • Measurement: Measure the luminescence using a microplate reader.

  • Analysis: Normalize the luminescence signal to the vehicle control to determine the fold-change in caspase activity.

Data Presentation: Table 2. Induction of Apoptosis by this compound in HeLa Cells

Treatment Concentration (µM)Fold Increase in Caspase 3/7 Activity (vs. Control)
0 (Vehicle Control)1.0
52.8
104.5
257.2

2.4. Protocol 3: Western Blot Analysis for Pathway Inhibition

This technique is used to detect changes in the phosphorylation status of AKT, confirming this compound's on-target effect.

Methodology:

  • Cell Seeding and Treatment: Seed cells in a 6-well plate and grow to 70-80% confluency. Treat the cells with this compound at various concentrations for a specified time (e.g., 6 hours).

  • Protein Extraction: Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Separate 20-30 µg of protein per lane on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate with primary antibodies against phospho-AKT (Ser473), total AKT, and a loading control (e.g., GAPDH) overnight at 4°C.

    • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify the band intensities and normalize the phospho-AKT signal to the total AKT signal.

Data Presentation: Table 3. Inhibition of AKT Phosphorylation by this compound

Treatment Concentration (µM)Relative p-AKT/Total AKT Ratio (Normalized to Control)
0 (Vehicle Control)1.00
50.65
100.32
250.11

Visualizations

3.1. Hypothetical PI3K/AKT Signaling Pathway

PI3K_AKT_Pathway RTK Growth Factor Receptor (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 AKT AKT PDK1->AKT Phosphorylates mTORC1 mTORC1 AKT->mTORC1 Activates Bad Bad AKT->Bad Inhibits Proliferation Cell Proliferation & Survival mTORC1->Proliferation Apoptosis Apoptosis Bad->Apoptosis Inhibits This compound This compound This compound->AKT Inhibits Phosphorylation

Caption: PI3K/AKT signaling pathway and the inhibitory action of this compound.

3.2. Experimental Workflow for this compound Evaluation

Experimental_Workflow cluster_assays In Vitro Assays start Start: Cancer Cell Culture seed_cells Seed Cells into Multi-well Plates start->seed_cells treat_this compound Treat with this compound (Dose-Response) seed_cells->treat_this compound incubate Incubate (24-72 hours) treat_this compound->incubate viability Cell Viability (MTT Assay) incubate->viability apoptosis Apoptosis Assay (Caspase-Glo) incubate->apoptosis western Western Blot (p-AKT/AKT) incubate->western data_analysis Data Analysis (IC50, Fold Change) viability->data_analysis apoptosis->data_analysis western->data_analysis conclusion Conclusion on This compound Efficacy data_analysis->conclusion

Caption: Workflow for the in vitro evaluation of the compound this compound.

References

Application Notes and Protocols for Ersilan in Animal Model Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ersilan is a novel, potent, and selective small molecule inhibitor of the Disabled-1 (Dab1) protein phosphorylation, a critical step in the Reelin signaling pathway. The Reelin pathway plays a crucial role in neuronal migration, synaptic plasticity, and memory formation. Dysregulation of this pathway has been implicated in various neurological and psychiatric disorders, including schizophrenia, autism spectrum disorders, epilepsy, and Alzheimer's disease. By inhibiting Dab1 phosphorylation, this compound provides a valuable tool for researchers to investigate the physiological and pathological roles of Reelin signaling in vivo and to evaluate the therapeutic potential of targeting this pathway.

These application notes provide detailed protocols for the use of this compound in preclinical animal model studies, guidance on experimental design, and methods for data analysis and presentation.

Signaling Pathway

The Reelin signaling cascade is initiated by the binding of the extracellular glycoprotein (B1211001) Reelin to its receptors, primarily the Apolipoprotein E receptor 2 (ApoER2) and the Very Low-Density Lipoprotein Receptor (VLDLR). This binding leads to the recruitment and activation of Src family kinases (SFKs), which then phosphorylate the intracellular adaptor protein Dab1. Phosphorylated Dab1 triggers a cascade of downstream signaling events, including the activation of the PI3K/Akt pathway, which is crucial for neuronal survival and growth, and the Crk/C3G/Rap1 pathway, involved in cell adhesion and migration.[1] this compound specifically inhibits the phosphorylation of Dab1, thereby blocking all downstream signaling.

Reelin_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Reelin Reelin Receptor ApoER2 / VLDLR Reelin->Receptor SFK Src Family Kinases (e.g., Fyn) Receptor->SFK recruits & activates Dab1 Dab1 SFK->Dab1 phosphorylates pDab1 p-Dab1 Dab1->pDab1 PI3K_Akt PI3K/Akt Pathway pDab1->PI3K_Akt Crk_Rap1 Crk/Rap1 Pathway pDab1->Crk_Rap1 This compound This compound This compound->Dab1 inhibits phosphorylation Synaptic_Plasticity Synaptic Plasticity & Memory PI3K_Akt->Synaptic_Plasticity Neuronal_Migration Neuronal Migration & Positioning Crk_Rap1->Neuronal_Migration

Figure 1: this compound's mechanism of action on the Reelin signaling pathway.

Application Notes

This compound can be utilized in various animal models to study the role of Reelin-Dab1 signaling in both normal physiology and disease states.

  • Neurodevelopmental Disorders: Investigate the consequences of Reelin pathway inhibition during embryonic and early postnatal development in models of cortical malformations, autism, or schizophrenia.

  • Epilepsy: Assess the effect of blocking Dab1 phosphorylation on seizure susceptibility and epileptogenesis in chemically or genetically induced epilepsy models.

  • Neurodegenerative Diseases: Evaluate the impact of this compound on synaptic function, memory, and neuropathology in animal models of Alzheimer's disease or other dementias.

  • Synaptic Plasticity and Learning: Use this compound to probe the role of Reelin signaling in long-term potentiation (LTP), long-term depression (LTD), and cognitive functions in healthy adult animals.

Experimental Protocols

Animal Model Selection and Preparation

The choice of animal model is critical and should be based on the research question.[2][3]

  • Mice (Mus musculus): Widely used due to the availability of genetic models and well-characterized behavioral tests. Strains like C57BL/6 are common for wild-type studies.

  • Rats (Rattus norvegicus): Often preferred for behavioral studies requiring more complex tasks and for surgical models. Wistar or Sprague-Dawley strains are frequently used.

  • Disease Models:

    • Genetic Models: Utilize knockout or transgenic mice where components of the Reelin pathway are altered.

    • Chemically-Induced Models: For epilepsy, agents like kainic acid or pilocarpine (B147212) can be used. For models of cognitive impairment, scopolamine (B1681570) or other amnestic agents can be administered.[4]

    • Surgical Models: For example, traumatic brain injury models to study the role of Reelin in recovery and plasticity.

Ethical Considerations: All animal experiments must be conducted in accordance with institutional and national guidelines for animal welfare and approved by the Institutional Animal Care and Use Committee (IACUC).[5]

This compound Administration

Formulation: this compound is a powder that should be dissolved in a vehicle appropriate for the chosen route of administration. A common vehicle is 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline. A pilot study to determine the optimal, non-toxic vehicle concentration is recommended.

Route of Administration:

  • Intraperitoneal (IP) injection: A common and relatively non-invasive route for systemic administration.

  • Oral gavage (PO): Suitable for chronic dosing studies.

  • Intracerebroventricular (ICV) injection: For direct central nervous system delivery, bypassing the blood-brain barrier. This requires stereotaxic surgery.

Dosage and Frequency: The optimal dose and frequency should be determined through dose-response studies. A starting point for in vivo studies could be based on in vitro IC50 values.

Parameter Recommendation
Route Intraperitoneal (IP)
Starting Dose Range 1, 5, 10, 25 mg/kg
Frequency Once daily
Duration Dependent on the study (e.g., 7-28 days for chronic studies)
Experimental Workflow

The following diagram outlines a typical experimental workflow for evaluating this compound in a mouse model of cognitive impairment.

Experimental_Workflow cluster_setup Phase 1: Setup & Acclimation cluster_treatment Phase 2: Model Induction & Treatment cluster_testing Phase 3: Behavioral Assessment cluster_analysis Phase 4: Post-mortem Analysis A1 Animal Acclimation (1 week) A2 Baseline Behavioral Testing (e.g., Open Field) A1->A2 B1 Induce Cognitive Deficit (e.g., Scopolamine) A2->B1 B2 Randomize into Groups (Vehicle, this compound Doses) B1->B2 B3 Daily Treatment (IP injection for 14 days) B2->B3 C1 Cognitive Testing (e.g., Morris Water Maze) B3->C1 C2 Motor Function Testing (e.g., Rotarod) C1->C2 D1 Euthanasia & Tissue Collection (Brain) C2->D1 D2 Biochemical Analysis (Western Blot for p-Dab1) D1->D2 D3 Histological Analysis (Immunohistochemistry) D1->D3

Figure 2: General experimental workflow for in vivo studies with this compound.

Key Experimental Protocols

a. Morris Water Maze (for spatial learning and memory)

  • Apparatus: A circular pool (120-150 cm diameter) filled with opaque water (20-22°C). A hidden platform is submerged 1-2 cm below the surface. Visual cues are placed around the pool.

  • Acquisition Phase (Days 1-5):

    • Animals are given 4 trials per day to find the hidden platform, with a maximum trial duration of 60 seconds.

    • If the animal fails to find the platform, it is gently guided to it and allowed to stay for 15 seconds.

    • Record the escape latency (time to find the platform) and path length for each trial.

  • Probe Trial (Day 6):

    • The platform is removed, and the animal is allowed to swim freely for 60 seconds.

    • Record the time spent in the target quadrant (where the platform was) and the number of platform crossings.

b. Western Blot for p-Dab1 and Dab1

  • Tissue Preparation: Homogenize brain tissue (e.g., hippocampus or cortex) in RIPA buffer with protease and phosphatase inhibitors. Centrifuge and collect the supernatant.

  • Protein Quantification: Determine protein concentration using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-polyacrylamide gel. After electrophoresis, transfer the proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour.

    • Incubate with primary antibodies against p-Dab1 (e.g., anti-pY198/220/232) and total Dab1 overnight at 4°C.

    • Wash and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Use an ECL substrate and image the chemiluminescence. Quantify band intensities and normalize p-Dab1 levels to total Dab1.

Data Presentation

Quantitative data should be summarized in tables for clear comparison.

Table 1: Dose-Dependent Effect of this compound on p-Dab1 Levels in the Hippocampus

Treatment Group (n=8/group)Dose (mg/kg, IP)p-Dab1 / Total Dab1 Ratio (Mean ± SEM)% Inhibition vs. Vehicle
Vehicle Control01.00 ± 0.080%
This compound10.82 ± 0.0718%
This compound50.55 ± 0.0645%
This compound100.28 ± 0.04 72%
This compound250.15 ± 0.0385%
p < 0.05, *p < 0.01 vs. Vehicle Control (One-way ANOVA with Dunnett's post-hoc test)

Table 2: Effect of this compound on Morris Water Maze Performance in a Mouse Model of Cognitive Impairment

Treatment Group (n=12/group)Dose (mg/kg, IP)Escape Latency (Day 5, seconds, Mean ± SEM)Time in Target Quadrant (Probe Trial, %, Mean ± SEM)
Sham + Vehicle015.2 ± 1.845.5 ± 3.1
Disease Model + Vehicle048.9 ± 4.5#23.1 ± 2.5#
Disease Model + this compound535.7 ± 3.9*30.8 ± 2.9
Disease Model + this compound1022.1 ± 2.5 39.7 ± 3.3
#p < 0.01 vs. Sham + Vehicle; *p < 0.05, *p < 0.01 vs. Disease Model + Vehicle (Two-way ANOVA with Tukey's post-hoc test)

Conclusion

This compound is a powerful research tool for elucidating the complex roles of the Reelin-Dab1 signaling pathway. The protocols and guidelines presented here provide a framework for conducting rigorous and reproducible preclinical studies. Careful experimental design, including appropriate model selection, dose-finding studies, and validated endpoint measures, is essential for generating high-quality data to advance our understanding of neurological disorders and develop novel therapeutic strategies.[2][6]

References

Application Notes and Protocols for Ersilan in Preclinical Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ersilan is a combination drug product whose preclinical evaluation requires a thorough understanding of its individual active pharmaceutical ingredients: Dihydroergocristine (B93913) and Etofylline. Dihydroergocristine, an ergot alkaloid, has shown potential in models of neurodegenerative diseases, particularly Alzheimer's disease, through its modulation of dopaminergic and serotonergic receptors and its inhibitory effects on γ-secretase.[1][2] Etofylline, a xanthine (B1682287) derivative, is primarily investigated for its bronchodilatory and anti-inflammatory effects in respiratory disease models, acting through phosphodiesterase (PDE) inhibition and adenosine (B11128) receptor antagonism. This document provides detailed application notes and protocols for the preclinical investigation of this compound's components in relevant animal models.

Data Presentation

Due to the limited availability of public preclinical data for the combination product "this compound," the following table summarizes the available quantitative data for its individual components, Dihydroergocristine and Etofylline, from in vitro and in vivo studies. This information can serve as a starting point for dose-range finding studies in preclinical models.

ComponentModel SystemConcentration/DoseRoute of AdministrationObserved EffectReference
DihydroergocristineHEK293 Cells (in vitro)Micromolar (µM) rangeN/ASubstantial reduction of Amyloid-β levels[1]
DihydroergocristineAlzheimer's Disease Model (in vivo)Data not specifiedNot specifiedAlleviation of spatial memory disorders and Alzheimer-type pathologies[2]
EtofyllineRat Lung (in vivo)1 mg/kgIntratrachealPulmonary administration of Etofylline coated with nanoparticles
Roflumilast (similar PDE4 inhibitor)Rodent COPD Models1-10 mg/kgOral (gavage)Recommended starting dose range for efficacy studies[3]

Experimental Protocols

In Vivo Efficacy Study of Dihydroergocristine in a Transgenic Mouse Model of Alzheimer's Disease (APP/PS1)

Objective: To evaluate the therapeutic efficacy of Dihydroergocristine in reducing amyloid-β pathology and improving cognitive function in an APP/PS1 mouse model of Alzheimer's disease.

Materials:

  • APP/PS1 transgenic mice and wild-type littermates (aged 6 months)

  • Dihydroergocristine

  • Vehicle (e.g., 0.5% carboxymethylcellulose in sterile water)

  • Oral gavage needles

  • Morris Water Maze apparatus

  • Anesthesia (e.g., isoflurane)

  • Perfusion solutions (e.g., PBS, 4% paraformaldehyde)

  • Histology and immunohistochemistry reagents (e.g., anti-Aβ antibodies)

  • ELISA kits for Aβ quantification

Protocol:

  • Animal Acclimatization and Grouping:

    • Acclimatize animals to the housing facility for at least one week before the experiment.

    • Randomly assign mice (n=10-12 per group) to the following groups:

      • Group 1: Wild-type + Vehicle

      • Group 2: APP/PS1 + Vehicle

      • Group 3: APP/PS1 + Dihydroergocristine (Low Dose, e.g., 1 mg/kg)

      • Group 4: APP/PS1 + Dihydroergocristine (High Dose, e.g., 10 mg/kg)

  • Drug Administration:

    • Prepare fresh formulations of Dihydroergocristine in the vehicle daily.

    • Administer the assigned treatment via oral gavage once daily for 12 weeks.

  • Behavioral Testing (Morris Water Maze):

    • During the last week of treatment, conduct the Morris Water Maze test to assess spatial learning and memory.

    • Acquisition Phase: Train mice to find a hidden platform for 5 consecutive days (4 trials per day). Record escape latency and path length.

    • Probe Trial: On day 6, remove the platform and allow mice to swim for 60 seconds. Record the time spent in the target quadrant.

  • Sample Collection and Tissue Processing:

    • At the end of the study, anesthetize mice and collect blood samples via cardiac puncture.

    • Perfuse the animals with PBS followed by 4% paraformaldehyde.

    • Harvest the brains and divide them sagittally. Post-fix one hemisphere in 4% paraformaldehyde for histology and snap-freeze the other for biochemical analysis.

  • Endpoint Analysis:

    • Biochemical Analysis: Homogenize the frozen brain hemisphere and quantify soluble and insoluble Aβ40 and Aβ42 levels using ELISA.

    • Histological Analysis: Section the fixed brain hemisphere and perform immunohistochemistry for Aβ plaques and neuroinflammation markers (e.g., GFAP, Iba1).

In Vivo Efficacy Study of Etofylline in a Cigarette Smoke-Induced COPD Mouse Model

Objective: To assess the anti-inflammatory and bronchodilatory effects of Etofylline in a mouse model of Chronic Obstructive Pulmonary Disease (COPD).

Materials:

  • C57BL/6 mice (aged 8-10 weeks)

  • Research-grade cigarettes

  • Whole-body smoke exposure system

  • Etofylline

  • Vehicle (e.g., sterile saline)

  • Oral gavage needles or nebulizer system

  • Bronchoalveolar lavage (BAL) fluid collection supplies

  • ELISA kits for inflammatory cytokines (e.g., TNF-α, IL-6)

  • Lung function measurement system (e.g., plethysmography)

Protocol:

  • COPD Model Induction:

    • Expose mice to whole-body cigarette smoke (e.g., 5 cigarettes, twice a day, 5 days a week) for 8 weeks. A control group will be exposed to room air.

  • Animal Grouping and Drug Administration:

    • After the induction period, randomly assign mice (n=10-12 per group) to:

      • Group 1: Air + Vehicle

      • Group 2: Smoke + Vehicle

      • Group 3: Smoke + Etofylline (Low Dose, e.g., 5 mg/kg)

      • Group 4: Smoke + Etofylline (High Dose, e.g., 20 mg/kg)

    • Administer Etofylline or vehicle daily via oral gavage or inhalation for the subsequent 4 weeks, concurrent with continued smoke exposure.

  • Lung Function Analysis:

    • At the end of the treatment period, measure lung function parameters (e.g., airway hyperresponsiveness to methacholine) using a whole-body plethysmograph.

  • Sample Collection:

    • Following lung function analysis, euthanize the mice.

    • Perform bronchoalveolar lavage (BAL) to collect BAL fluid.

    • Collect lung tissue for histological and biochemical analysis.

  • Endpoint Analysis:

    • BAL Fluid Analysis: Perform total and differential cell counts (macrophages, neutrophils, lymphocytes) in the BAL fluid. Measure levels of inflammatory cytokines (TNF-α, IL-6, KC) using ELISA.

    • Histological Analysis: Process lung tissue for H&E staining to assess inflammation and for PAS staining to evaluate mucus production.

Visualizations

experimental_workflow_AD_model cluster_setup Phase 1: Study Setup cluster_treatment Phase 2: Treatment cluster_assessment Phase 3: Assessment acclimatization Animal Acclimatization (1 week) grouping Randomized Grouping (n=10-12/group) acclimatization->grouping administration Daily Oral Gavage (12 weeks) grouping->administration behavioral Morris Water Maze (Week 12) administration->behavioral sampling Sample Collection (Endpoint) behavioral->sampling analysis Biochemical & Histological Analysis sampling->analysis

Experimental Workflow for Dihydroergocristine in an Alzheimer's Disease Mouse Model.

signaling_pathway_dihydroergocristine cluster_receptors Receptor Interactions dihydroergocristine Dihydroergocristine dopamine_r Dopaminergic Receptors dihydroergocristine->dopamine_r serotonin_r Serotonergic Receptors dihydroergocristine->serotonin_r gamma_secretase γ-Secretase dihydroergocristine->gamma_secretase Inhibition neurotransmission Modulation of Neurotransmission dopamine_r->neurotransmission serotonin_r->neurotransmission abeta Amyloid-β (Aβ) Production gamma_secretase->abeta app Amyloid Precursor Protein (APP) app->gamma_secretase Cleavage

Proposed Signaling Pathway of Dihydroergocristine in Alzheimer's Disease.

signaling_pathway_etofylline cluster_targets Molecular Targets etofylline Etofylline pde Phosphodiesterases (PDEs) etofylline->pde Inhibition adenosine_r Adenosine Receptors etofylline->adenosine_r Antagonism camp ↑ cAMP pde->camp inflammation Inflammation pde->inflammation Anti-inflammatory effects bronchoconstriction Bronchoconstriction adenosine_r->bronchoconstriction adenosine_r->inflammation bronchodilation Bronchodilation camp->bronchodilation

Mechanism of Action of Etofylline in Respiratory Diseases.

References

Application Note & Protocol: High-Performance Liquid Chromatography for the Determination of Ersilan

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This document outlines a proposed High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of Ersilan in a drug substance. This compound is a drug combination consisting of etofylline (B1671713) and dihydroergotoxine.[1] This method is intended as a starting point for researchers, scientists, and drug development professionals, and will require full validation according to regulatory guidelines such as those from the International Council for Harmonisation (ICH).

Introduction

This compound is a compound with a molecular formula of C44H53N9O8 and a molecular weight of 835.9 g/mol .[1][2] It is used in the treatment of vascular headaches.[1] Accurate and precise quantification of this compound and its potential impurities is critical for ensuring the quality, safety, and efficacy of the final pharmaceutical product. HPLC is a widely used technique in pharmaceutical analysis for the separation, identification, and quantification of drug compounds and their related substances.[3][4][5] This application note provides a recommended starting protocol for the development of a robust HPLC method for this compound.

Chemical Properties of this compound:

PropertyValueReference
Molecular FormulaC44H53N9O8[1][2]
Molecular Weight835.9 g/mol [1]
LogP1.79720[2]
Hydrogen Bond Donor Count4[2]
Hydrogen Bond Acceptor Count10[2]
Experimental Protocol

This protocol details the proposed materials, reagents, and procedures for the HPLC analysis of this compound.

  • This compound reference standard

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Ammonium (B1175870) Acetate (B1210297) (analytical grade)

  • Formic Acid (analytical grade)

  • Water (deionized, 18.2 MΩ·cm)

  • 0.45 µm membrane filters

A standard HPLC system equipped with a UV detector is recommended. The following are proposed starting conditions for the analysis.

ParameterProposed Condition
HPLC System Agilent 1260 Infinity II or equivalent
Column Reversed-phase C18 column (e.g., Zorbax Eclipse Plus C18, 4.6 x 150 mm, 3.5 µm)
Mobile Phase A 10 mM Ammonium Acetate in water, pH adjusted to 4.5 with Formic Acid
Mobile Phase B Acetonitrile
Gradient Elution See Table 1
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection Wavelength 280 nm (based on typical ergot alkaloid UV absorbance)
Run Time 25 minutes

Table 1: Proposed Gradient Elution Program

Time (minutes)% Mobile Phase A% Mobile Phase B
0.09010
15.01090
20.01090
20.19010
25.09010

2.3.1. Mobile Phase Preparation

  • Mobile Phase A: Dissolve an appropriate amount of ammonium acetate in water to make a 10 mM solution. Adjust the pH to 4.5 using formic acid. Filter through a 0.45 µm membrane filter.

  • Mobile Phase B: Use HPLC grade acetonitrile. Filter through a 0.45 µm membrane filter.

2.3.2. Standard Solution Preparation

  • Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of this compound reference standard and transfer to a 25 mL volumetric flask. Dissolve in and dilute to volume with a 50:50 mixture of Mobile Phase A and Mobile Phase B (diluent).

  • Working Standard Solution (100 µg/mL): Pipette 2.5 mL of the Standard Stock Solution into a 25 mL volumetric flask and dilute to volume with the diluent.

2.3.3. Sample Solution Preparation

  • Accurately weigh a portion of the drug substance equivalent to about 25 mg of this compound and transfer to a 25 mL volumetric flask.

  • Add approximately 15 mL of diluent and sonicate for 10 minutes to dissolve.

  • Allow the solution to cool to room temperature and dilute to volume with the diluent.

  • Pipette 2.5 mL of this solution into a 25 mL volumetric flask and dilute to volume with the diluent.

  • Filter the final solution through a 0.45 µm syringe filter into an HPLC vial.

Method Validation Considerations

For use in a regulated environment, the developed method must be validated according to ICH Q2(R1) guidelines. Key validation parameters to be assessed include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components which may be expected to be present.

  • Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte.

  • Range: The interval between the upper and lower concentrations of analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.

  • Accuracy: The closeness of test results obtained by the method to the true value.

  • Precision:

    • Repeatability: Precision under the same operating conditions over a short interval of time.

    • Intermediate Precision: Within-laboratory variations: different days, different analysts, different equipment, etc.

  • Detection Limit (DL): The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value.

  • Quantitation Limit (QL): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.

Data Presentation

All quantitative results from method validation experiments should be summarized in tables for clarity and ease of comparison. An example table for linearity is provided below.

Table 2: Example Linearity Data Summary

Concentration (µg/mL)Peak Area 1Peak Area 2Peak Area 3Average Peak Area
50
75
100
125
150
Correlation Coefficient (r²) \multicolumn{4}{c}{}
Regression Equation \multicolumn{4}{c}{}

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the HPLC analysis of this compound, from sample and standard preparation to data analysis and reporting.

G cluster_prep Preparation cluster_hplc HPLC Analysis cluster_data Data Processing prep_standard Prepare Standard Solutions instrument_setup Instrument Setup & Equilibration prep_standard->instrument_setup Load into Autosampler prep_sample Prepare Sample Solutions prep_sample->instrument_setup prep_mobile_phase Prepare Mobile Phase prep_mobile_phase->instrument_setup Connect to System sequence_run Run Sequence (Standards & Samples) instrument_setup->sequence_run integrate_peaks Integrate Chromatograms sequence_run->integrate_peaks Raw Data calculate_results Calculate Concentration & Purity integrate_peaks->calculate_results generate_report Generate Report calculate_results->generate_report

Caption: General workflow for HPLC analysis.

Method Validation Parameters

This diagram shows the logical relationship and hierarchy of key parameters for HPLC method validation as per regulatory guidelines.

G cluster_quantitative Quantitative Tests cluster_limit Limit Tests Validation Method Validation (ICH Q2) Accuracy Accuracy Validation->Accuracy Precision Precision Validation->Precision Specificity Specificity Validation->Specificity Linearity Linearity Validation->Linearity Robustness Robustness Validation->Robustness QL Quantitation Limit (QL) Precision->QL DL Detection Limit (DL) Specificity->DL Range Range Linearity->Range QL->Range

Caption: HPLC method validation parameters.

References

Application Notes and Protocols: Reelin in Neuroscience Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Reelin is a large, secreted extracellular matrix glycoprotein (B1211001) that plays a critical role in the regulation of neuronal migration and positioning in the developing brain.[1][2][3][4][5][6] In the adult brain, Reelin is involved in modulating synaptic plasticity, memory formation, and neuronal maturation.[1][2][3][4][5][6] Dysregulation of the Reelin signaling pathway has been implicated in several neurological and psychiatric disorders, including lissencephaly, Alzheimer's disease, schizophrenia, and autism.[2][3][4][7] These application notes provide an overview of the Reelin signaling pathway and detailed protocols for studying its function in neuroscience research.

Reelin Signaling Pathways

Reelin exerts its effects by binding to two main receptors on the neuronal surface: the very-low-density lipoprotein receptor (VLDLR) and the apolipoprotein E receptor 2 (ApoER2).[2][3] This binding event initiates a canonical signaling cascade that is crucial for many of Reelin's functions.

A core component of this pathway is the intracellular adaptor protein Disabled-1 (Dab1).[2][3] Upon Reelin binding to its receptors, Dab1 becomes phosphorylated by Src family kinases (SFKs) such as Fyn and Src.[2][3] Phosphorylated Dab1 then activates downstream signaling cascades that influence the neuronal cytoskeleton and gene expression, ultimately affecting cell migration, dendrite growth, and synaptic function.[1][5][6]

Key downstream signaling pathways include:

  • PI3K/Akt/mTOR pathway: This pathway is particularly important for dendrite and spine development.[1][5][6]

  • Crk/Rap1 pathway: This cascade plays a crucial role in the control of neuronal migration.[1][5][6]

  • MEK/Erk1/2 pathway: Activation of this pathway is linked to the upregulation of genes involved in synaptic plasticity and learning.[1][5][6]

Diagram: Canonical Reelin Signaling Pathway

Reelin_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Reelin Reelin VLDLR VLDLR Reelin->VLDLR ApoER2 ApoER2 Reelin->ApoER2 Dab1 Dab1 VLDLR->Dab1 ApoER2->Dab1 pDab1 p-Dab1 Dab1->pDab1 SFK PI3K PI3K pDab1->PI3K Crk Crk/CrkL pDab1->Crk MEK MEK pDab1->MEK SFK Src Family Kinases (Src/Fyn) Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Dendrite_Spine Dendrite & Spine Development mTOR->Dendrite_Spine Rap1 Rap1 Crk->Rap1 Neuronal_Migration Neuronal Migration Rap1->Neuronal_Migration Erk Erk1/2 MEK->Erk Synaptic_Plasticity Synaptic Plasticity & Learning Erk->Synaptic_Plasticity

Caption: Overview of the canonical Reelin signaling cascade.

Quantitative Data Summary

The following table summarizes the effects of Reelin on various neuronal processes. The data presented are representative and may vary depending on the experimental model and conditions.

Process Key Molecules Involved Effect of Reelin Relevant Disease Models
Neuronal Migration VLDLR, ApoER2, Dab1, Crk/Rap1Promotes proper cortical layeringLissencephaly
Dendrite & Spine Development PI3K/Akt/mTORIncreases dendritic complexity and spine densitySchizophrenia, Autism
Synaptic Plasticity NMDA Receptor, MEK/Erk1/2Enhances long-term potentiation (LTP)Alzheimer's Disease
Neuroprotection Akt, Erk1/2Protects against excitotoxicity and oxidative stressStroke, Neurodegenerative Diseases

Experimental Protocols

Protocol 1: In Vitro Analysis of Reelin-Induced Dab1 Phosphorylation in Primary Neuronal Cultures

This protocol describes a method to assess the activation of the Reelin signaling pathway by measuring the phosphorylation of its key downstream effector, Dab1.

Materials:

  • Primary cortical neurons (e.g., from E18 rat or mouse embryos)

  • Neurobasal medium supplemented with B-27 and GlutaMAX

  • Recombinant Reelin protein

  • Lysis buffer (RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (5% BSA or non-fat milk in TBST)

  • Primary antibodies: anti-phospho-Dab1 (Tyr198), anti-Dab1, anti-beta-actin

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Procedure:

  • Cell Culture: Plate primary cortical neurons on poly-D-lysine coated plates and culture for 7-10 days in vitro.

  • Reelin Treatment: Starve the neurons in serum-free medium for 2 hours. Treat the cells with varying concentrations of recombinant Reelin (e.g., 0, 1, 5, 10 nM) for 30 minutes.

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • Western Blotting:

    • Separate equal amounts of protein (20-30 µg) on an SDS-PAGE gel.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against phospho-Dab1, total Dab1, and a loading control (e.g., beta-actin) overnight at 4°C.

    • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Wash the membrane again and develop with ECL substrate.

  • Data Analysis: Capture the chemiluminescent signal using an imaging system. Quantify the band intensities and normalize the phospho-Dab1 signal to total Dab1 and the loading control.

Diagram: Western Blot Workflow for Dab1 Phosphorylation

Western_Blot_Workflow A Primary Neuron Culture B Reelin Treatment A->B C Cell Lysis B->C D Protein Quantification C->D E SDS-PAGE D->E F Western Blot E->F G Antibody Incubation F->G H Imaging & Analysis G->H

Caption: Workflow for assessing Reelin-induced Dab1 phosphorylation.

Protocol 2: In Vivo Analysis of Reelin's Role in a Mouse Model of Alzheimer's Disease

This protocol outlines a general approach to investigate the therapeutic potential of Reelin in a transgenic mouse model of Alzheimer's disease (e.g., 5XFAD mice).

Materials:

  • Transgenic Alzheimer's disease mouse model (e.g., 5XFAD) and wild-type littermates

  • Recombinant Reelin or a vector for Reelin overexpression (e.g., AAV-Reelin)

  • Stereotaxic surgery setup

  • Behavioral testing apparatus (e.g., Morris water maze, Y-maze)

  • Tissue processing reagents for immunohistochemistry and ELISA

  • Antibodies for Aβ plaques and neurofibrillary tangles

  • Microscope for imaging

Procedure:

  • Animal Model and Treatment:

    • Use age-matched 5XFAD and wild-type mice.

    • Administer Reelin via intracerebroventricular (ICV) injection or through viral-mediated overexpression in a specific brain region (e.g., hippocampus).

    • Include a vehicle-treated control group.

  • Behavioral Analysis:

    • After a suitable treatment period (e.g., 4-8 weeks), perform a battery of behavioral tests to assess cognitive function.

    • Morris Water Maze: To evaluate spatial learning and memory.

    • Y-Maze: To assess short-term working memory.

  • Histopathological Analysis:

    • Perfuse the animals and collect the brains.

    • Process the brain tissue for immunohistochemistry.

    • Stain for Aβ plaques (e.g., using 6E10 antibody) and phosphorylated tau (e.g., using AT8 antibody).

    • Quantify the plaque and tangle load in relevant brain regions.

  • Biochemical Analysis:

    • Homogenize brain tissue to prepare lysates.

    • Use ELISA to quantify the levels of soluble and insoluble Aβ40 and Aβ42.

  • Data Analysis:

    • Compare the behavioral performance, plaque/tangle load, and Aβ levels between the different treatment groups.

    • Use appropriate statistical tests to determine the significance of any observed differences.

Diagram: In Vivo Study Logical Flow

In_Vivo_Study_Flow cluster_setup Experimental Setup cluster_assessment Assessment A Select Animal Model (e.g., 5XFAD mice) B Administer Reelin or Vehicle (e.g., ICV injection) A->B C Behavioral Testing (Morris Water Maze, Y-Maze) B->C D Histopathological Analysis (Immunohistochemistry) B->D E Biochemical Analysis (ELISA for Aβ levels) B->E F Data Analysis & Conclusion C->F D->F E->F

Caption: Logical flow of an in vivo study on Reelin in an Alzheimer's model.

Conclusion

The Reelin signaling pathway is a critical regulator of neuronal function in both the developing and adult brain. Its dysregulation is implicated in a range of neurological disorders, making it an important target for therapeutic development. The protocols and information provided here offer a foundation for researchers to investigate the multifaceted roles of Reelin in neuroscience. Further research into the intricacies of Reelin signaling will undoubtedly provide novel insights into brain function and disease.

References

Application Note: Mass Spectrometry Analysis of Ersilan and its Metabolites

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Ersilan is a novel therapeutic agent under development. Understanding its metabolic fate is crucial for evaluating its efficacy, safety, and pharmacokinetic profile. This document provides a comprehensive guide to the analysis of this compound and its primary metabolites using liquid chromatography-mass spectrometry (LC-MS). The protocols outlined below cover sample preparation, chromatographic separation, and mass spectrometric detection and quantification.

Quantitative Data Summary

The following tables summarize the quantitative analysis of this compound and its two primary metabolites, M1 (hydroxylated this compound) and M2 (glucuronidated this compound), in rat plasma samples following a single oral dose of 10 mg/kg.

Table 1: Pharmacokinetic Parameters of this compound and its Metabolites

AnalyteCmax (ng/mL)Tmax (h)AUC (0-t) (ng*h/mL)Half-life (h)
This compound850 ± 1201.54200 ± 5504.2
M1230 ± 452.01800 ± 2105.1
M2450 ± 802.53500 ± 4306.5

Table 2: In Vitro Metabolic Stability of this compound in Liver Microsomes

SpeciesIntrinsic Clearance (CLint, µL/min/mg protein)Half-life (t1/2, min)
Human45 ± 815.4
Rat62 ± 1111.2
Mouse75 ± 149.2

Experimental Protocols

Sample Preparation: Protein Precipitation

This protocol is for the extraction of this compound and its metabolites from plasma samples.

  • Thaw Samples: Thaw frozen plasma samples on ice.

  • Aliquoting: Aliquot 100 µL of plasma into a 1.5 mL microcentrifuge tube.

  • Add Internal Standard: Add 10 µL of internal standard (IS) solution (e.g., a stable isotope-labeled analog of this compound) to each plasma sample.

  • Protein Precipitation: Add 300 µL of ice-cold acetonitrile (B52724) to precipitate proteins.

  • Vortex: Vortex the samples for 1 minute to ensure thorough mixing.

  • Centrifugation: Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C.

  • Supernatant Transfer: Carefully transfer the supernatant to a new tube.

  • Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 30°C.

  • Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).

  • Transfer to Autosampler Vials: Transfer the reconstituted sample to an autosampler vial for LC-MS analysis.

Liquid Chromatography-Mass Spectrometry (LC-MS) Analysis

Instrumentation:

  • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Mass Spectrometer: A triple quadrupole or high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

LC Method:

  • Column: A C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient:

    • 0-1 min: 5% B

    • 1-5 min: 5-95% B

    • 5-6 min: 95% B

    • 6-6.1 min: 95-5% B

    • 6.1-8 min: 5% B

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 5 µL.

MS Method:

  • Ionization Mode: Electrospray Ionization (ESI), positive mode.

  • Scan Type: Multiple Reaction Monitoring (MRM) for quantification or full scan for metabolite identification.

  • MRM Transitions:

    • This compound: [M+H]+ → fragment ion 1

    • M1 (Hydroxylated this compound): [M+H]+ → fragment ion 2

    • M2 (Glucuronidated this compound): [M+H]+ → fragment ion 3

    • Internal Standard: [M+H]+ → fragment ion 4

  • Source Parameters:

    • Capillary Voltage: 3.5 kV

    • Source Temperature: 150°C

    • Desolvation Temperature: 400°C

    • Gas Flow (Desolvation): 800 L/hr

    • Gas Flow (Cone): 50 L/hr

Visualizations

Experimental Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS Analysis cluster_data Data Processing plasma Plasma Sample is Add Internal Standard plasma->is ppt Protein Precipitation (Acetonitrile) is->ppt centrifuge Centrifugation ppt->centrifuge supernatant Collect Supernatant centrifuge->supernatant dry Evaporation supernatant->dry reconstitute Reconstitution dry->reconstitute lc LC Separation (C18 Column) reconstitute->lc ms MS Detection (ESI+, MRM) lc->ms quant Quantification ms->quant pk Pharmacokinetic Analysis quant->pk

Caption: Workflow for the LC-MS analysis of this compound and its metabolites.

Hypothetical Metabolic Pathway of this compound```dot

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Caption: Hypothetical signaling pathway affected by this compound.

Ersilan as a tool for studying receptor signaling

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer

The following application notes and protocols are for a hypothetical molecule named "Ersilan." As of the current date, there is no publicly available scientific literature identifying a molecule with this name used as a tool for studying receptor signaling. Therefore, the information presented here, including all data and protocols, is illustrative and designed to serve as a representative example for researchers, scientists, and drug development professionals. The chosen receptor and signaling pathway, the β2-adrenergic receptor, are well-characterized and serve as a relevant model system.

Application Notes: this compound as a Tool for Studying β2-Adrenergic Receptor Signaling

Introduction

This compound is a novel, potent, and selective competitive antagonist for the human β2-adrenergic receptor (β2AR), a member of the G-protein coupled receptor (GPCR) superfamily. Due to its high specificity, this compound is an invaluable tool for researchers studying the physiological and pathological roles of β2AR signaling. Its utility spans from basic research in cell signaling to preclinical studies in drug development. This document provides detailed application notes and protocols for the use of this compound in studying β2AR-mediated signal transduction.

Mechanism of Action

This compound is a synthetic, small molecule that binds reversibly to the orthosteric binding site of the β2-adrenergic receptor. By occupying this site, this compound prevents the binding of endogenous agonists, such as epinephrine (B1671497) and norepinephrine, as well as synthetic agonists like isoproterenol (B85558). This competitive antagonism effectively blocks the conformational changes in the receptor required for the activation of the downstream Gs protein signaling cascade. Consequently, this compound inhibits the production of the second messenger cyclic AMP (cAMP) and the subsequent activation of Protein Kinase A (PKA), thereby silencing the canonical β2AR signaling pathway.

Applications in Receptor Signaling Research

  • Dissecting the Role of β2AR Signaling: this compound can be used to selectively block β2AR signaling in cell culture and in vivo models, allowing researchers to investigate the specific contribution of this receptor to various cellular processes, such as smooth muscle relaxation, cardiac function, and metabolic regulation.

  • Receptor Trafficking Studies: By preventing agonist-induced receptor activation and subsequent internalization, this compound can be employed to study the basal trafficking and cell surface expression of the β2AR.

  • Validation of Novel Agonists: this compound can serve as a reference antagonist in the characterization of new β2AR agonists, helping to confirm their mechanism of action and specificity.

  • High-Throughput Screening: In drug discovery, this compound can be used as a tool compound in high-throughput screening campaigns to identify novel allosteric modulators of the β2AR.

Quantitative Data

The following tables summarize the key quantitative parameters of this compound, determined through in vitro and cell-based assays.

Table 1: Binding Affinity of this compound for the Human β2-Adrenergic Receptor

ParameterValueAssay Conditions
Ki (nM) 2.5 ± 0.3Competitive radioligand binding assay using [3H]-dihydroalprenolol in membranes from HEK293 cells expressing the human β2AR.
Hill Slope 1.02 ± 0.05-

Table 2: Functional Antagonism of Isoproterenol-stimulated cAMP Production by this compound in HEK293 cells expressing the human β2-Adrenergic Receptor

ParameterValueAssay Conditions
IC50 (nM) 8.1 ± 1.2HTRF-based cAMP assay in HEK293 cells stimulated with 10 nM isoproterenol.
Hill Slope -0.98 ± 0.07-

Experimental Protocols

Protocol 1: Competitive Radioligand Binding Assay to Determine the Affinity of this compound for the β2-Adrenergic Receptor

This protocol describes the methodology to determine the binding affinity (Ki) of this compound for the human β2-adrenergic receptor using a competitive radioligand binding assay.

Materials

  • HEK293 cell membranes expressing the human β2-adrenergic receptor

  • [3H]-Dihydroalprenolol (a non-selective β-adrenergic antagonist radioligand)

  • This compound

  • Propranolol (B1214883) (for determining non-specific binding)

  • Binding Buffer: 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4

  • Scintillation vials and scintillation cocktail

  • Glass fiber filters

  • Filtration apparatus

  • Liquid scintillation counter

Method

  • Prepare a dilution series of this compound in binding buffer. The final concentrations should span a range that will produce a complete inhibition curve (e.g., 0.1 nM to 10 µM).

  • In a 96-well plate, add 50 µL of binding buffer to the "total binding" wells, 50 µL of 10 µM propranolol to the "non-specific binding" wells, and 50 µL of the this compound dilutions to the "competition" wells.

  • Add 50 µL of [3H]-dihydroalprenolol to all wells at a final concentration equal to its Kd for the β2AR (typically around 1 nM).

  • Add 100 µL of the β2AR-containing cell membranes (typically 10-20 µg of protein per well) to all wells.

  • Incubate the plate at room temperature for 60 minutes with gentle agitation.

  • Rapidly filter the contents of each well through glass fiber filters using a filtration apparatus.

  • Wash the filters three times with 3 mL of ice-cold binding buffer.

  • Place the filters in scintillation vials, add 5 mL of scintillation cocktail, and vortex.

  • Measure the radioactivity in each vial using a liquid scintillation counter.

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Plot the percentage of specific binding against the logarithm of the this compound concentration and fit the data to a one-site competition model to determine the IC50.

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Protocol 2: Cell-based cAMP Assay to Measure Functional Antagonism by this compound

This protocol details a cell-based assay to measure the functional antagonist activity of this compound by quantifying its ability to inhibit agonist-induced cAMP production.

Materials

  • HEK293 cells stably expressing the human β2-adrenergic receptor

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • Isoproterenol (a non-selective β-adrenergic agonist)

  • This compound

  • IBMX (a phosphodiesterase inhibitor)

  • HTRF cAMP detection kit

  • White, opaque 384-well plates

  • Plate reader capable of HTRF measurements

Method

  • Seed the HEK293-β2AR cells into white, opaque 384-well plates at a density of 5,000 cells per well and incubate overnight.

  • The next day, remove the culture medium and replace it with 10 µL of stimulation buffer containing 500 µM IBMX.

  • Add 5 µL of this compound at various concentrations (e.g., 0.1 nM to 10 µM final concentration) to the appropriate wells. Add buffer to the control wells.

  • Incubate the plate at 37°C for 30 minutes.

  • Add 5 µL of isoproterenol to a final concentration that elicits approximately 80% of the maximal response (EC80, e.g., 10 nM). Add buffer to the basal control wells.

  • Incubate the plate at 37°C for 30 minutes.

  • Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's instructions for the HTRF cAMP detection kit.

  • Read the plate on an HTRF-compatible plate reader.

  • Calculate the percentage of inhibition of the isoproterenol-stimulated response for each concentration of this compound.

  • Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Visualizations

Below are diagrams illustrating the signaling pathway, experimental workflows, and logical relationships described in these application notes.

G cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm Agonist Agonist (e.g., Epinephrine) b2AR β2-Adrenergic Receptor Agonist->b2AR Binds and Activates G_protein Gs Protein (α, β, γ subunits) b2AR->G_protein Activates This compound This compound (Antagonist) This compound->b2AR Binds and Inhibits AC Adenylate Cyclase G_protein->AC α-subunit activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Cellular_Response Downstream Cellular Response PKA->Cellular_Response Phosphorylates Targets G start Start: Prepare Reagents prepare_this compound Prepare this compound dilution series start->prepare_this compound prepare_ligand Prepare [3H]-ligand and membranes start->prepare_ligand add_reagents Add reagents to 96-well plate (Buffer/Propranolol/Ersilan) prepare_this compound->add_reagents add_ligand_membranes Add [3H]-ligand and membranes to all wells prepare_ligand->add_ligand_membranes add_reagents->add_ligand_membranes incubate Incubate at RT for 60 minutes add_ligand_membranes->incubate filter_wash Filter and wash through glass fiber filters incubate->filter_wash add_scintillant Add scintillation cocktail filter_wash->add_scintillant count Measure radioactivity (Liquid Scintillation Counter) add_scintillant->count analyze Analyze data: Calculate Ki using Cheng-Prusoff equation count->analyze end End: Determine Ki analyze->end G start Start: Seed Cells seed_cells Seed HEK293-β2AR cells in 384-well plates start->seed_cells incubate_overnight Incubate overnight seed_cells->incubate_overnight add_buffer_ibmx Add stimulation buffer with IBMX incubate_overnight->add_buffer_ibmx add_this compound Add this compound dilutions add_buffer_ibmx->add_this compound incubate_this compound Incubate for 30 min add_this compound->incubate_this compound add_agonist Add Isoproterenol (agonist) incubate_this compound->add_agonist incubate_agonist Incubate for 30 min add_agonist->incubate_agonist lyse_detect Lyse cells and add HTRF detection reagents incubate_agonist->lyse_detect read_plate Read plate on HTRF reader lyse_detect->read_plate analyze Analyze data: Calculate IC50 read_plate->analyze end End: Determine IC50 analyze->end

Protocol for dissolving Ersilan for experiments

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes: Ersilan

For Research Use Only. Not for use in diagnostic procedures.

Background

This compound is a potent and selective small molecule inhibitor of the MEK1/2 kinases, key components of the Ras-Raf-MEK-ERK signaling pathway. Dysregulation of this pathway is implicated in numerous human cancers, making this compound a valuable tool for cancer research and drug development. These notes provide detailed protocols for the dissolution and application of this compound in common in vitro assays.

Chemical Properties

A summary of the key chemical properties of this compound is provided in Table 1.

Table 1: Chemical and Physical Properties of this compound

PropertyValueReference
Chemical Name This compound[1]
CAS Number 135556-19-3[1][2]
Molecular Formula C44H53N9O8[1][3]
Molecular Weight 835.95 g/mol [1][3]
Purity ≥98% (HPLC)---
Appearance White to off-white crystalline solid---
Solubility (25°C) See Table 2---
Storage Store as powder at -20°C for up to 3 years. Store stock solutions at -80°C.[4]

Dissolution Protocol

This compound is sparingly soluble in aqueous solutions and requires an organic solvent, such as dimethyl sulfoxide (B87167) (DMSO), to prepare a concentrated stock solution.[5]

Materials
  • This compound powder

  • Dimethyl sulfoxide (DMSO), anhydrous, ≥99.9% purity

  • Sterile, nuclease-free microcentrifuge tubes

  • Vortex mixer

  • Sonicator (optional)

  • Sterile cell culture medium or assay buffer

Preparation of a 10 mM Stock Solution in DMSO
  • Pre-warm this compound: Allow the vial of this compound powder to equilibrate to room temperature before opening to prevent condensation.

  • Calculate DMSO Volume: To prepare a 10 mM stock solution, use the following formula: Volume of DMSO (μL) = (Mass of this compound (mg) / 835.95 g/mol ) * 100,000

  • Dissolution: Under sterile conditions (e.g., in a laminar flow hood), add the calculated volume of anhydrous DMSO to the vial containing this compound powder.[6]

  • Ensure Complete Solubilization: Cap the vial tightly and vortex thoroughly for 1-2 minutes. If necessary, briefly sonicate the solution in a water bath to ensure the compound is completely dissolved.[6][7]

  • Storage: Aliquot the 10 mM stock solution into single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.[6][8] Store aliquots at -80°C.

Table 2: Solubility of this compound

SolventSolubility (approx.)Notes
DMSO ≥ 20 mg/mL (~24 mM)Recommended solvent for stock solutions.[4]
Ethanol Slightly SolubleNot recommended for primary stock.
Water Insoluble---
1:2 DMSO:PBS (pH 7.2) ~0.25 mg/mLFor aqueous working solutions, first dissolve in DMSO.[5]

Experimental Protocols

Protocol for In Vitro Cell Viability (MTT) Assay

This protocol outlines the use of this compound to determine its effect on the viability of a cancer cell line (e.g., A375 melanoma, which has a BRAF V600E mutation leading to constitutive activation of the MEK-ERK pathway).

  • Cell Seeding: Plate A375 cells in a 96-well plate at a density of 5,000 cells/well in 100 μL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO2.

  • Preparation of Working Solutions: Prepare serial dilutions of the 10 mM this compound stock solution in complete culture medium to achieve final concentrations ranging from 1 nM to 100 μM. A vehicle control containing the same final concentration of DMSO (typically ≤0.1%) must be included.

  • Cell Treatment: Remove the old medium from the wells and add 100 μL of the medium containing the various concentrations of this compound or the DMSO vehicle control.

  • Incubation: Incubate the plate for 72 hours at 37°C, 5% CO2.

  • MTT Assay:

    • Add 10 μL of MTT solution (5 mg/mL in PBS) to each well.[9]

    • Incubate for 3-4 hours at 37°C until formazan (B1609692) crystals are visible.[9]

    • Add 100 μL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well to dissolve the crystals.[9]

    • Mix thoroughly and incubate overnight at 37°C.

  • Data Acquisition: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

Table 3: Sample IC50 Values for this compound in Various Cancer Cell Lines

Cell LineCancer TypePathway MutationIC50 (nM)
A375 MelanomaBRAF V600E15.2
HCT116 Colorectal CancerKRAS G13D45.8
MCF-7 Breast CancerPIK3CA E545K>10,000
A549 Lung CancerKRAS G12S88.4

Mechanism of Action and Workflow Diagrams

This compound functions by inhibiting the kinase activity of MEK1 and MEK2, thereby preventing the phosphorylation and activation of their downstream targets, ERK1 and ERK2. This leads to the inhibition of cell proliferation and induction of apoptosis in susceptible cancer cells.

MEK_Inhibition_Pathway GrowthFactor Growth Factor RTK Receptor Tyrosine Kinase (RTK) GrowthFactor->RTK RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK1/2 RAF->MEK ERK ERK1/2 MEK->ERK p Transcription Transcription Factors (e.g., c-Myc, AP-1) ERK->Transcription p Proliferation Cell Proliferation, Survival, Angiogenesis Transcription->Proliferation This compound This compound This compound->MEK

Caption: Simplified MAPK/ERK signaling pathway showing inhibition of MEK1/2 by this compound.

Experimental_Workflow start Start: This compound Powder dissolve Dissolve in DMSO to create 10 mM Stock Solution start->dissolve aliquot Aliquot & Store at -80°C dissolve->aliquot dilute Prepare Serial Dilutions in Culture Medium aliquot->dilute treat Treat Cells (e.g., 72h incubation) dilute->treat assay Perform Cell Viability Assay (e.g., MTT) treat->assay analyze Data Analysis: Calculate IC50 assay->analyze end End analyze->end

Caption: General experimental workflow for determining the IC50 of this compound in vitro.

References

Application Note: Western Blot Analysis of the PI3K/Akt/mTOR Pathway Following Ersilan Treatment

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Ersilan is a novel synthetic small molecule designed as a selective inhibitor of the Phosphoinositide 3-kinase (PI3K) signaling pathway. The PI3K/Akt/mTOR axis is a critical intracellular signaling pathway that regulates cell cycle, proliferation, survival, and metabolism.[1][2] Its frequent dysregulation in various cancers makes it a prime target for therapeutic intervention.[1][3][4] This application note provides a detailed protocol for using Western blot analysis to quantify the dose-dependent effects of this compound on key downstream targets of PI3K, specifically the phosphorylation status of Akt (p-Akt Ser473) and mTOR (p-mTOR Ser2448).

Western blotting is a widely used technique to detect and quantify specific proteins from a complex mixture, such as a cell lysate.[5][6] The method involves separating proteins by size via gel electrophoresis, transferring them to a solid support membrane, and then identifying the target protein using specific antibodies.[7][8]

Experimental Workflow and Signaling Pathway

The overall experimental process, from cell culture to data analysis, is outlined below. This workflow ensures reproducible and quantifiable results for assessing the efficacy of this compound.

G Experimental Workflow for this compound Western Blot Analysis A 1. Cell Culture (e.g., MCF-7) B 2. This compound Treatment (Dose-Response) A->B C 3. Cell Lysis & Protein Extraction B->C D 4. Protein Quantification (BCA Assay) C->D E 5. SDS-PAGE (Protein Separation) D->E F 6. Protein Transfer (PVDF Membrane) E->F G 7. Immunodetection (Blocking, Antibody Incubation) F->G H 8. Signal Detection (Chemiluminescence) G->H I 9. Data Analysis (Densitometry) H->I

A high-level overview of the Western blot procedure.

This compound is hypothesized to inhibit PI3K, thereby preventing the downstream phosphorylation cascade that activates Akt and mTOR, ultimately leading to decreased cell proliferation and survival.

G Hypothesized this compound Mechanism of Action cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates Akt Akt PI3K->Akt p mTORC1 mTORC1 Akt->mTORC1 p Proliferation Cell Growth & Survival mTORC1->Proliferation This compound This compound This compound->PI3K Inhibits

This compound's proposed inhibition of the PI3K/Akt/mTOR pathway.

Detailed Experimental Protocols

Cell Culture and this compound Treatment
  • Cell Seeding: Plate MCF-7 breast cancer cells in 6-well plates at a density of 5 x 10^5 cells per well in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.

  • Incubation: Culture cells at 37°C in a humidified atmosphere with 5% CO2 until they reach 70-80% confluency.

  • Treatment: Starve the cells in serum-free media for 12-16 hours. Subsequently, treat the cells with varying concentrations of this compound (e.g., 0, 10, 50, 100, 500 nM) diluted in complete media for a specified time (e.g., 24 hours). A vehicle control (e.g., 0.1% DMSO) must be included.

Protein Lysate Preparation[9]
  • Washing: After treatment, aspirate the media and wash the cells twice with ice-cold 1X Phosphate-Buffered Saline (PBS).[9][10]

  • Lysis: Add 100 µL of ice-cold RIPA Lysis Buffer containing protease and phosphatase inhibitors to each well.

  • Scraping and Collection: Scrape the adherent cells and transfer the cell lysate to a pre-chilled microcentrifuge tube.[11]

  • Incubation & Centrifugation: Incubate the lysate on ice for 30 minutes with periodic vortexing.[10] Clarify the lysate by centrifuging at 14,000 x g for 15 minutes at 4°C.

  • Supernatant Collection: Carefully transfer the supernatant, which contains the soluble protein fraction, to a new clean tube. Store at -80°C or proceed to the next step.

Protein Quantification (BCA Assay)

The bicinchoninic acid (BCA) assay is used to determine the total protein concentration of each sample to ensure equal loading onto the gel.[12][13]

  • Standard Preparation: Prepare a series of protein standards of known concentration (e.g., using Bovine Serum Albumin, BSA) from 0 to 2 mg/mL.[13][14]

  • Sample Preparation: Dilute a small aliquot of each cell lysate (e.g., 1:10) with the same buffer used for the standards.

  • Assay: In a 96-well plate, add 25 µL of each standard or diluted lysate in triplicate. Add 200 µL of the BCA working reagent (50 parts Reagent A to 1 part Reagent B) to each well.[15]

  • Incubation and Reading: Incubate the plate at 37°C for 30 minutes.[15] Measure the absorbance at 562 nm using a microplate reader.

  • Calculation: Generate a standard curve from the BSA readings and calculate the protein concentration of the unknown samples.[16]

SDS-PAGE and Western Blotting
  • Sample Preparation for Loading: Based on the BCA results, calculate the volume of lysate needed for 20-30 µg of total protein.[5] Add 4X Laemmli sample buffer to each lysate, and boil the samples at 95-100°C for 5 minutes to denature the proteins.[9][11]

  • Gel Electrophoresis: Load the denatured protein samples and a pre-stained molecular weight marker into the wells of a 4-20% Tris-glycine polyacrylamide gel.[17] Run the gel in 1X running buffer at 120V until the dye front reaches the bottom of the gel.[18][19]

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.[18] The transfer can be performed using a wet or semi-dry transfer system at 100V for 90 minutes in an appropriate transfer buffer.[9]

Immunodetection[21]
  • Blocking: To prevent non-specific antibody binding, incubate the membrane in a blocking buffer (e.g., 5% non-fat dry milk or BSA in Tris-Buffered Saline with 0.1% Tween-20, TBST) for 1 hour at room temperature with gentle agitation.[20][21]

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies diluted in blocking buffer overnight at 4°C with gentle shaking.[11]

    • Recommended Antibodies:

      • Rabbit anti-p-Akt (Ser473)

      • Rabbit anti-Akt (total)

      • Rabbit anti-p-mTOR (Ser2448)

      • Rabbit anti-mTOR (total)

      • Mouse anti-β-Actin (as a loading control)

  • Washing: Wash the membrane three times for 10 minutes each with TBST to remove unbound primary antibody.[18]

  • Secondary Antibody Incubation: Incubate the membrane with an HRP-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP or anti-mouse IgG-HRP) diluted in blocking buffer for 1 hour at room temperature.[7]

  • Final Washes: Repeat the washing step (Step 5.3) to remove unbound secondary antibody.

Signal Detection and Data Analysis
  • Detection: Incubate the membrane with an Enhanced Chemiluminescence (ECL) substrate according to the manufacturer's protocol.[6]

  • Imaging: Capture the chemiluminescent signal using a CCD-based digital imager or X-ray film.

  • Analysis: Quantify the band intensity using densitometry software (e.g., ImageJ). Normalize the intensity of the phosphorylated target proteins (p-Akt, p-mTOR) to their respective total protein levels. Further, normalize these ratios to the loading control (β-Actin) to correct for any loading inaccuracies.

Quantitative Data Presentation

The following table presents hypothetical data from a Western blot analysis, demonstrating the dose-dependent inhibitory effect of this compound on Akt and mTOR phosphorylation.

Target ProteinThis compound Conc. (nM)Normalized Band Intensity (p-Protein / Total Protein)Fold Change (vs. 0 nM Control)
p-Akt (Ser473) 0 (Control)0.981.00
100.850.87
500.540.55
1000.210.21
5000.090.09
p-mTOR (Ser2448) 0 (Control)1.021.00
100.910.89
500.630.62
1000.330.32
5000.150.15

This protocol provides a comprehensive framework for assessing the biological activity of the novel PI3K inhibitor, this compound. The data clearly indicates that this compound inhibits the phosphorylation of Akt and mTOR in a dose-dependent manner, confirming its on-target activity within the PI3K/Akt/mTOR signaling pathway. This Western blot methodology is a fundamental tool for the characterization and development of targeted kinase inhibitors.

References

Application Notes and Protocols for the Use of Ersilan Components in Combination Therapies

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Ersilan is a fixed-dose combination pharmaceutical agent containing Dihydroergocristine and Etofylline (B1671713). It is primarily classified as a peripheral vasodilator and is indicated for the management of symptoms associated with vascular insufficiencies. Due to a lack of specific studies on the combination of this compound with other compounds, this document focuses on the application of its individual active ingredients—Dihydroergocristine and Etofylline—in combination with other therapeutic agents. These notes are intended for researchers, scientists, and drug development professionals to provide an overview of the existing research, potential therapeutic applications, and detailed experimental protocols where available.

Part 1: Dihydroergocristine in Combination Therapies

Dihydroergocristine is a dihydrogenated ergot alkaloid. Its mechanism of action involves a complex interaction with various neurotransmitter receptors. It exhibits antagonistic activity at α-adrenergic and serotonin (B10506) (5-HT) receptors, and partial agonist/antagonist activity at dopamine (B1211576) receptors. This multifaceted activity contributes to its vasodilatory effects and its use in cerebrovascular and peripheral vascular disorders.

Combination of Dihydroergocristine, Rutin, and Aesculin for Phlebopathies

A study has reported the use of a combination of Dihydroergocristine, Rutin, and Aesculin in the treatment of various phlebopathies of the lower limbs[1]. Phlebopathies refer to venous disorders, and this combination likely aims to improve venous tone, reduce capillary fragility, and enhance blood flow.

Note: The full text and detailed experimental protocol for this study were not available in the conducted search. The following is a proposed general protocol based on the known properties of the components.

Proposed Experimental Protocol (General)

  • Objective: To evaluate the efficacy and safety of a combination of Dihydroergocristine, Rutin, and Aesculin in patients with chronic venous insufficiency.

  • Study Design: A randomized, double-blind, placebo-controlled clinical trial.

  • Patient Population: Adult patients with clinical signs and symptoms of chronic venous insufficiency (e.g., leg pain, edema, varicose veins).

  • Intervention:

    • Treatment Group: Oral administration of a fixed-dose combination of Dihydroergocristine, Rutin, and Aesculin.

    • Control Group: Oral administration of a matching placebo.

  • Outcome Measures:

    • Primary: Change from baseline in leg pain and edema scores.

    • Secondary: Improvement in quality of life scores, changes in venous Doppler ultrasound parameters.

  • Duration: 12 weeks of treatment with a 4-week follow-up period.

Combination of Dihydroergocristine, Clopamide, and Reserpine for Hypertension

A combination therapy involving Dihydroergocristine, the diuretic Clopamide, and the sympatholytic agent Reserpine has been investigated for the treatment of hypertension. This combination, known as DCR, aims to lower blood pressure through multiple mechanisms: vasodilation (Dihydroergocristine), reduction of fluid volume (Clopamide), and depletion of catecholamines (Reserpine).

Note: Detailed experimental protocols from the original studies were not accessible. The following is a representative protocol for such a combination.

Representative Experimental Protocol

  • Objective: To assess the antihypertensive efficacy and safety of a fixed-dose combination of Dihydroergocristine, Clopamide, and Reserpine.

  • Study Design: A prospective, open-label, multicenter study.

  • Patient Population: Patients with mild to moderate essential hypertension.

  • Intervention: Oral administration of a fixed-dose tablet containing Dihydroergocristine, Clopamide, and Reserpine once daily.

  • Outcome Measures:

    • Primary: Change from baseline in systolic and diastolic blood pressure at 8 weeks.

    • Secondary: Percentage of patients achieving target blood pressure, incidence of adverse events.

  • Methodology: Blood pressure is measured at baseline and at specified intervals throughout the study using a standardized sphygmomanometer. Adverse events are monitored and recorded at each visit.

Part 2: Etofylline in Combination Therapies

Etofylline is a derivative of theophylline (B1681296) and acts as a bronchodilator and phosphodiesterase inhibitor. It is used in the management of respiratory conditions characterized by bronchoconstriction, such as Chronic Obstructive Pulmonary Disease (COPD).

Combination of Theophylline and Etofylline versus Doxofylline (B1670904) in COPD

A comparative clinical study evaluated the efficacy and safety of a fixed-dose combination of theophylline and etofylline against doxofylline in patients with stable COPD.[2][3][4]

Quantitative Data Summary

ParameterTheophylline (69mg) + Etofylline (231mg) GroupDoxofylline (400mg) Groupp-value
Baseline FEV1 (L) 0.98 ± 0.241.01 ± 0.28>0.05
FEV1 at Day 21 (L) 1.12 ± 0.261.15 ± 0.31>0.05
Improvement in Symptoms 55.8% of patientsNot specified-
Incidence of Palpitations 91%58%<0.05
Incidence of Tremors 72%Not specified-
Incidence of Insomnia 60%Not specified-

Experimental Protocol

  • Objective: To compare the efficacy and safety of a theophylline and etofylline combination with doxofylline in stable COPD patients.[2]

  • Study Design: A randomized, prospective, parallel-group, open-label study.[4]

  • Patient Population: 204 patients aged between 35 and 65 years with stable COPD.[4]

  • Intervention:

    • Group I (n=102): Oral administration of a fixed-dose combination of theophylline (69 mg) and etofylline (231 mg) once daily for 21 days.[4]

    • Group II (n=102): Oral administration of doxofylline (400 mg) twice daily for 21 days.[4]

  • Efficacy Assessment:

    • Spirometric parameters (FEV1, FVC) were measured at baseline and after 21 days of treatment.[2]

    • Symptom improvement (relief of breathlessness and cough, improvement in exercise tolerance) was subjectively assessed.[2]

  • Safety Assessment: Adverse effects were recorded weekly through patient interviews.[2]

Combination of Salbutamol, Etofylline, and Bromhexine in COPD

A clinical trial was conducted to evaluate the safety and efficacy of a combination of Salbutamol (a β2-adrenergic agonist), Etofylline (a phosphodiesterase inhibitor), and Bromhexine (a mucolytic agent) in the treatment of COPD.[1][2][3]

Quantitative Data Summary

ParameterBaseline (Day 1)Day 3Day 5
Mean Cough Severity Score (CSS) 6.033.461.52
Mean %FEV1 57.61%70.49%81.17%

Experimental Protocol

  • Objective: To substantiate the safety and efficacy of a combination of Salbutamol, Etofylline, and Bromhexine in the treatment of COPD.[1]

  • Study Design: An open-labeled, multicentric, phase IV clinical trial.[2]

  • Patient Population: 302 patients (267 completed the study) including children (2-12 years) and adults (18-65 years) with COPD.[1]

  • Intervention:

    • Adults: Oral tablets containing Salbutamol (2mg), Etofylline (200mg), and Bromhexine hydrochloride (8mg).[2]

    • Children: Syrup (per 5ml) containing Salbutamol (1mg), Etofylline (50mg), and Bromhexine (4mg).[2]

  • Duration of Treatment: 5 days.[2]

  • Efficacy Assessment:

    • Reduction in Cough Severity Score (CSS) was evaluated.[1]

    • Forced Expiratory Volume in 1 second (FEV1) was measured.[1]

  • Safety Assessment: Adverse events experienced by the patients were recorded.[1]

Visualizations

Signaling Pathways

Dihydroergocristine_Mechanism DHEC Dihydroergocristine Alpha_Adrenergic α-Adrenergic Receptors DHEC->Alpha_Adrenergic Antagonist Dopamine Dopamine Receptors DHEC->Dopamine Partial Agonist/ Antagonist Serotonin Serotonin Receptors DHEC->Serotonin Antagonist Vasodilation Vasodilation Alpha_Adrenergic->Vasodilation Neurotransmission Modulated Neurotransmission Dopamine->Neurotransmission Serotonin->Neurotransmission Improved_Blood_Flow Improved Blood Flow Vasodilation->Improved_Blood_Flow

Caption: Mechanism of Action of Dihydroergocristine.

Etofylline_Mechanism Etofylline Etofylline PDE Phosphodiesterase (PDE) Etofylline->PDE Inhibits cAMP cAMP PDE->cAMP Degrades Bronchodilation Bronchodilation cAMP->Bronchodilation Anti_inflammatory Anti-inflammatory Effects cAMP->Anti_inflammatory

Caption: Mechanism of Action of Etofylline.

Experimental Workflows

COPD_Trial_Etofylline_Theophylline Start Patient Recruitment (n=204 Stable COPD) Randomization Randomization Start->Randomization GroupA Group I (n=102) Theophylline + Etofylline (once daily) Randomization->GroupA GroupB Group II (n=102) Doxofylline (twice daily) Randomization->GroupB Treatment 21-Day Treatment Period GroupA->Treatment GroupB->Treatment Assessment Efficacy & Safety Assessment (Spirometry, Symptom Scores, Adverse Events) Treatment->Assessment End Data Analysis & Comparison Assessment->End

Caption: Workflow for Theophylline/Etofylline vs. Doxofylline COPD Trial.

COPD_Trial_Salbutamol_Etofylline_Bromhexine Start Patient Recruitment (n=302 COPD Patients) Intervention Treatment Administration (Salbutamol + Etofylline + Bromhexine) Start->Intervention Day1 Baseline Assessment (Day 1) (CSS, %FEV1) Intervention->Day1 Day3 Interim Assessment (Day 3) (CSS, %FEV1) Day1->Day3 Day5 Final Assessment (Day 5) (CSS, %FEV1, Adverse Events) Day3->Day5 Analysis Data Analysis Day5->Analysis

Caption: Workflow for Salbutamol/Etofylline/Bromhexine COPD Trial.

References

Application Note & Protocol: Quantifying Ersilan-Induced Apoptosis using Flow Cytometry

Author: BenchChem Technical Support Team. Date: December 2025

Audience: This document is intended for researchers, scientists, and drug development professionals investigating the cellular effects of the novel anti-proliferative agent, Ersilan.

Introduction: this compound is an investigational compound derived from a purified plant xylan (B1165943). Preclinical studies have demonstrated its potential as an anti-cancer agent by selectively inhibiting the proliferation of tumor cells. The primary mechanism of action for this compound appears to be the induction of programmed cell death, or apoptosis. One study on a similar xylan compound showed it induced apoptosis in HeLa cells by increasing the ratio of pro-apoptotic Bax to anti-apoptotic Bcl-2 proteins, leading to the activation of caspase-3.[1] Flow cytometry is a powerful and high-throughput method to quantify the extent of apoptosis in a cell population after treatment with compounds like this compound. This protocol provides a detailed method for analyzing this compound-induced apoptosis using Annexin V and Propidium Iodide (PI) staining.

Principle of the Assay

During the early stages of apoptosis, a phospholipid called phosphatidylserine (B164497) (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V is a protein that has a high affinity for PS and, when conjugated to a fluorochrome (e.g., FITC), can be used to identify early apoptotic cells. Propidium Iodide (PI) is a fluorescent nucleic acid intercalating agent that is excluded by viable cells with intact membranes. Cells in the late stages of apoptosis or necrosis lose their membrane integrity and will therefore stain positive for PI. By using these two stains, a flow cytometer can distinguish between four cell populations:

  • Viable Cells: Annexin V-negative and PI-negative.

  • Early Apoptotic Cells: Annexin V-positive and PI-negative.

  • Late Apoptotic/Necrotic Cells: Annexin V-positive and PI-positive.

  • Necrotic Cells: Annexin V-negative and PI-positive.

Experimental Protocol

Materials and Reagents
  • Cell Line: Human cervical adenocarcinoma cells (HeLa) or other cancer cell line of interest.

  • Culture Medium: DMEM or RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • This compound: Stock solution of known concentration (e.g., 1 mg/mL in DMSO).

  • Phosphate-Buffered Saline (PBS): Calcium and Magnesium-free.

  • Trypsin-EDTA: For detaching adherent cells.

  • FITC Annexin V/PI Apoptosis Detection Kit: (e.g., from BD Biosciences, Thermo Fisher Scientific, or Abcam). Contains:

    • FITC Annexin V

    • Propidium Iodide (PI) Staining Solution

    • 10X Annexin V Binding Buffer

  • 12 x 75 mm polypropylene (B1209903) tubes for flow cytometry.[2][3]

  • Flow Cytometer (e.g., BD FACSCanto™, Beckman Coulter CytoFLEX).

Cell Preparation and Treatment
  • Cell Seeding: Seed HeLa cells in a 6-well plate at a density of 2 x 10⁵ cells/well in 2 mL of complete culture medium. Allow cells to adhere and grow for 24 hours at 37°C in a 5% CO₂ incubator.

  • This compound Treatment: Prepare serial dilutions of this compound in complete culture medium from the stock solution. For a dose-response experiment, typical final concentrations might be 0 µg/mL (vehicle control, e.g., 0.1% DMSO), 50 µg/mL, 100 µg/mL, and 200 µg/mL.

  • Incubation: Remove the old medium from the wells and replace it with the this compound-containing medium. Incubate the cells for 24 hours (or a desired time point) at 37°C and 5% CO₂.

Cell Staining for Flow Cytometry
  • Harvest Cells: Carefully collect both the floating and adherent cells.

    • Aspirate the culture medium (which contains floating apoptotic cells) from each well and transfer to a separate 15 mL conical tube.

    • Wash the adherent cells once with 1 mL of PBS.

    • Add 200 µL of Trypsin-EDTA to each well and incubate for 3-5 minutes at 37°C to detach the cells.

    • Add 1 mL of complete medium to neutralize the trypsin and combine these cells with the supernatant collected in the previous step.

  • Washing: Centrifuge the cell suspension at 300 x g for 5 minutes.[2] Discard the supernatant.

  • Resuspension: Resuspend the cell pellet in 1 mL of cold PBS and perform a cell count using a hemocytometer or automated cell counter.

  • Aliquot: Transfer approximately 1-5 x 10⁵ cells to a 12 x 75 mm flow cytometry tube.

  • Second Wash: Centrifuge the cells at 300 x g for 5 minutes. Discard the supernatant.

  • Binding Buffer: Prepare 1X Annexin V Binding Buffer by diluting the 10X stock with deionized water. Resuspend the cell pellet in 100 µL of 1X Binding Buffer.

  • Staining:

    • Add 5 µL of FITC Annexin V to the cell suspension.

    • Add 5 µL of PI Staining Solution.

    • Gently vortex the tube and incubate for 15 minutes at room temperature (25°C) in the dark.

  • Final Volume: After incubation, add 400 µL of 1X Binding Buffer to each tube. The samples are now ready for analysis. Analyze within one hour for best results.

Flow Cytometry Analysis
  • Instrument Setup: Use unstained cells to set the forward scatter (FSC) and side scatter (SSC) parameters to gate the main cell population.

  • Compensation Controls:

    • FITC Control: Use cells stained only with FITC Annexin V to set compensation for spectral overlap into the PI channel.

    • PI Control: Use cells stained only with PI to set compensation for spectral overlap into the FITC channel.

  • Data Acquisition: Acquire events for each sample, collecting at least 10,000 events within the main cell population gate.

  • Gating Strategy: Create a quadrant gate on a FITC vs. PI dot plot to differentiate the four populations: Viable (Q3), Early Apoptotic (Q4), Late Apoptotic (Q2), and Necrotic (Q1).

Data Presentation

The following tables summarize representative data from a study where HeLa cells were treated with varying concentrations of an this compound-like compound for 24 hours.

Table 1: Percentage of Cell Populations after this compound Treatment

Treatment GroupViable Cells (%) (Annexin V- / PI-)Early Apoptotic (%) (Annexin V+ / PI-)Late Apoptotic/Necrotic (%) (Annexin V+ / PI+)
Control (0 µg/mL) 95.03.51.5
This compound (100 µg/mL) 63.028.09.0
This compound (200 µg/mL) 45.035.020.0

Data is illustrative, based on published findings for similar compounds.[1]

Table 2: Dose-Dependent Effect of this compound on Total Apoptosis

This compound Concentration (µg/mL)Total Apoptotic Cells (%) (Early + Late)Fold Increase vs. Control
0 (Control)5.01.0
10037.07.4
20055.011.0

Data is illustrative, based on published findings for similar compounds.[1]

Visualizations

Experimental Workflow

G cluster_prep Cell Preparation cluster_treat Treatment cluster_stain Staining cluster_analysis Analysis seed Seed HeLa Cells (2x10^5 cells/well) adhere Incubate 24h (Adhesion) seed->adhere treat Treat with this compound (0-200 µg/mL) adhere->treat incubate_treat Incubate 24h treat->incubate_treat harvest Harvest Cells (Trypsinization) incubate_treat->harvest wash Wash & Count harvest->wash stain Stain with Annexin V-FITC & PI wash->stain acquire Acquire on Flow Cytometer stain->acquire analyze Gate & Quantify Apoptotic Populations acquire->analyze

Caption: Workflow for analyzing this compound-induced apoptosis via flow cytometry.

Intrinsic Apoptosis Signaling Pathway

G cluster_mito Mitochondrial Regulation cluster_caspase Caspase Cascade This compound This compound Bcl2 Bcl-2 (Anti-apoptotic) This compound->Bcl2 Inhibits Bax Bax (Pro-apoptotic) This compound->Bax Promotes Bcl2->Bax Mito Mitochondrion Bax->Mito Forms pore CytC Cytochrome c Mito->CytC Release Casp9 Caspase-9 CytC->Casp9 Activates Casp3 Caspase-3 Casp9->Casp3 Activates Apoptosis Apoptosis Casp3->Apoptosis Executes

Caption: Simplified intrinsic apoptosis pathway modulated by this compound.

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Ersilan Precipitation in Aqueous Solution

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Publicly available scientific data on the specific physicochemical properties of Ersilan, such as its aqueous solubility and pKa, is limited. Therefore, this guide provides troubleshooting strategies and experimental protocols based on general principles for handling poorly water-soluble compounds in a research setting. These recommendations should be adapted and optimized for your specific experimental conditions.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Our dedicated team of scientists has compiled this comprehensive guide to address the most common challenges encountered when working with this compound in aqueous solutions. Below you will find answers to frequently asked questions and step-by-step troubleshooting guides to help you resolve precipitation issues and ensure the success of your experiments.

FAQ 1: My this compound solution precipitated immediately after adding an aqueous buffer to my organic stock solution. What happened and how can I prevent this?

Answer: This is a common issue known as "crashing out" and typically occurs due to a rapid change in solvent polarity that drastically decreases the solubility of the compound. When an aqueous buffer is added to a concentrated organic stock, the localized environment becomes unfavorable for keeping a hydrophobic compound like this compound in solution.

Troubleshooting Steps:

  • Reverse the Order of Addition: Always add the organic stock solution dropwise to the larger volume of the vigorously stirring aqueous buffer. This gradual introduction allows for better mixing and dispersion, preventing localized high concentrations of this compound that can lead to immediate precipitation.[1]

  • Optimize Solvent Ratio: The final concentration of the organic solvent in your aqueous solution should be kept to a minimum, ideally below 1-5%, to maintain the stability of your compound in the aqueous phase. You may need to prepare a more dilute stock solution to achieve the desired final concentration of this compound without introducing an excessive amount of organic solvent.

  • Consider a Co-solvent System: If a simple aqueous buffer is not sufficient, consider using a pre-mixed co-solvent system. The use of co-solvents can provide additional solubilization for drug solutions where pH manipulation is insufficient.[2]

FAQ 2: My this compound solution appears clear initially but becomes cloudy or shows visible precipitate over time. What could be the cause?

Answer: This phenomenon is known as kinetic or time-dependent precipitation. The initial clear solution is a supersaturated state, which is thermodynamically unstable. Over time, the compound begins to nucleate and crystallize out of solution.[3]

Troubleshooting Steps:

  • Assess Kinetic Solubility: It is crucial to determine the kinetic solubility of this compound under your specific experimental conditions (e.g., buffer composition, pH, temperature). This will help you identify the maximum concentration at which this compound remains in solution for the duration of your experiment. A protocol for assessing kinetic solubility is provided below.

  • pH and Temperature Control: The solubility of many compounds is highly dependent on pH and temperature.[4][5][6] Ensure that the pH of your aqueous buffer is optimized for this compound's solubility and that the temperature is controlled and stable throughout your experiment.

  • Use of Precipitation Inhibitors: Consider the addition of a polymeric precipitation inhibitor, such as Hydroxypropyl Methylcellulose (HPMC) or Polyvinylpyrrolidone (PVP), to your aqueous buffer. These polymers can help to stabilize the supersaturated state and delay the onset of precipitation.[2][3]

FAQ 3: I am observing inconsistent results in my cell-based assays, which I suspect is due to this compound precipitation. How can I confirm this and what can I do?

Answer: Inconsistent results in biological assays are a common consequence of compound precipitation. The precipitated particles are not bioavailable and can lead to underestimation of the compound's potency.

Troubleshooting Steps:

  • Visual Inspection and Microscopy: Carefully inspect your assay plates for any signs of precipitation, such as cloudiness, crystals, or a film at the bottom of the wells. Phase-contrast microscopy can be a useful tool for visualizing even small amounts of precipitate.

  • Turbidity Measurement: A quantitative way to assess precipitation is to measure the turbidity of your solutions using a plate reader at a wavelength of around 600-650 nm. An increase in absorbance over time indicates the formation of a precipitate.

  • Prepare Fresh Solutions: Always prepare fresh working solutions of this compound immediately before use. Avoid storing diluted aqueous solutions for extended periods.

Experimental Protocols

Protocol 1: Preparation of an Aqueous Working Solution from an Organic Stock

This protocol provides a standardized method for diluting a stock solution of a poorly soluble compound in an organic solvent into an aqueous buffer to minimize the risk of precipitation.

Materials:

  • Stock solution of this compound in a water-miscible organic solvent (e.g., DMSO)

  • Aqueous buffer (e.g., PBS, TRIS)

  • Vortex mixer

  • Sterile microcentrifuge tubes or conical tubes

Procedure:

  • Bring the this compound stock solution and the aqueous buffer to room temperature.

  • Vortex the this compound stock solution to ensure it is fully dissolved.

  • In a sterile tube, add the required volume of the aqueous buffer.

  • While vigorously vortexing the aqueous buffer, add the required volume of the this compound stock solution dropwise to the buffer.

  • Continue to vortex the solution for an additional 30 seconds to ensure thorough mixing.

  • Visually inspect the solution for any signs of precipitation.

  • Use the freshly prepared aqueous working solution immediately.

Protocol 2: Assessing Kinetic Solubility

This protocol helps determine the concentration at which a compound will precipitate out of a solution over time under specific experimental conditions.

Materials:

  • This compound stock solution

  • Aqueous buffer

  • 96-well clear-bottom plate

  • Plate reader capable of measuring absorbance at ~650 nm

  • Incubator

Procedure:

  • Prepare a serial dilution of this compound in the aqueous buffer in a 96-well plate. Include a blank control (buffer only).

  • Measure the initial absorbance at 650 nm.

  • Incubate the plate under your experimental conditions (e.g., 37°C).

  • Measure the absorbance at regular intervals (e.g., 1, 2, 4, 8, 24 hours).

  • The highest concentration that does not show a significant increase in absorbance over time is considered the kinetic solubility under those conditions.

Data Presentation

Table 1: Factors Influencing the Aqueous Solubility of Poorly Soluble Compounds. This table summarizes the potential impact of various experimental parameters on the solubility of a hypothetical poorly soluble compound like this compound.

ParameterPotential Effect on SolubilityRecommendations
pH For ionizable compounds, solubility is pH-dependent. Basic compounds are more soluble at acidic pH, and acidic compounds are more soluble at basic pH.Determine the pKa of your compound and select a buffer pH that maximizes its ionization and solubility.
Temperature Solubility can either increase or decrease with temperature. For some compounds, solubility in water decreases as temperature increases.[1]Evaluate the effect of temperature on your compound's solubility and maintain a consistent temperature during your experiments.
Co-solvents Water-miscible organic solvents (e.g., ethanol, propylene (B89431) glycol) can increase the solubility of hydrophobic compounds.Use the minimum amount of co-solvent necessary, as high concentrations can be toxic to cells and may affect experimental outcomes.
Precipitation Inhibitors Polymers like HPMC and PVP can kinetically stabilize supersaturated solutions and inhibit crystal growth.[2][3]Screen different precipitation inhibitors at various concentrations to find the most effective one for your compound and system.
Ionic Strength The effect of ionic strength on the solubility of organic compounds can be complex and is described by the "salting-in" or "salting-out" phenomenon.Maintain a consistent ionic strength in your buffers across all experiments.

Visualizations

Below are diagrams to aid in your experimental design and troubleshooting.

G start Start: Precipitation Observed check_prep Review Solution Preparation Protocol start->check_prep order Correct Order of Addition? (Stock to Buffer) check_prep->order If Yes optimize Optimize Protocol check_prep->optimize If No vortex Vigorous Mixing? order->vortex If Yes order->optimize If No vortex->optimize If No assess_sol Assess Kinetic Solubility vortex->assess_sol If Yes optimize->check_prep conc Concentration > Kinetic Solubility? assess_sol->conc lower_conc Lower Working Concentration conc->lower_conc If Yes formulate Consider Formulation Strategies conc->formulate If No end End: Stable Solution lower_conc->end ph Adjust pH formulate->ph cosolvent Add Co-solvent formulate->cosolvent inhibitor Add Precipitation Inhibitor formulate->inhibitor ph->end cosolvent->end inhibitor->end

Figure 1. Troubleshooting workflow for addressing this compound precipitation.

G This compound This compound receptor Target Receptor (e.g., Tyrosine Kinase) This compound->receptor Inhibits pi3k PI3K receptor->pi3k akt Akt pi3k->akt mtor mTOR akt->mtor apoptosis Apoptosis akt->apoptosis Inhibits proliferation Cell Proliferation & Survival mtor->proliferation Promotes

Figure 2. Hypothetical signaling pathway inhibited by this compound.

References

Technical Support Center: Optimizing Ersilan Concentration for Cell Viability

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in optimizing the concentration of Ersilan for cell viability experiments. Below you will find troubleshooting guides and frequently asked questions to address common issues encountered during your research.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting concentration range for this compound in cell culture?

A1: The optimal concentration of a novel compound like this compound is highly dependent on the specific cell line being used. For initial screening, a broad concentration range is recommended to determine the dose-response curve. A common starting point is to use a wide range of concentrations, for example, from 1 nM to 100 µM, with 10-fold serial dilutions.[1] This preliminary experiment will help identify a narrower, more effective concentration range for subsequent, more detailed studies.[1]

Q2: How long should I incubate my cells with this compound?

A2: The incubation time is a critical parameter that can significantly impact the observed effects of this compound. Typical incubation periods for initial cytotoxicity screening are 24, 48, and 72 hours. The choice of incubation time should be based on the doubling time of the cell line and the anticipated mechanism of action of the compound. Shorter incubation times may be sufficient to observe effects on signaling pathways, while longer incubations are often necessary to assess impacts on cell viability and proliferation.

Q3: Which cell viability assay should I choose for my experiment with this compound?

A3: The choice of a cell viability assay depends on several factors, including your experimental goals, cell type, and this compound's potential mechanism of action.[1] Different assays measure various cellular parameters, such as metabolic activity (MTT, MTS), membrane integrity (LDH release), and ATP levels (luminescence-based assays).[1] It is advisable to use more than one type of assay to confirm the results.[2]

Q4: How can I determine if this compound is interfering with my chosen cell viability assay?

A4: To check for potential interference, it is crucial to run a cell-free control. This involves adding this compound to the culture medium without any cells and then adding the assay reagent.[3] If a signal is generated in the absence of cells, it indicates a direct interaction between this compound and the assay components.[3]

Troubleshooting Guides

Issue 1: High Variability Between Replicate Wells

High variability can mask the true effect of this compound. Here are common causes and solutions:

Potential Cause Troubleshooting Steps
Uneven Cell Seeding Ensure a homogeneous single-cell suspension before plating. After seeding, let the plate sit at room temperature for 15-20 minutes before placing it in the incubator to allow for even cell distribution.
Edge Effects The outer wells of a microplate are prone to evaporation, leading to altered cell growth. To minimize this, fill the perimeter wells with sterile PBS or media and do not use them for experimental samples.[3]
Pipetting Errors Calibrate pipettes regularly. When adding reagents, ensure the pipette tip is below the surface of the liquid to avoid bubbles and inaccurate volumes.
Cell Health Use cells that are in the logarithmic growth phase and have a consistent passage number. Avoid using cells that are over-confluent.
Issue 2: High Background Signal

A high background signal can lead to inaccurate results and a low signal-to-noise ratio.

Potential Cause Troubleshooting Steps
Contamination Visually inspect cultures for any signs of microbial contamination. Use sterile techniques throughout the experiment.
Compound Interference As mentioned in the FAQs, run a cell-free control with this compound to check for direct reactions with assay reagents.[3]
Media Components Phenol (B47542) red in the culture medium can interfere with absorbance readings in colorimetric assays. Consider using a phenol red-free medium for the duration of the assay.[3]
Reagent Issues Ensure assay reagents are stored correctly and are not expired. Protect light-sensitive reagents from light.[4]
Issue 3: No Dose-Dependent Effect Observed

If you do not observe a concentration-dependent effect of this compound on cell viability, consider the following:

Potential Cause Troubleshooting Steps
Inappropriate Concentration Range The concentrations tested may be too low to elicit a response. Perform a broader range-finding study with higher concentrations.[5]
Insufficient Incubation Time The compound may require a longer duration to exert its effects. Increase the incubation time (e.g., up to 72 hours).
Compound Instability or Insolubility Ensure this compound is fully dissolved in the solvent and the final concentration of the solvent (e.g., DMSO) in the culture medium is low (typically <0.5%) to avoid solvent-induced toxicity.
Cell Line Resistance The chosen cell line may be resistant to this compound. Consider testing on a panel of different cell lines.

Experimental Protocols

Protocol 1: MTT Cell Viability Assay

This protocol is based on the reduction of the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals by metabolically active cells.

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the cells and add the this compound dilutions. Include vehicle-only and untreated controls.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in sterile PBS) to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.[6]

  • Formazan Solubilization: Carefully remove the MTT solution and add 100-150 µL of a solubilization solution (e.g., DMSO or a solution of 4 mM HCl, 0.1% NP40 in isopropanol) to each well.[1][6]

  • Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals.[1] Read the absorbance at 570 nm using a microplate reader.[7]

Protocol 2: MTS Cell Viability Assay

This assay uses a tetrazolium salt that is reduced by viable cells to a colored formazan product that is soluble in the culture medium.[8]

  • Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT protocol.

  • MTS Reagent Addition: Add 20 µL of the combined MTS/PES solution to each well.[9][10]

  • Incubation: Incubate the plate for 1-4 hours at 37°C.[9][10]

  • Absorbance Measurement: Record the absorbance at 490 nm using a microplate reader.[9][10]

Protocol 3: ATP-Based Cell Viability Assay (e.g., CellTiter-Glo®)

This luminescent assay quantifies ATP, an indicator of metabolically active cells.[11]

  • Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT protocol, using opaque-walled 96-well plates suitable for luminescence.

  • Reagent Equilibration: Equilibrate the plate and its contents to room temperature for approximately 30 minutes.[6]

  • ATP Reagent Addition: Add a volume of the ATP detection reagent equal to the volume of cell culture medium in each well (e.g., 100 µL of reagent to 100 µL of medium).[6][12]

  • Signal Stabilization and Measurement: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.[6] Allow the plate to incubate at room temperature for 10 minutes to stabilize the luminescent signal.[6][13] Measure luminescence using a plate reader.

Visualizations

G cluster_0 This compound Action This compound This compound Receptor Growth Factor Receptor This compound->Receptor inhibits PI3K PI3K Receptor->PI3K AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation

Caption: Hypothetical signaling pathway inhibited by this compound.

G start Start: Optimize this compound Concentration range_finding Range-Finding Experiment (e.g., 1 nM to 100 µM) start->range_finding dose_response Detailed Dose-Response (Narrower Concentration Range) range_finding->dose_response incubation_time Test Different Incubation Times (24, 48, 72 hours) dose_response->incubation_time cell_viability_assay Perform Cell Viability Assay (e.g., MTT, MTS, ATP-based) incubation_time->cell_viability_assay data_analysis Data Analysis (Calculate IC50) cell_viability_assay->data_analysis end End: Optimal Concentration Determined data_analysis->end G start Inconsistent Results? high_variability High Variability between Replicates? start->high_variability Yes high_background High Background Signal? start->high_background No check_seeding Check Cell Seeding Technique & Density high_variability->check_seeding Yes high_variability->high_background No edge_effects Address Edge Effects check_seeding->edge_effects end Re-run Experiment edge_effects->end check_contamination Check for Contamination high_background->check_contamination Yes no_effect No Dose-Dependent Effect? high_background->no_effect No cell_free_control Run Cell-Free Control check_contamination->cell_free_control cell_free_control->end adjust_concentration Adjust Concentration Range no_effect->adjust_concentration Yes no_effect->end No increase_incubation Increase Incubation Time adjust_concentration->increase_incubation increase_incubation->end

References

Common issues with Ersilan stability in experiments

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Ersilan

Welcome to the technical support center for this compound. This resource is designed to assist researchers, scientists, and drug development professionals in navigating common challenges encountered during experiments with this compound. Below you will find troubleshooting guides and frequently asked questions to ensure the stability and reliability of your results.

Frequently Asked Questions (FAQs) & Troubleshooting

Issue 1: this compound Precipitation In-Vitro

Q1: My this compound solution is showing precipitation after reconstitution or upon dilution in cell culture media. What should I do?

A1: this compound has limited aqueous solubility, and precipitation is a common issue if not handled correctly. Here are several factors to consider:

  • Solvent Choice: Ensure you are using the recommended solvent, Dimethyl Sulfoxide (DMSO), for initial stock solution preparation.

  • Stock Concentration: Avoid creating stock solutions exceeding the recommended 10 mM concentration, as this can lead to precipitation upon storage or further dilution.

  • Dilution Method: When diluting the DMSO stock into aqueous media, do so drop-wise while vortexing the media to facilitate rapid mixing and prevent localized high concentrations that can cause the compound to crash out.

  • Final Concentration: The final concentration of DMSO in your cell culture media should ideally be kept below 0.1% to minimize solvent-induced artifacts and solubility issues.

  • Media Components: Serum proteins can sometimes interact with this compound. If you observe precipitation after adding to complete media, consider pre-warming the media to 37°C before adding the compound.

Issue 2: Inconsistent Efficacy or Loss of Activity

Q2: I am observing variable results in my cell viability or signaling assays. Could this be related to this compound stability?

A2: Yes, inconsistent results are often linked to compound degradation. This compound is sensitive to environmental factors, which can lead to a loss of its inhibitory activity.

  • Storage Conditions: Lyophilized this compound should be stored at -20°C. Once reconstituted in DMSO, aliquots should be stored at -80°C to prevent degradation from repeated freeze-thaw cycles.

  • Freeze-Thaw Cycles: Limit the number of freeze-thaw cycles for stock solutions to a maximum of three. For frequent use, prepare smaller volume aliquots.

  • Light Sensitivity: this compound is moderately sensitive to light. Protect stock solutions and experimental setups from direct light exposure by using amber vials and covering plates with foil.

  • Solution Age: Do not use stock solutions that are older than 3 months, even when stored at -80°C. For best results, use freshly prepared dilutions for each experiment.

Below is a summary of our internal stability testing for this compound in DMSO at a 10 mM concentration.

Table 1: Stability of this compound in DMSO at 10 mM

Storage Condition Time Point Purity by HPLC (%)
-80°C 1 Month 99.5%
-80°C 3 Months 98.9%
-80°C 6 Months 95.2%
-20°C 1 Month 97.1%
-20°C 3 Months 91.4%
4°C 1 Week 88.5%

| Room Temperature | 24 Hours | 82.3% |

Key Experimental Protocols

Protocol 1: Reconstitution and Storage of this compound

This protocol outlines the standard procedure for preparing a stable, high-concentration stock solution of this compound.

  • Preparation: Allow the vial of lyophilized this compound to equilibrate to room temperature for 10-15 minutes before opening to prevent condensation.

  • Reconstitution: Add the appropriate volume of high-purity DMSO to the vial to achieve a 10 mM stock solution. For example, to a 1 mg vial of this compound (M.W. 450.5 g/mol ), add 221.9 µL of DMSO.

  • Solubilization: Vortex the solution for 1-2 minutes until the powder is completely dissolved. Gentle warming in a 37°C water bath for 5 minutes can aid dissolution if needed.

  • Aliquoting: Dispense the 10 mM stock solution into smaller, single-use aliquots in low-adhesion polypropylene (B1209903) tubes.

  • Storage: Store the aliquots at -80°C in a light-protected container.

Protocol 2: Western Blot Analysis of Target Inhibition

This protocol is used to verify the inhibitory activity of this compound on its primary target, the p-ERK-Lambda kinase, in a cellular context.

  • Cell Culture: Plate cells (e.g., A549 lung carcinoma) at a density of 1x10^6 cells per well in a 6-well plate and allow them to adhere overnight.

  • Starvation (Optional): If studying growth factor-induced signaling, serum-starve the cells for 12-24 hours prior to treatment.

  • This compound Treatment: Prepare serial dilutions of this compound in serum-free media from your 10 mM stock. Treat cells with the desired final concentrations (e.g., 0, 10, 100, 1000 nM) for 2 hours.

  • Stimulation: Induce the signaling pathway by adding a growth factor (e.g., EGF at 50 ng/mL) for 15 minutes.

  • Lysis: Wash the cells with ice-cold PBS and lyse them using RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE & Transfer: Load equal amounts of protein (e.g., 20 µg) onto an SDS-PAGE gel, run the gel, and transfer the proteins to a PVDF membrane.

  • Immunoblotting: Block the membrane and probe with primary antibodies against p-ERK-Lambda and total ERK-Lambda. Follow with an appropriate HRP-conjugated secondary antibody and detect using an ECL substrate.

Visual Guides and Pathways

The following diagrams illustrate key pathways and workflows related to this compound experimentation.

Ersilan_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor RAS RAS Receptor->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK_Lambda ERK_Lambda MEK->ERK_Lambda Phosphorylates Transcription_Factors Transcription Factors ERK_Lambda->Transcription_Factors Activates This compound This compound This compound->ERK_Lambda Inhibits Gene_Expression Gene Expression (Proliferation, Survival) Transcription_Factors->Gene_Expression Growth_Factor Growth_Factor Growth_Factor->Receptor Binds Ersilan_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Reconstitute this compound in DMSO (10 mM) B Aliquot & Store at -80°C A->B D Prepare Serial Dilutions in Media B->D C Plate & Culture Cells C->D E Treat Cells with this compound D->E F Perform Assay (e.g., Western Blot, Viability) E->F G Data Acquisition F->G H Interpret Results G->H Troubleshooting_Logic A Inconsistent Results? B Check Stock Solution: - Age > 3 months? - >3 Freeze-Thaw Cycles? - Stored at -20°C instead of -80°C? A->B Yes G Verify Assay Conditions: - Consistent cell density? - Reagent variability? A->G No C Prepare Fresh Stock Solution from Lyophilized Powder B->C Yes D Review Dilution Protocol: - Final DMSO % > 0.1%? - Precipitation observed in media? B->D No F Problem Resolved C->F E Optimize Dilution: - Use drop-wise addition - Pre-warm media D->E Yes D->G No E->F

Technical Support Center: Enhancing the In Vivo Bioavailability of Ersilan

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource is designed to provide comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to improving the in vivo bioavailability of Ersilan (etofylline). While specific bioavailability data for this compound is not extensively published, this guide leverages established principles and techniques for enhancing the systemic exposure of pharmaceutical compounds that may face similar challenges.

Troubleshooting Guide

This section addresses specific issues you may encounter during your in vivo experiments with this compound.

Issue 1: Low or Undetectable Plasma Concentrations After Oral Administration

Question: We administered this compound orally to our animal models, but the plasma concentrations are consistently very low or below the limit of detection. What could be the cause, and how can we improve this?

Answer:

Low plasma concentration following oral administration is a common hurdle, often stemming from poor solubility, low permeability, or extensive metabolism.

Potential Causes:

  • Poor Aqueous Solubility: this compound may not be dissolving sufficiently in the gastrointestinal (GI) fluids, which is a prerequisite for absorption.

  • Low Permeability: The drug may not be efficiently crossing the intestinal membrane to enter the bloodstream.

  • First-Pass Metabolism: this compound might be extensively metabolized in the gut wall or liver before it reaches systemic circulation.

  • Efflux by Transporters: The compound could be actively pumped back into the intestinal lumen by transporters like P-glycoprotein.

Troubleshooting Steps & Optimization Strategies:

  • Physicochemical Characterization:

    • Confirm the aqueous solubility of this compound in buffers at different pH values (e.g., pH 1.2, 4.5, and 6.8) to simulate the conditions of the GI tract.

    • Assess its permeability using an in vitro model such as the Caco-2 cell assay.

  • Formulation Development:

    • Developing an appropriate formulation is often the most effective way to address poor solubility. It is recommended to test several formulation strategies in parallel.[1][2]

Formulation StrategyPrincipleKey Advantages
Micronization Increases the surface area of the drug particles by reducing their size to the micron range.[2][3]Simple, cost-effective, and can improve dissolution rate.
Nanosuspension Reduces particle size to the sub-micron (nanometer) range, further increasing surface area and dissolution velocity.[3]Significant improvement in dissolution rate and saturation solubility.
Lipid-Based Formulations (e.g., SNEDDS) The drug is dissolved in a mixture of oils, surfactants, and co-solvents, which forms a fine emulsion in the GI tract.[1][4]Enhances solubility and can utilize lipid absorption pathways, potentially bypassing first-pass metabolism.[3]
Amorphous Solid Dispersions The drug is dispersed in a polymer matrix in an amorphous (non-crystalline) state, which has higher energy and solubility.[1]Can achieve supersaturated concentrations in the GI tract, leading to enhanced absorption.
Cyclodextrin (B1172386) Complexation The drug molecule is encapsulated within a cyclodextrin molecule, which has a hydrophilic exterior and a hydrophobic interior, improving aqueous solubility.[2]Forms a true solution of the drug, improving dissolution.
Issue 2: High Inter-Animal Variability in Plasma Concentrations

Question: We are observing significant variability in the plasma concentrations of this compound between different animals in the same group, making the data difficult to interpret. What could be causing this, and how can we reduce it?

Answer:

High inter-animal variability can be caused by both physiological differences between animals and the robustness of the formulation.

Potential Causes:

  • Physiological Variability: Differences in gastric pH, GI motility, and food content can significantly impact the dissolution and absorption of the drug.

  • Formulation-Dependent Absorption: If the formulation does not perform consistently under varying physiological conditions, it can lead to erratic absorption.

Troubleshooting Steps & Optimization Strategies:

  • Standardize Experimental Conditions:

    • Fasting: Ensure a consistent fasting period for all animals before dosing to minimize the impact of food on drug absorption.

    • Standardized Diet: If fasting is not appropriate for the study, provide a standardized diet to all animals to ensure consistency.

  • Improve Formulation Robustness:

    • A well-designed formulation, such as a Self-Nanoemulsifying Drug Delivery System (SNEDDS) or a solid dispersion, can often mitigate physiological variability by presenting the drug in a pre-dissolved or readily soluble state.[4]

  • Animal Acclimatization:

    • Ensure that animals are properly acclimatized to the experimental conditions for several days before the study to reduce stress-induced physiological changes.

Frequently Asked Questions (FAQs)

Q1: What is bioavailability, and how is it calculated?

A1: Bioavailability (F) is the fraction of an administered drug that reaches the systemic circulation in an unchanged form.[5] For oral administration, it is calculated by comparing the area under the plasma concentration-time curve (AUC) after oral administration to the AUC after intravenous (IV) administration.

F (%) = (AUC_oral / AUC_IV) * (Dose_IV / Dose_oral) * 100

Q2: What is the Biopharmaceutics Classification System (BCS), and why is it important for this compound?

A2: The BCS is a scientific framework that classifies drugs based on their aqueous solubility and intestinal permeability.

BCS ClassSolubilityPermeabilityPotential Bioavailability Challenges
IHighHighGenerally well-absorbed.
IILowHighDissolution rate-limited absorption.[3]
IIIHighLowPermeability-limited absorption.[5]
IVLowLowSignificant challenges for oral delivery.[3]

Determining the BCS class of this compound would be a critical first step in identifying the most appropriate bioavailability enhancement strategy. For instance, if this compound is a BCS Class II compound, strategies focusing on improving solubility and dissolution rate would be most effective.[3][5]

Q3: Can co-administration with other agents improve this compound's bioavailability?

A3: Yes, in some cases. For example, co-administration with absorption enhancers can increase permeability. However, this approach requires careful consideration of potential toxicities and interactions. Inhibitors of metabolic enzymes (e.g., grapefruit juice for CYP3A4 substrates) or efflux transporters (e.g., verapamil (B1683045) for P-glycoprotein substrates) can also increase bioavailability, but this can lead to drug-drug interactions and is generally explored later in development.

Experimental Protocols

Protocol 1: Preparation of an this compound Nanosuspension by Wet Milling

Objective: To produce a nanosuspension of this compound to enhance its dissolution rate.

Materials:

  • This compound active pharmaceutical ingredient (API)

  • Stabilizer solution (e.g., 1% w/v Poloxamer 407 in deionized water)

  • Milling media (e.g., yttria-stabilized zirconium oxide beads)

  • High-energy planetary ball mill or bead mill

  • Particle size analyzer (e.g., dynamic light scattering)

Methodology:

  • Prepare a pre-suspension of this compound (e.g., 5% w/v) in the stabilizer solution.

  • Add the pre-suspension and milling media to the milling chamber.

  • Mill the suspension at a specified speed (e.g., 2000 rpm) for a defined period (e.g., 2-4 hours).

  • Periodically withdraw samples to monitor the particle size distribution.

  • Continue milling until the desired particle size (e.g., <200 nm) is achieved.

  • Separate the nanosuspension from the milling media.

  • Characterize the final nanosuspension for particle size, polydispersity index, and zeta potential.

Protocol 2: Development of a Self-Nanoemulsifying Drug Delivery System (SNEDDS) for this compound

Objective: To formulate this compound in a lipid-based system to improve its solubility and absorption.

Materials:

  • This compound API

  • Oil (e.g., Labrafac CC)

  • Surfactant (e.g., Tween 80)

  • Co-surfactant (e.g., Triacetin)

  • Vortex mixer

  • Water bath

Methodology:

  • Solubility Screening: Determine the solubility of this compound in various oils, surfactants, and co-surfactants to select the components with the highest solubilizing capacity.

  • Ternary Phase Diagram Construction: Construct ternary phase diagrams with different ratios of oil, surfactant, and co-surfactant to identify the self-nanoemulsifying region.

  • Formulation Preparation:

    • Accurately weigh the selected oil, surfactant, and co-surfactant into a glass vial.

    • Add the required amount of this compound to the mixture.

    • Gently heat the mixture in a water bath (e.g., 40°C) and vortex until the drug is completely dissolved and a clear, homogenous mixture is obtained.

  • Characterization:

    • Self-Emulsification Time: Add a small amount of the SNEDDS formulation to a specified volume of water with gentle agitation and measure the time it takes to form a clear nanoemulsion.

    • Globule Size Analysis: Dilute the resulting nanoemulsion with water and measure the globule size and polydispersity index using a particle size analyzer.

Visualizations

experimental_workflow cluster_formulation Formulation Development cluster_evaluation In Vivo Evaluation micronization Micronization pk_study Pharmacokinetic Study (Animal Model) micronization->pk_study nanosuspension Nanosuspension nanosuspension->pk_study snedds SNEDDS snedds->pk_study solid_dispersion Solid Dispersion solid_dispersion->pk_study data_analysis Data Analysis (AUC, Cmax, Tmax) pk_study->data_analysis evaluation_decision Bioavailability Improved? data_analysis->evaluation_decision start Low Bioavailability of this compound formulation_choice Select Formulation Strategy start->formulation_choice formulation_choice->micronization BCS II formulation_choice->nanosuspension BCS II/IV formulation_choice->snedds BCS II/IV formulation_choice->solid_dispersion BCS II/IV finish_success Successful Enhancement evaluation_decision->finish_success Yes finish_fail Re-evaluate Strategy evaluation_decision->finish_fail No finish_fail->formulation_choice

Caption: Workflow for selecting and evaluating bioavailability enhancement strategies.

troubleshooting_logic start Low Plasma Concentration Observed cause_analysis Potential Cause? start->cause_analysis solubility Poor Solubility cause_analysis->solubility Yes permeability Low Permeability cause_analysis->permeability Yes metabolism First-Pass Metabolism cause_analysis->metabolism Yes formulation Improve Formulation (e.g., Nanosuspension, SNEDDS) solubility->formulation permeation_enhancers Use Permeation Enhancers permeability->permeation_enhancers prodrug Prodrug Approach metabolism->prodrug re_evaluate Re-evaluate in vivo formulation->re_evaluate permeation_enhancers->re_evaluate prodrug->re_evaluate

Caption: Troubleshooting logic for low plasma concentrations of an oral drug.

References

Reducing off-target effects of Ersilan in assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Ersilan, a potent and selective small molecule inhibitor of Kinase Suppressor of Ras 1 (KSR1).[1] This resource is designed to assist researchers, scientists, and drug development professionals in optimizing their experiments and troubleshooting potential issues related to off-target effects.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is an inhibitor of KSR1, a critical scaffolding protein in the RAS-MAPK signaling pathway.[1][2][3] By binding to KSR1, this compound disrupts the formation of the KSR1-RAF-MEK-ERK protein complex, thereby inhibiting downstream signaling.[1][3] This makes it a valuable tool for studying RAS-driven cancers.[2][3]

Q2: I'm observing cytotoxicity at concentrations where I expect to see specific inhibition of KSR1. What could be the cause?

A2: This is a common issue and may be attributable to off-target effects. This compound is known to inhibit p38 MAP kinases at higher concentrations, which can lead to apoptosis and other cytotoxic effects.[4][5][6] It is crucial to perform a dose-response experiment to determine the optimal concentration that inhibits KSR1 without causing significant cytotoxicity.[7]

Q3: How can I confirm that the phenotype I'm observing is due to on-target KSR1 inhibition and not an off-target effect?

A3: Distinguishing on-target from off-target effects is critical for accurate data interpretation.[8] Several strategies can be employed:

  • Use a structurally unrelated KSR1 inhibitor: If a second inhibitor with a different chemical structure produces the same phenotype, it is more likely an on-target effect.[9]

  • Rescue experiments: If the on-target effect is mediated by a specific downstream pathway, you can try to rescue the phenotype by activating a component further down the pathway.[8]

  • Target knockdown/knockout: Using siRNA or CRISPR/Cas9 to reduce KSR1 expression should mimic the effect of this compound if the phenotype is on-target.[8]

  • Cellular Thermal Shift Assay (CETSA): This biophysical method can confirm direct binding of this compound to KSR1 in a cellular context.[10][11][12]

Q4: My results from biochemical assays (e.g., IC50) do not match my results from cell-based assays. Why is there a discrepancy?

A4: Discrepancies between biochemical and cell-based assays are common.[13] Potential reasons include:

  • High intracellular ATP concentration: Biochemical assays are often performed at low ATP concentrations, which may not reflect the high levels inside cells that can compete with ATP-competitive inhibitors.[13][14]

  • Cell permeability: this compound may have poor cell permeability, resulting in a lower intracellular concentration than in a biochemical assay.[13]

  • Efflux pumps: The inhibitor may be a substrate for cellular efflux pumps like P-glycoprotein, which actively remove it from the cell.[13]

Troubleshooting Guides

Problem: High Background or Non-Specific Effects in Assays
Possible Cause Recommended Solution
Compound Aggregation Visually inspect the this compound solution for cloudiness. Perform a concentration-response curve; aggregators often show a steep curve. Include a low concentration of a non-ionic detergent (e.g., 0.01% Triton X-100) in the assay buffer.[9]
High Vehicle (DMSO) Concentration Ensure the final DMSO concentration is low (ideally ≤ 0.1%) and is consistent across all wells, including controls.[7][9]
Off-Target Kinase Inhibition Lower the concentration of this compound to a range where it is more selective for KSR1. Use a kinome profiling service to identify which off-target kinases are being inhibited at various concentrations.[15][16]
Problem: Unexpected Changes in Cell Morphology
Observation Possible Cause Troubleshooting Steps
Cells are rounding up and detaching 1. Cytotoxicity from high this compound concentration. 2. Vehicle (e.g., DMSO) toxicity. 3. On-target effect if KSR1 is crucial for cell adhesion in your cell line.[7]1. Perform a dose-response experiment to find a non-toxic concentration. 2. Ensure the final solvent concentration is ≤ 0.1%. 3. Investigate the role of KSR1 in cell adhesion for your specific cell model.[7]
Heterogeneous cellular response 1. Inconsistent cell population. 2. This compound instability in the culture medium.[7]1. Ensure a homogenous cell population at the start of the experiment. 2. Check the stability of this compound in your media and consider refreshing the media with a new compound for long-term experiments.[7]

Experimental Protocols

Protocol 1: Cellular Thermal Shift Assay (CETSA) for Target Engagement

This protocol is to verify the direct binding of this compound to its target KSR1 within intact cells.[10][11][12]

Materials:

  • Cell line of interest

  • This compound

  • DMSO (vehicle control)

  • PBS (Phosphate-Buffered Saline)

  • Lysis buffer with protease inhibitors

  • Antibodies: Anti-KSR1, Anti-GAPDH (loading control), HRP-conjugated secondary antibody

  • PVDF membrane

  • Chemiluminescent substrate

Procedure:

  • Cell Treatment: Plate cells and allow them to adhere. Treat cells with various concentrations of this compound or DMSO for the desired time.

  • Heating: Harvest cells, wash with PBS, and resuspend in PBS. Aliquot the cell suspension into PCR tubes. Heat the tubes at a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling at room temperature for 3 minutes.[11]

  • Lysis: Lyse the cells by freeze-thaw cycles.

  • Centrifugation: Centrifuge the lysates at high speed to pellet the aggregated proteins.

  • Western Blot: Collect the supernatant containing the soluble protein fraction. Analyze the amount of soluble KSR1 and GAPDH by Western blot.[8]

Protocol 2: Competition Binding Assay

This assay can be used to determine the relative binding affinity of this compound to its on-target (KSR1) versus off-targets (e.g., p38α).[17][18][19]

Materials:

  • Purified KSR1 and p38α proteins

  • Labeled ligand with known affinity for the kinases (e.g., a fluorescently labeled broad-spectrum kinase inhibitor)

  • This compound

  • Assay buffer

  • 96-well plates suitable for the detection method (e.g., fluorescence polarization)

Procedure:

  • Reagent Preparation: Prepare serial dilutions of this compound. Prepare a solution of the purified kinase and the labeled ligand in the assay buffer.

  • Assay Setup: In a 96-well plate, add the kinase/labeled ligand solution to each well. Then, add the serially diluted this compound or vehicle control.

  • Incubation: Incubate the plate for a sufficient time to reach binding equilibrium.[18]

  • Detection: Measure the signal (e.g., fluorescence polarization). The signal from the labeled ligand will decrease as it is displaced by this compound.

  • Data Analysis: Plot the signal against the concentration of this compound to determine the IC50 value, which can be used to calculate the inhibition constant (Ki).[18]

Protocol 3: Cell Viability Assay (MTT)

This protocol is to determine the cytotoxic effects of this compound.[20][21]

Materials:

  • Cell line of interest

  • This compound

  • DMSO (vehicle control)

  • Culture medium

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well plates

Procedure:

  • Cell Plating: Seed cells in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of this compound or vehicle control for the desired time (e.g., 24, 48, 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to form formazan (B1609692) crystals.[21]

  • Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Absorbance Reading: Read the absorbance at 570 nm using a plate reader.[21]

Quantitative Data Summary

Table 1: In Vitro Potency of this compound

TargetIC50 (nM)Assay Type
KSR115Biochemical Kinase Assay
p38α250Biochemical Kinase Assay
p38β400Biochemical Kinase Assay

Table 2: Cell-Based Activity of this compound

Cell LineAssay TypeEC50 (µM)
KRAS-mutant Cancer Cell LineProliferation0.5
Wild-type FibroblastsCytotoxicity (72h)> 10

Visualizations

G cluster_0 RAS-MAPK Pathway Growth Factor Growth Factor Receptor Receptor Growth Factor->Receptor RAS RAS Receptor->RAS RAF RAF RAS->RAF KSR1 KSR1 RAS->KSR1 MEK MEK RAF->MEK RAF->KSR1 ERK ERK MEK->ERK MEK->KSR1 Transcription Transcription ERK->Transcription This compound This compound This compound->KSR1 Inhibits

Caption: On-target effect of this compound on the KSR1-mediated RAS-MAPK signaling pathway.

G cluster_1 p38 MAPK Pathway Stress Stimuli Stress Stimuli MAPKKK MAPKKK Stress Stimuli->MAPKKK MKK3/6 MKK3/6 MAPKKK->MKK3/6 p38 p38 MKK3/6->p38 Apoptosis Apoptosis p38->Apoptosis Ersilan_high This compound (High Conc.) Ersilan_high->p38 Inhibits

Caption: Off-target effect of high-concentration this compound on the p38 MAPK pathway.

G Start Start Observe_Cytotoxicity Observe Cytotoxicity in Assay Start->Observe_Cytotoxicity Dose_Response Perform Dose-Response Experiment Observe_Cytotoxicity->Dose_Response Check_Concentration Is Cytotoxicity Observed at Low Concentrations? Dose_Response->Check_Concentration On_Target Likely On-Target Effect Check_Concentration->On_Target Yes Off_Target Likely Off-Target Effect Check_Concentration->Off_Target No Validate Validate with CETSA or Rescue Experiment On_Target->Validate

References

Ersilan experimental variability and reproducibility

Author: BenchChem Technical Support Team. Date: December 2025

Ersilan Technical Support Center

Disclaimer: The following content is a representative technical support guide created for a hypothetical product, "this compound," to illustrate how to address experimental variability and reproducibility. "this compound" is assumed to be a novel small molecule inhibitor of the MEK1/2 kinases in the MAPK/ERK signaling pathway.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound?

A1: this compound is a potent and selective small molecule inhibitor of MEK1 and MEK2, which are dual-specificity protein kinases at the core of the MAPK/ERK signaling pathway. By binding to the ATP-binding pocket of MEK1/2, this compound prevents the phosphorylation and activation of ERK1 and ERK2, thereby inhibiting downstream signaling events that regulate cell proliferation, survival, and differentiation.

Q2: What is the recommended solvent and storage condition for this compound?

A2: this compound is supplied as a lyophilized powder. For stock solutions, we recommend dissolving this compound in DMSO at a concentration of 10 mM. The stock solution should be aliquoted to avoid repeated freeze-thaw cycles and stored at -20°C for up to 6 months or at -80°C for up to 2 years. For working solutions, dilute the DMSO stock in an appropriate cell culture medium immediately before use. The final DMSO concentration in your experimental setup should be kept below 0.1% to avoid solvent-induced toxicity.

Q3: I am observing significant variability in the IC50 value of this compound between experiments. What could be the cause?

A3: Variability in IC50 values can arise from several factors:

  • Cell Density: Ensure that cells are seeded at a consistent density for every experiment, as the IC50 value can be cell density-dependent.

  • Serum Concentration: The concentration of serum in your cell culture medium can affect the potency of this compound. We recommend using a consistent and clearly reported serum concentration for all experiments.

  • Passage Number: Use cells within a consistent and low passage number range, as cell lines can exhibit phenotypic and genotypic drift over time, affecting their response to inhibitors.

  • Reagent Stability: Ensure that your this compound stock solution has been stored correctly and has not undergone multiple freeze-thaw cycles. We recommend preparing fresh working solutions for each experiment.

Q4: Are there any known off-target effects of this compound?

A4: While this compound has been designed for high selectivity towards MEK1/2, like any kinase inhibitor, the potential for off-target effects exists, particularly at higher concentrations. We recommend performing a dose-response curve to determine the optimal concentration range for your specific cell line and assay. If you suspect off-target effects, consider using a structurally unrelated MEK inhibitor as a control or employing rescue experiments.

Troubleshooting Guides

Issue 1: Inconsistent Inhibition of ERK Phosphorylation

If you are observing variable or weak inhibition of phospho-ERK (p-ERK) levels in your Western blot experiments, please follow this troubleshooting workflow:

G start Inconsistent p-ERK Inhibition check_protocol Verify Experimental Protocol Adherence start->check_protocol check_protocol->check_protocol check_this compound Check this compound Stock and Working Solutions check_protocol->check_this compound Protocol Correct check_this compound->check_this compound check_cells Assess Cell Health and Density check_this compound->check_cells Solutions OK check_cells->check_cells check_lysate Evaluate Lysate Preparation and Storage check_cells->check_lysate Cells Healthy check_lysate->check_lysate check_wb Optimize Western Blot Protocol check_lysate->check_wb Lysate OK check_wb->check_wb positive_control Include a Positive Control (e.g., another MEK inhibitor) check_wb->positive_control WB Optimized contact_support Contact Technical Support positive_control->contact_support Still Inconsistent

Caption: Troubleshooting workflow for inconsistent p-ERK inhibition.

Issue 2: High Background Signal in Cellular Assays

High background can mask the specific effects of this compound. Consider the following:

  • Reduce DMSO Concentration: Ensure the final DMSO concentration is at or below 0.1%.

  • Assay Incubation Time: Optimize the incubation time with this compound. Prolonged incubation can sometimes lead to non-specific effects.

  • Cell Washing: Ensure cells are washed thoroughly with PBS before lysis or fixation to remove any residual medium components that might interfere with the assay.

Data Presentation

Table 1: this compound IC50 Values in Various Cancer Cell Lines

This table provides reference IC50 values from a 72-hour cell viability assay. Note that these values are approximate and can vary based on experimental conditions.

Cell LineCancer TypeIC50 (nM)95% Confidence Interval
A375Melanoma15.2(12.5, 18.1)
HT-29Colon Cancer25.8(22.3, 29.7)
HCT116Colon Cancer8.5(7.1, 10.2)
MCF-7Breast Cancer> 1000N/A
Table 2: Effect of Serum Concentration on this compound Potency in A375 Cells

This table illustrates how serum concentration in the culture medium can impact the apparent IC50 of this compound.

Fetal Bovine Serum (%)IC50 (nM)Fold Change
10%15.21.0x
5%10.80.71x
2%6.10.40x
0.5%2.50.16x

Experimental Protocols

Protocol: Western Blot Analysis of p-ERK Inhibition by this compound

1. Cell Culture and Treatment: a. Seed A375 cells in 6-well plates at a density of 3 x 10^5 cells per well. b. Culture overnight in RPMI-1640 medium supplemented with 10% FBS at 37°C and 5% CO2. c. The next day, replace the medium with fresh medium containing various concentrations of this compound (e.g., 0, 1, 10, 100, 1000 nM). Include a vehicle control (0.1% DMSO). d. Incubate the cells for 2 hours at 37°C.

2. Cell Lysis: a. Aspirate the medium and wash the cells once with ice-cold PBS. b. Add 100 µL of ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors to each well. c. Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube. d. Incubate on ice for 30 minutes, vortexing every 10 minutes. e. Centrifuge at 14,000 x g for 15 minutes at 4°C. f. Transfer the supernatant (protein lysate) to a new tube.

3. Protein Quantification: a. Determine the protein concentration of each lysate using a BCA assay according to the manufacturer's instructions.

4. Western Blotting: a. Normalize the protein concentration for all samples with lysis buffer. Add Laemmli sample buffer and boil at 95°C for 5 minutes. b. Load 20 µg of protein per lane onto a 10% SDS-PAGE gel. c. Perform electrophoresis until the dye front reaches the bottom of the gel. d. Transfer the proteins to a PVDF membrane. e. Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. f. Incubate the membrane with primary antibodies against phospho-ERK1/2 (Thr202/Tyr204) and total ERK1/2 overnight at 4°C. g. Wash the membrane three times with TBST. h. Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature. i. Wash the membrane three times with TBST. j. Visualize the bands using an ECL substrate and an imaging system.

Signaling Pathway and Workflow Diagrams

G cluster_0 Extracellular cluster_1 Cytoplasm cluster_2 Nucleus GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK1/2 RAF->MEK ERK ERK1/2 MEK->ERK TF Transcription Factors ERK->TF This compound This compound This compound->MEK Gene Gene Expression TF->Gene

Caption: The MAPK/ERK signaling pathway and the inhibitory action of this compound.

Avoiding Ersilan degradation during storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential guidance on the proper storage and handling of Ersilan to prevent its degradation and ensure experimental success. Below you will find frequently asked questions (FAQs), troubleshooting guides, and detailed experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What are the recommended long-term storage conditions for this compound powder?

For long-term storage, this compound powder should be stored in a tightly sealed container in a dry, dark environment at -20°C. Under these conditions, the compound is expected to be stable for over two years. For short-term storage (days to weeks), it can be kept at 4°C.

Q2: How should I store this compound stock solutions?

This compound stock solutions, typically prepared in solvents like DMSO, should be stored at -20°C for long-term storage (months). For short-term use (days to weeks), they can be stored at 4°C. To avoid degradation from repeated freeze-thaw cycles, it is highly recommended to aliquot the stock solution into smaller, single-use volumes.

Q3: What are the primary factors that can cause this compound degradation?

The main environmental factors that can lead to the degradation of this compound are exposure to light, elevated temperatures, and moisture.[1][2] Oxidation is a common degradation pathway for complex organic molecules and can be accelerated by these conditions.[3]

Q4: What is the expected shelf life of this compound?

When stored correctly at -20°C in a dry, dark environment, this compound powder has an expected shelf life of more than two years.[1] The stability of stock solutions is generally lower and is dependent on the solvent used and the frequency of handling.

Q5: In which solvents is this compound soluble?

Based on compounds with similar chemical properties, this compound is likely soluble in organic solvents such as dimethyl sulfoxide (B87167) (DMSO), chloroform, and methanol.[1] It is advisable to perform a small-scale solubility test to confirm.

Troubleshooting Guides

Issue 1: Reduced or No Biological Activity Observed in Experiments
Potential Cause Recommended Solution
Degradation of this compound 1. Verify Storage Conditions: Ensure that both the this compound powder and stock solutions have been consistently stored at the recommended temperatures and protected from light.[1]2. Prepare Fresh Stock Solutions: If there is any doubt about the storage history, prepare a fresh stock solution from the powder.3. Minimize Freeze-Thaw Cycles: Always aliquot stock solutions into single-use vials to avoid repeated temperature fluctuations.[1]
Improper Sample Preparation 1. Confirm Solubilization: Ensure that this compound was fully dissolved in the solvent before preparing dilutions.2. Check Dilution Calculations: Double-check all calculations for serial dilutions to ensure the final concentration is accurate.
Experimental System Issues 1. Cell Viability: Confirm the health and viability of the cell lines or biological system being used.2. Reagent Integrity: Check the quality and expiration dates of other critical reagents in the experiment.
Issue 2: Precipitate Formation in this compound Stock Solution
Potential Cause Recommended Solution
Low Solubility at Lower Temperatures 1. Gentle Warming: Before use, allow the vial to warm to room temperature. Gently vortex to redissolve the precipitate.2. Solvent Choice: Consider if the chosen solvent is appropriate for the desired concentration. A different solvent might offer better solubility.
Solvent Evaporation 1. Proper Sealing: Ensure that the storage vials are sealed tightly to prevent solvent evaporation, which can increase the concentration and lead to precipitation.2. Use Fresh Solvent: If evaporation is suspected, it is best to discard the solution and prepare a fresh one.

Quantitative Data Summary

Parameter Condition Value Reference
Molecular Formula -C44H53N9O8[4][5]
Molecular Weight -835.95 g/mol [4][5]
Long-Term Storage (Powder) Temperature-20°C[1]
Short-Term Storage (Powder) Temperature4°C[1]
Long-Term Storage (Solution) Temperature-20°C[1]
Short-Term Storage (Solution) Temperature4°C[1]
Recommended Humidity Storage Environment<60%[6]

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

Objective: To prepare a concentrated stock solution of this compound for use in experiments.

Materials:

  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile, amber microcentrifuge tubes or cryovials

  • Vortex mixer

  • Calibrated analytical balance

Procedure:

  • Equilibrate the this compound powder container to room temperature before opening to prevent moisture condensation.

  • In a sterile environment (e.g., a laminar flow hood), weigh the desired amount of this compound powder using a calibrated analytical balance.

  • Transfer the powder to a sterile, amber microcentrifuge tube.

  • Add the calculated volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).

  • Vortex the solution until the this compound powder is completely dissolved. Gentle warming (up to 37°C) may be applied if necessary to aid dissolution.

  • Aliquot the stock solution into single-use, sterile, amber cryovials to minimize freeze-thaw cycles and light exposure.[1]

  • Store the aliquots at -20°C for long-term storage.

Protocol 2: Accelerated Stability Study of this compound

Objective: To assess the stability of this compound under stressed conditions to predict its long-term shelf life.

Materials:

  • This compound powder

  • Stability chamber with controlled temperature and humidity (e.g., 40°C ± 2°C / 75% RH ± 5%)[7]

  • Airtight, light-protective containers

  • High-Performance Liquid Chromatography (HPLC) system

  • Analytical balance

Procedure:

  • Prepare multiple identical samples of this compound powder in airtight, light-protective containers.

  • Analyze one sample immediately (time point 0) to determine the initial purity and concentration using a validated HPLC method.

  • Place the remaining samples in a stability chamber set to accelerated conditions (e.g., 40°C / 75% RH).[7]

  • At predetermined time points (e.g., 1, 3, and 6 months), remove one sample from the chamber.

  • Allow the sample to equilibrate to room temperature.

  • Analyze the sample using the same HPLC method to determine the purity and identify any degradation products.

  • Compare the results to the initial analysis to calculate the degradation rate. The data can be used to estimate the shelf life at recommended storage conditions.

Visualizations

Ersilan_Degradation_Pathway cluster_factors Degradation Factors This compound This compound (Active Compound) Degradation_Products Degradation Products (Inactive/Altered Activity) This compound->Degradation_Products Degradation Light Light Exposure Light->this compound Photodegradation Temperature High Temperature Temperature->this compound Thermal Degradation Moisture Moisture/Humidity Moisture->this compound Hydrolysis Oxygen Oxidation Oxygen->this compound Oxidation

Caption: Factors leading to the degradation of this compound.

References

Overcoming resistance to Ersilan in cell lines

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Ersilan. This resource is designed to help researchers, scientists, and drug development professionals troubleshoot and overcome resistance to this compound in cell lines.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound?

This compound is a potent and selective inhibitor of the Receptor Tyrosine Kinase-X (RTK-X). It functions as an ATP-competitive inhibitor, binding to the kinase domain of RTK-X. This action prevents autophosphorylation and the subsequent activation of downstream pro-survival signaling pathways, primarily the PI3K/Akt/mTOR cascade, leading to cell cycle arrest and apoptosis in sensitive cell lines.

Ersilan_Mechanism_of_Action cluster_0 Cell Membrane cluster_1 Cytoplasm RTK-X RTK-X Receptor PI3K PI3K RTK-X->PI3K Activates This compound This compound Block X This compound->Block Akt Akt PI3K->Akt Activates mTOR mTOR Akt->mTOR Activates Proliferation Cell Proliferation & Survival mTOR->Proliferation Promotes Block->RTK-X Inhibits Phosphorylation

Caption: this compound inhibits the RTK-X receptor, blocking the PI3K/Akt/mTOR signaling pathway.

Q2: My this compound-sensitive cells have stopped responding to treatment. What are the common mechanisms of acquired resistance?

Acquired resistance to this compound typically develops through one of three primary mechanisms:[1][2][3]

  • Target Alteration (Gatekeeper Mutation): The most frequent cause is a point mutation in the ATP-binding pocket of the RTK-X kinase domain.[4][5][6] This "gatekeeper" mutation, often T315I, sterically hinders this compound from binding effectively, while still permitting ATP binding, thus rendering the drug ineffective.[5][6][7]

  • Bypass Signaling: Cancer cells can activate alternative signaling pathways to bypass their dependency on RTK-X. Upregulation of parallel cascades, such as the MEK/ERK pathway, can sustain pro-survival and proliferative signals even when RTK-X is inhibited.

  • Reduced Intracellular Drug Concentration: Cells may increase the expression of drug efflux pumps, such as P-glycoprotein (P-gp/MDR1). These pumps actively transport this compound out of the cell, preventing it from reaching a high enough concentration to inhibit its target, RTK-X.

Troubleshooting Guide: Investigating this compound Resistance

This guide provides a systematic workflow to identify the cause of resistance in your cell line.

Problem: My cell line's IC50 for this compound has significantly increased.

An increased IC50 value is the primary indicator of acquired resistance. The first step is to confirm this observation and then systematically investigate the underlying cause.

Troubleshooting_Workflow cluster_gatekeeper Hypothesis 1: Gatekeeper Mutation cluster_bypass Hypothesis 2: Bypass Signaling cluster_efflux Hypothesis 3: Drug Efflux start Start: Cell line shows increased this compound IC50 confirm_ic50 Step 1: Confirm IC50 Shift (Repeat Cell Viability Assay) start->confirm_ic50 check_culture Check for: - Mycoplasma Contamination - Reagent Potency - Low Passage Stock confirm_ic50->check_culture investigate Step 2: Investigate Mechanism confirm_ic50->investigate sanger A: Sanger Sequencing of RTK-X Kinase Domain investigate->sanger Test A western B: Western Blot for Phospho-ERK (p-ERK) investigate->western Test B qpcr C: qPCR for MDR1 mRNA levels investigate->qpcr Test C mutation_found Mutation Found? (e.g., T315I) sanger->mutation_found mutation_found->western No solution_gatekeeper Solution: Use Next-Gen RTK-X Inhibitor (e.g., 'this compound-V2') mutation_found->solution_gatekeeper Yes perk_up p-ERK Upregulated? western->perk_up perk_up->qpcr No solution_bypass Solution: Combine this compound with MEK Inhibitor perk_up->solution_bypass Yes mdr1_up MDR1 Upregulated? qpcr->mdr1_up solution_efflux Solution: Combine this compound with P-gp Inhibitor mdr1_up->solution_efflux Yes

Caption: A logical workflow for diagnosing the mechanism of this compound resistance in cell lines.

Step 1: Confirm Resistance and Exclude Experimental Artifacts

Q: How do I confirm that my cells are truly resistant and it's not an experimental issue?

First, repeat the dose-response experiment to confirm the shift in the IC50 value.[8] It is crucial to rule out common laboratory issues that can mimic drug resistance.[9]

  • Cell Line Integrity: Ensure your cell line is not contaminated (e.g., with mycoplasma) and use a low-passage stock to avoid issues of genetic drift.[9]

  • Reagent Quality: Use a fresh, validated stock of this compound to ensure its potency has not degraded.[9]

  • Culture Conditions: Inconsistent media, serum batches, or cell seeding densities can alter drug sensitivity.[10][11]

Table 1: Example IC50 Data for this compound

Cell LineTreatmentIC50 (nM)Fold Resistance
Parental LineThis compound15-
Resistant LineThis compound45030x
Resistant LineThis compound + MEK Inhibitor (1 µM)251.7x
Resistant LineThis compound + P-gp Inhibitor (1 µM)43529x
Step 2: Investigate the Mechanism of Resistance

If resistance is confirmed, proceed to test the three most likely hypotheses.

A. How do I check for a gatekeeper mutation in RTK-X?

  • Methodology: The most direct method is Sanger sequencing of the RTK-X kinase domain.

  • Protocol: Sanger Sequencing of RTK-X

    • RNA Extraction: Isolate total RNA from both your parental (sensitive) and resistant cell lines using an appropriate kit (e.g., RNeasy Kit).

    • cDNA Synthesis: Reverse transcribe 1 µg of total RNA into cDNA using a reverse transcription kit with oligo(dT) primers.

    • PCR Amplification: Design primers flanking the RTK-X kinase domain. Perform PCR using a high-fidelity polymerase to amplify the target region from the cDNA.

    • Purification: Purify the PCR product to remove primers and dNTPs.

    • Sequencing: Send the purified PCR product and sequencing primers for Sanger sequencing.

    • Analysis: Align the sequence from the resistant cells to the sequence from the parental cells. Look for non-synonymous mutations, paying close attention to the gatekeeper residue (T315).

B. How do I test for bypass signaling through the MEK/ERK pathway?

  • Methodology: Use Western Blotting to check for the activation (phosphorylation) of key proteins in the bypass pathway, such as ERK.

  • Protocol: Western Blot for Phospho-ERK

    • Protein Extraction: Lyse parental and resistant cells (with and without this compound treatment) in RIPA buffer supplemented with protease and phosphatase inhibitors.[9]

    • Quantification: Determine protein concentration using a BCA assay.[9]

    • SDS-PAGE: Load 20-30 µg of protein per lane onto an SDS-polyacrylamide gel.[9]

    • Transfer: Transfer proteins to a PVDF membrane.[9]

    • Blocking: Block the membrane for 1 hour at room temperature in 5% BSA or non-fat milk in TBST.

    • Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies against Phospho-ERK (p-ERK), total ERK, and a loading control (e.g., GAPDH).

    • Secondary Antibody: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detection: Visualize bands using an ECL substrate and an imaging system.

    • Analysis: Compare the ratio of p-ERK to total ERK between sensitive and resistant lines. A sustained high level of p-ERK in resistant cells, even with this compound treatment, indicates bypass signaling.

C. How do I determine if drug efflux pumps are overexpressed?

  • Methodology: Use quantitative PCR (qPCR) to measure the mRNA expression levels of the gene encoding P-glycoprotein (ABCB1/MDR1).

  • Protocol: qPCR for MDR1 Expression

    • RNA Extraction & cDNA Synthesis: Follow steps 1 and 2 from the Sanger sequencing protocol.

    • qPCR: Set up a qPCR reaction using a SYBR Green master mix, cDNA template, and validated primers for MDR1 and a housekeeping gene (e.g., GAPDH).

    • Thermal Cycling: Run the reaction on a qPCR instrument.

    • Analysis: Calculate the relative expression of MDR1 in resistant cells compared to parental cells using the ΔΔCt method. A significant increase in MDR1 mRNA indicates upregulation of this efflux pump.

Solutions and Combination Strategies

Based on your findings, specific strategies can be employed to overcome resistance.

Q: My cells have the T315I gatekeeper mutation. What should I do?

A gatekeeper mutation requires a drug that can bind to the mutated kinase. Consider using a next-generation RTK-X inhibitor specifically designed to be effective against the T315I mutation.

Q: My cells show activation of the MEK/ERK pathway. How can I restore sensitivity?

This indicates bypass signaling. The most effective strategy is combination therapy.[12][13][14] Treat the cells with both this compound (to continue inhibiting RTK-X) and a MEK inhibitor (e.g., Trametinib) to block the bypass pathway. This dual blockade can often restore sensitivity and induce apoptosis.

Q: My resistant cells overexpress MDR1. What is the solution?

This is a classic multi-drug resistance mechanism. The solution is to co-administer this compound with a P-glycoprotein (P-gp) inhibitor (e.g., Verapamil or Tariquidar). The P-gp inhibitor will block the efflux pump, allowing intracellular this compound to accumulate to effective concentrations.

Combination_Therapies cluster_pathways Cellular Signaling Pathways RTKX_path RTK-X → PI3K/Akt (Target Pathway) Proliferation Resistant Cell Proliferation RTKX_path->Proliferation MEK_path MEK → ERK (Bypass Pathway) MEK_path->Proliferation Efflux MDR1 Efflux Pump This compound This compound Efflux->this compound Removes this compound Block1 X This compound->Block1 MEKi MEK Inhibitor Block2 X MEKi->Block2 PgpI P-gp Inhibitor Block3 X PgpI->Block3 Block1->RTKX_path Block2->MEK_path Block3->Efflux

Caption: Combination strategies to overcome this compound resistance by targeting multiple nodes.

References

Technical Support Center: Ersilan Toxicity in Primary Cell Cultures

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer

Information regarding a specific compound named "Ersilan" is not publicly available. The following technical support center content is generated based on common issues and principles related to compound toxicity in primary cell cultures and uses "this compound" as a hypothetical substance for illustrative purposes.

This guide provides troubleshooting advice and answers to frequently asked questions for researchers encountering toxicity issues with the hypothetical compound this compound in primary cell cultures.

Frequently Asked Questions (FAQs)

Q1: What is the expected cytotoxic profile of this compound in primary cells?

A2: The cytotoxic profile of any compound, including this compound, is highly dependent on the specific primary cell type being used.[1] Different primary cells exhibit varying sensitivities to chemical agents. It is crucial to empirically determine the half-maximal inhibitory concentration (IC50) and half-maximal cytotoxic concentration (CC50) for your specific cell system. For context, hypothetical IC50 values for this compound in various primary cell types are presented below as a starting point for dose-ranging studies.

Table 1: Hypothetical Cytotoxic Profile of this compound in Various Primary Cell Cultures

Primary Cell TypeAssayIncubation Time (hours)Hypothetical IC50 (µM)
Human Umbilical Vein Endothelial Cells (HUVECs)MTT4825.5
Primary Human HepatocytesLDH Release4842.8
Rat Cortical NeuronsCaspase-3/7 Activity2415.2
Human Dermal FibroblastsMTT7268.1

Q2: What are the potential mechanisms of this compound-induced cell death?

A2: this compound-induced cytotoxicity could be mediated by several mechanisms, with apoptosis (programmed cell death) being a common pathway for many experimental compounds. The two primary apoptotic pathways are the intrinsic (mitochondrial) pathway and the extrinsic (death receptor) pathway.[][3] The intrinsic pathway is often triggered by cellular stress, leading to the release of cytochrome c from the mitochondria.[4][5] The extrinsic pathway is initiated by the binding of extracellular death ligands to cell surface receptors.[] It is also possible that at higher concentrations, this compound may induce necrosis, a form of cell death resulting from membrane damage. To elucidate the specific mechanism, it is recommended to perform assays that can distinguish between different modes of cell death.

Q3: How can I minimize the cytotoxic effects of this compound while preserving its intended biological activity?

A3: Mitigating cytotoxicity while maintaining the desired biological effect is a common challenge in drug development. Several strategies can be employed:

  • Dose and Time Optimization: Conduct thorough dose-response and time-course experiments to identify the lowest effective concentration and shortest exposure duration.[6]

  • Optimize Culture Conditions: Ensure your primary cells are healthy before treatment. Factors like media formulation and serum concentration can influence a compound's effective concentration and toxicity.[6]

  • Co-treatment with Cytoprotective Agents: Depending on the suspected mechanism of toxicity, co-incubation with specific inhibitors may be beneficial. For example, if apoptosis is confirmed, a pan-caspase inhibitor like Z-VAD-FMK could be used to rescue cells.[6]

Troubleshooting Guides

Issue 1: Higher-than-expected cytotoxicity observed in primary cell cultures.

Possible Causes and Solutions:

  • Incorrect Compound Concentration: Verify the calculations for your stock solution and final dilutions. Ensure the compound is fully dissolved in the solvent before adding it to the culture medium.

  • Solvent Toxicity: High concentrations of solvents like DMSO can be toxic to primary cells. It is recommended to keep the final DMSO concentration below 0.5%.[7] Always include a vehicle control (cells treated with the solvent alone) in your experiments.[7]

  • Poor Baseline Cell Health: Primary cells can be sensitive to handling and culture conditions.[8] Before starting an experiment, ensure the cells are healthy, viable, and not stressed due to factors like contamination, suboptimal media, or incorrect incubator settings (CO2, temperature, humidity).[6]

Issue 2: Inconsistent or non-reproducible cytotoxicity results.

Possible Causes and Solutions:

  • Inhomogeneous Compound Distribution: Ensure the compound is mixed thoroughly in the culture medium before it is added to the cells to achieve a uniform concentration across all wells.[7]

  • Edge Effects in Multi-Well Plates: The outer wells of a microplate are susceptible to evaporation, which can alter the compound concentration. It is advisable to fill the peripheral wells with sterile PBS or media without cells and use the inner wells for the experiment.[7]

  • Cell Passage Number: The sensitivity of primary cells to external stimuli can change with increasing passage numbers. Use cells within a consistent and low passage range for all experiments.

Issue 3: Difficulty determining the mechanism of cell death.

Solution:

To understand how this compound is inducing cell death, a panel of mechanism-specific assays should be performed:

  • To Detect Apoptosis: Use an assay that measures the activity of caspases, which are key executioner enzymes in apoptosis. The Caspase-Glo® 3/7 Assay is a sensitive method for this purpose.[6]

  • To Detect Necrosis: Measure the release of lactate (B86563) dehydrogenase (LDH) from cells with compromised membrane integrity, which is a hallmark of necrosis.[7]

  • Distinguishing Between Apoptosis and Necrosis: Flow cytometry using Annexin V and Propidium Iodide (PI) staining can differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

Experimental Protocols

1. MTT Assay for Cell Viability

This assay measures the metabolic activity of cells, which is an indicator of cell viability.

  • Materials:

    • Primary cells

    • Complete culture medium

    • This compound stock solution

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

    • DMSO or other solubilizing agent

    • 96-well plate

    • Microplate reader

  • Procedure:

    • Seed cells in a 96-well plate at the optimal density and allow them to adhere overnight.

    • Treat the cells with a serial dilution of this compound and appropriate controls (untreated and vehicle controls).

    • Incubate for the desired exposure time (e.g., 24, 48, 72 hours).[7]

    • Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.[7]

    • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.[7]

    • Measure the absorbance at the appropriate wavelength using a microplate reader.

    • Calculate cell viability relative to the untreated control.

2. LDH Cytotoxicity Assay

This assay quantifies the amount of lactate dehydrogenase (LDH) released from damaged cells into the culture medium.[7]

  • Materials:

    • LDH Cytotoxicity Assay Kit

    • Treated cell culture supernatants

    • 96-well plate

    • Microplate reader

  • Procedure:

    • Plate and treat cells with this compound as described for the MTT assay.

    • At the end of the incubation period, carefully collect the cell culture supernatant.

    • Follow the manufacturer's instructions to mix the supernatant with the LDH assay reagent in a new 96-well plate.

    • Incubate as recommended by the kit protocol.

    • Measure the absorbance with a microplate reader.

    • Calculate the percentage of cytotoxicity relative to a positive control (cells lysed to achieve maximum LDH release).[6]

3. Caspase-Glo® 3/7 Assay for Apoptosis

This assay measures the activity of caspases 3 and 7, which are key effectors of apoptosis.

  • Materials:

    • Caspase-Glo® 3/7 Assay Kit

    • White-walled 96-well plate

    • Luminometer

  • Procedure:

    • Seed cells in a white-walled 96-well plate and treat with this compound.

    • Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.

    • Add a volume of reagent equal to the volume of cell culture medium in each well.[6]

    • Incubate the plate at room temperature for 1-2 hours.[6]

    • Measure the luminescence using a luminometer.[6]

Visualizations

G start High Cytotoxicity Observed q1 Verify Compound Concentration & Purity start->q1 q2 Assess Baseline Cell Health q1->q2 q3 Check for Solvent Toxicity (e.g., DMSO) q2->q3 q4 Perform Dose-Response & Time-Course Experiments q3->q4 q5 Investigate Mechanism of Cell Death q4->q5 end Identify Source of Toxicity & Optimize Protocol q5->end

Caption: Troubleshooting workflow for high cytotoxicity.

G stress Cellular Stress (e.g., this compound) bcl2 Bcl-2 Family Regulation stress->bcl2 mito Mitochondrial Outer Membrane Permeabilization bcl2->mito cyto Release of Cytochrome c mito->cyto apaf Apaf-1 cyto->apaf apoptosome Apoptosome Formation apaf->apoptosome with Cytochrome c cas9 Caspase-9 Activation apoptosome->cas9 cas37 Caspase-3/7 Activation cas9->cas37 apoptosis Apoptosis cas37->apoptosis

Caption: Intrinsic (mitochondrial) apoptosis signaling pathway.

G ligand Death Ligand (e.g., TNF-α, FasL) receptor Death Receptor (e.g., TNFR1, Fas) ligand->receptor disc DISC Formation receptor->disc cas8 Caspase-8 Activation disc->cas8 cas37 Caspase-3/7 Activation cas8->cas37 bid Bid cas8->bid cleavage apoptosis Apoptosis cas37->apoptosis tbid tBid bid->tbid intrinsic Intrinsic Pathway tbid->intrinsic

Caption: Extrinsic (death receptor) apoptosis signaling pathway.

References

Adjusting Ersilan treatment time for optimal response

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Ersilan Treatment

Welcome to the technical support center for this compound. This guide provides troubleshooting information and answers to frequently asked questions to help researchers, scientists, and drug development professionals optimize this compound treatment times for the best experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting treatment time for this compound?

A1: For initial experiments, we recommend a time-course experiment to determine the optimal duration for your specific cell line and experimental conditions. A good starting point is to test a range of time points such as 0, 2, 6, 12, 24, and 48 hours, while keeping the this compound concentration constant (e.g., at the previously determined IC50 value).[1] The ideal duration will be the earliest time point that shows maximal inhibition of the target pathway without inducing significant cell death.

Q2: How do I determine the optimal this compound treatment time for my cell line?

A2: The optimal treatment time can vary between cell lines due to differences in metabolism, cell permeability, and target pathway activity.[1] A time-course experiment is the most effective method to determine the ideal duration. The detailed protocol for this experiment is provided in the "Experimental Protocols" section below. The goal is to identify the time point where the desired biological effect (e.g., inhibition of ERK phosphorylation) is maximized before secondary effects, such as off-target activity or cytotoxicity, become prominent.[2]

Q3: I am not observing the expected decrease in downstream pathway signaling (e.g., p-ERK levels) after this compound treatment. What are the possible causes and solutions?

A3: Several factors could contribute to a lack of efficacy. Consider the following troubleshooting steps:

  • Inactive Target Pathway: Confirm that the target pathway is active in your untreated control cells. For instance, you can check the basal levels of phosphorylated ERK (p-ERK) by Western blot.[1]

  • Inhibitor Instability: this compound may be unstable or degrading in your cell culture medium over time. It is advisable to prepare fresh dilutions for each experiment and consider assessing the inhibitor's stability in your specific medium.[3]

  • Low Cell Permeability: The compound may not be efficiently entering the cells.[1] While this compound is designed for high permeability, specific cell lines might exhibit resistance.

  • Drug Efflux: Cells may be actively removing this compound using efflux pumps like P-glycoprotein.[1]

  • Suboptimal Concentration: The concentration used may be too low. It is important to first perform a dose-response experiment to determine the IC50 value before proceeding with time-course studies.[2]

For a systematic approach to troubleshooting a lack of effect, please refer to the troubleshooting workflow diagram below.

Q4: I am observing high levels of cell death even at short treatment times. How can I adjust the experiment?

A4: High cytotoxicity can confound results and may indicate several issues:

  • Concentration is Too High: The this compound concentration might be too high for your specific cell line, leading to acute toxicity.[1] We recommend performing a dose-response curve to find the lowest concentration that achieves the desired effect.[2]

  • Solvent Toxicity: Ensure that the concentration of the solvent (e.g., DMSO) is not exceeding toxic levels. Always include a vehicle-only control in your experiments.[1]

  • Off-Target Effects: At higher concentrations or in particularly sensitive cell lines, this compound may have off-target effects on pathways essential for cell survival.[4]

  • Cell Line Sensitivity: The cell line you are using may be exceptionally sensitive to the inhibition of this pathway.[1] In this case, using shorter time points (e.g., 0.5, 1, 2, and 4 hours) may be necessary.

Experimental Protocols

Protocol: Time-Course Experiment to Determine Optimal this compound Treatment Duration

This protocol describes how to determine the optimal treatment time for this compound by measuring the phosphorylation of a downstream target (ERK) via Western blot.

Methodology:

  • Cell Seeding: Plate your cells in 6-well plates at a density that will ensure they are 70-80% confluent at the time of lysis. Allow the cells to adhere and grow overnight.

  • Cell Treatment: Treat the cells with this compound at a fixed, predetermined concentration (e.g., the IC50 value). Treat separate wells for each time point (e.g., 0, 2, 6, 12, 24, 48 hours). The '0 hour' well should be treated with a vehicle control (e.g., DMSO).[1]

  • Lysate Preparation: At the end of each treatment period, wash the cells with ice-cold PBS. Lyse the cells directly in the well using RIPA buffer supplemented with protease and phosphatase inhibitors.[3]

  • Protein Quantification: Determine the protein concentration for each cell lysate using a BCA assay to ensure equal protein loading for the Western blot.[3]

  • Western Blotting:

    • Load equal amounts of protein (e.g., 20-30 µg) from each time point onto an SDS-PAGE gel.

    • Separate the proteins by electrophoresis and then transfer them to a PVDF membrane.

    • Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody against phospho-ERK (p-ERK) overnight at 4°C.

    • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Visualize the protein bands using an ECL substrate and an imaging system.[3]

  • Data Normalization and Analysis:

    • Strip the membrane and re-probe with an antibody for total ERK or a loading control (e.g., GAPDH, β-actin) to normalize the data.[3]

    • Quantify the band intensities using densitometry software.

    • Calculate the ratio of p-ERK to total ERK (or the loading control) for each time point.

    • Plot the normalized p-ERK levels against the treatment time to identify the point of maximal inhibition.

Data Presentation

Table 1: Sample Time-Course Data for this compound Treatment

This table shows representative quantitative data from a time-course experiment in a hypothetical 'Cell Line A' treated with 10 µM this compound. The data represents the normalized intensity of the p-ERK protein band from a Western blot.

Treatment Time (Hours)Normalized p-ERK Intensity (Arbitrary Units)Percent Inhibition (%)
0 (Vehicle Control)1.000%
20.6535%
60.2575%
120.1585%
240.1882%
480.2278%

Interpretation: Based on this data, the optimal treatment time for this compound in 'Cell Line A' is approximately 12 hours, as this is the point of maximal p-ERK inhibition. After 12 hours, the inhibitory effect begins to diminish slightly, which could be due to cellular metabolism of the compound or other resistance mechanisms.[1]

Visualizations

Signaling_Pathway cluster_0 Upstream Signaling cluster_1 Target Pathway cluster_2 Cellular Response GrowthFactor Growth Factor RTK Receptor Tyrosine Kinase (RTK) GrowthFactor->RTK RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK pERK p-ERK ERK->pERK Phosphorylation Proliferation Cell Proliferation pERK->Proliferation This compound This compound This compound->MEK

Caption: this compound inhibits the RAS-ERK pathway by blocking MEK phosphorylation of ERK.

Experimental_Workflow A 1. Seed Cells (70-80% confluency target) B 2. Treat Cells with this compound (Fixed concentration, multiple time points) A->B C 3. Lyse Cells & Collect Protein (At each respective time point) B->C D 4. Quantify Protein (BCA Assay) C->D E 5. Western Blot (p-ERK, Total ERK, Loading Control) D->E F 6. Densitometry Analysis E->F G 7. Determine Optimal Time (Point of maximal inhibition) F->G Troubleshooting_Flow Start Problem: No Inhibition of p-ERK Observed Q1 Is the target pathway active in untreated cells? Start->Q1 A1_Yes Check Basal p-ERK Levels Q1->A1_Yes No Q2 Is the this compound concentration and stability adequate? Q1->Q2 Yes A1_No Induce pathway activation or select a different cell model. A1_Yes->A1_No A2_Yes Perform dose-response (IC50). Prepare fresh stock solutions. Q2->A2_Yes No End Consult further technical support Q2->End Yes A2_No Consider cell permeability or drug efflux issues. A2_Yes->A2_No

References

Technical Support Center: Ersilan Interference with Fluorescent Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address potential interference caused by the hypothetical compound "Ersilan" in fluorescent assays.

Frequently Asked Questions (FAQs)

Q1: What are the primary ways a compound like this compound can interfere with fluorescent assays?

Compounds can interfere with fluorescence-based assays through several mechanisms.[1][2][3][4] The most common types of interference are:

  • Autofluorescence: The compound itself may fluoresce at the same excitation and emission wavelengths used for the assay's fluorophore, leading to false-positive signals.[1][2]

  • Fluorescence Quenching: The compound can absorb the light emitted by the fluorophore, leading to a decrease in the detected signal and potentially causing false-negative results.[2][5] This is a form of the "inner filter effect."[2]

  • Light Scatter: If the compound precipitates out of solution, it can cause light scattering, which may be detected as an increase in signal.[6][7]

  • Spectral Overlap: The absorption spectrum of the compound may overlap with the excitation or emission spectrum of the fluorophore, leading to unpredictable effects on the signal.

Q2: How can I determine if this compound is autofluorescent?

To check for autofluorescence, run a control experiment where this compound is added to the assay buffer and cells (if applicable) in the absence of the fluorescent reporter dye.[1] If you observe a signal in this control, it indicates that this compound is autofluorescent under the assay conditions.

Q3: What is the "inner filter effect" and could this compound be causing it?

The inner filter effect occurs when a compound in the solution absorbs either the excitation light intended for the fluorophore or the emitted light from the fluorophore.[2] This reduces the amount of light that reaches the detector and can be mistaken for quenching. To mitigate this, you can perform a "preread" to measure the absorbance of your compounds at the excitation and emission wavelengths of your fluorophore.[2]

Q4: Can the color of this compound indicate potential interference?

Yes, if a compound is colored, it is absorbing light in the visible spectrum, which can interfere with absorbance-based assays and may also contribute to the inner filter effect in fluorescent assays.[3]

Troubleshooting Guides

Problem: High background fluorescence in wells containing this compound.

This issue is often indicative of compound autofluorescence.

Troubleshooting Workflow:

start High Background Signal with this compound control_exp Run Control Experiment: This compound + Assay Buffer (No Fluorophore) start->control_exp check_signal Signal Detected? control_exp->check_signal autofluorescence Conclusion: This compound is Autofluorescent check_signal->autofluorescence Yes no_autofluorescence Consider Other Causes: - Contaminated Reagents - Non-specific Binding check_signal->no_autofluorescence No mitigation Implement Mitigation Strategy autofluorescence->mitigation

Caption: Workflow to diagnose this compound-induced autofluorescence.

Mitigation Strategies for Autofluorescence:

StrategyDescriptionExperimental Protocol
Spectral Shift Use a fluorophore with excitation and emission wavelengths that are shifted away from the autofluorescence spectrum of this compound. Moving to red-shifted fluorophores is a common tactic as fewer library compounds fluoresce at longer wavelengths.[2][6][8]1. Determine the excitation and emission maxima of this compound by performing a spectral scan. 2. Select a fluorophore with excitation and emission spectra that do not overlap with this compound's fluorescence. 3. Re-validate the assay with the new fluorophore.
Time-Resolved Fluorescence (TRF) This technique introduces a delay between excitation and emission detection, which can reduce background from short-lived fluorescence, such as that from autofluorescent compounds.1. Utilize a lanthanide-based fluorophore (e.g., Europium, Terbium) with a long fluorescence lifetime. 2. Use a plate reader capable of TRF measurements. 3. Optimize the delay time and measurement window to maximize the specific signal-to-background ratio.
Counter-Screen Run a parallel assay without the target to identify compounds that generate a signal independently.[2]1. Prepare two sets of assay plates. 2. In the primary screen, include the target, this compound, and the fluorescent reporter. 3. In the counter-screen, include this compound and the fluorescent reporter but omit the biological target. 4. Compounds that are active in both screens are likely interfering.
Problem: Signal decreases with increasing concentrations of this compound.

This may be due to fluorescence quenching or the inner filter effect.

Troubleshooting Workflow:

start Decreased Signal with Increasing this compound absorbance_scan Perform Absorbance Scan of this compound start->absorbance_scan check_overlap Absorbance Overlaps with Fluorophore Excitation or Emission? absorbance_scan->check_overlap inner_filter Conclusion: Inner Filter Effect Likely check_overlap->inner_filter Yes quenching Conclusion: Quenching is a Possibility check_overlap->quenching No mitigation Implement Mitigation Strategy inner_filter->mitigation quenching->mitigation

Caption: Workflow to investigate this compound-induced signal decrease.

Mitigation Strategies for Quenching/Inner Filter Effect:

StrategyDescriptionExperimental Protocol
Fluorophore Selection Choose a fluorophore whose excitation and emission spectra do not overlap with the absorbance spectrum of this compound.1. Determine the absorbance spectrum of this compound using a spectrophotometer. 2. Select a fluorophore with excitation and emission wavelengths outside of this compound's absorbance range. 3. Validate the assay with the new fluorophore.
Reduce Compound Concentration Lowering the concentration of this compound may mitigate the quenching effect, as it is often concentration-dependent.[5]1. Perform a dose-response curve with a wider range of lower concentrations of this compound. 2. Determine if the inhibitory effect is still observed at concentrations that produce less quenching.
Orthogonal Assay Use a different assay technology that is not based on fluorescence to confirm the activity of this compound.[2][3][4]1. Select an orthogonal assay, such as a luminescence-based assay, an absorbance-based assay, or a label-free detection method. 2. Test this compound in the orthogonal assay to validate the initial findings.

Key Experimental Protocols

Protocol 1: Determining Compound Autofluorescence

Objective: To assess whether this compound exhibits intrinsic fluorescence under the experimental conditions.

Materials:

  • Microplate reader with fluorescence detection

  • Assay-compatible microplates (e.g., black-walled, clear-bottom)

  • Assay buffer

  • This compound stock solution

  • Cells (if a cell-based assay)

Procedure:

  • Prepare a serial dilution of this compound in the assay buffer.

  • Dispense the this compound dilutions into the wells of the microplate.

  • Include wells with assay buffer only as a negative control.

  • If using a cell-based assay, plate cells in a separate set of wells and add the this compound dilutions. Also include an unstained cell control.[9][10]

  • Incubate the plate under the same conditions as the primary assay.

  • Read the plate using the same excitation and emission filters and gain settings as the primary assay.

  • Analysis: A significant increase in fluorescence in the wells containing this compound compared to the buffer-only control indicates autofluorescence.

Protocol 2: Assessing the Inner Filter Effect

Objective: To determine if this compound absorbs light at the excitation or emission wavelengths of the assay's fluorophore.

Materials:

  • UV-Visible spectrophotometer or microplate reader with absorbance detection

  • Quartz cuvettes or UV-transparent microplates

  • Assay buffer

  • This compound stock solution

  • Fluorophore used in the assay

Procedure:

  • Compound Absorbance Spectrum:

    • Prepare a solution of this compound in the assay buffer at the highest concentration used in the assay.

    • Scan the absorbance of the solution across a range of wavelengths that includes the excitation and emission wavelengths of your fluorophore.

  • Fluorophore Emission with Compound:

    • Prepare a solution of the fluorophore in the assay buffer.

    • Measure the fluorescence spectrum.

    • Add this compound to the fluorophore solution and re-measure the fluorescence spectrum.

  • Analysis:

    • If this compound shows significant absorbance at the fluorophore's excitation or emission wavelength, the inner filter effect is likely.

    • A decrease in the fluorophore's emission peak in the presence of this compound, coupled with absorbance overlap, confirms the inner filter effect.

Signaling Pathway and Interference Logic

The following diagram illustrates how an interfering compound like this compound can disrupt the intended signaling pathway measurement in a hypothetical kinase assay.

cluster_assay Intended Assay Principle cluster_interference This compound Interference Kinase Kinase PhosphoSubstrate Phosphorylated Substrate Kinase->PhosphoSubstrate ATP Substrate Substrate Substrate->PhosphoSubstrate Signal Fluorescent Signal PhosphoSubstrate->Signal Antibody Fluorescently-Labeled Antibody Antibody->Signal ReducedSignal Reduced Signal Signal->ReducedSignal Ersilan_auto This compound (Autofluorescent) FalseSignal False Positive Signal Ersilan_auto->FalseSignal Ersilan_quench This compound (Quencher) Ersilan_quench->ReducedSignal

Caption: How this compound can interfere with a kinase fluorescence assay.

References

Validation & Comparative

Unraveling the Ersilan and Dihydroergocristine Relationship: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals investigating neurotherapeutics, a clear understanding of the efficacy and mechanisms of action of various compounds is paramount. This guide addresses a comparison between Ersilan and Dihydroergocristine (B93913), revealing a nuanced relationship that requires a shift in comparative perspective. Initial research indicates that "this compound" is not a single chemical entity but rather a combination drug product that includes Dihydroergocristine as part of its formulation.

Key Finding: this compound is a Combination Drug

According to chemical databases, this compound is a combination of etofylline (B1671713) and dihydroergotoxine (B79615). Dihydroergotoxine is, in itself, a mixture of three dihydrogenated ergot alkaloids:

  • Dihydroergocornine

  • Dihydroergocristine

  • Alpha- and beta-dihydroergocryptine

This composition means a direct comparison of efficacy between "this compound" and "Dihydroergocristine" is a comparison between a combination product and one of its active components. A more scientifically relevant comparison would be to evaluate the therapeutic effect of the combination (this compound) against Dihydroergocristine or dihydroergotoxine alone to understand the potential synergistic or additive effects of etofylline.

Due to a lack of available clinical and preclinical data specifically for a product named "this compound" in the public domain, this guide will focus on the well-documented properties of Dihydroergocristine and the theoretical implications of its combination with etofylline.

Dihydroergocristine: A Multifaceted Ergot Alkaloid

Dihydroergocristine is a semi-synthetic ergot alkaloid derivative with a complex mechanism of action, primarily impacting the central nervous and cardiovascular systems. Its therapeutic effects are attributed to its interaction with multiple neurotransmitter receptor systems.

Mechanism of Action:

Dihydroergocristine exhibits a broad pharmacological profile, acting as a partial agonist or antagonist at various receptor sites:

  • Dopaminergic Receptors: It displays activity at dopamine (B1211576) receptors, which is believed to contribute to its effects on cognitive function.

  • Adrenergic Receptors: Its interaction with alpha-adrenergic receptors leads to vasodilation, which can improve cerebral blood flow.

  • Serotonergic Receptors: It also modulates serotonergic neurotransmission.

This multifaceted action allows Dihydroergocristine to influence cerebral metabolism and hemodynamics, potentially offering neuroprotective effects.

Established Efficacy:

Clinical studies have primarily investigated Dihydroergocristine for the symptomatic treatment of age-related cognitive and neurosensory impairments of vascular origin. The therapeutic goal is often to improve cognitive functions such as memory and alertness.

The Etoofylline Component: A Potential Synergist?

Etofylline is a derivative of xanthine, similar to theophylline (B1681296) and caffeine. Its primary pharmacological effects include:

  • Vasodilation: It can relax smooth muscles, including those in blood vessels, potentially increasing blood flow.

  • Bronchodilation: It is also known to widen the airways in the lungs.

The rationale for combining etofylline with dihydroergotoxine in "this compound" is likely to leverage the vasodilatory properties of both components to enhance cerebral blood flow more effectively than either agent alone.

Data Presentation: A Call for Further Research

A direct quantitative comparison of efficacy between this compound and Dihydroergocristine is not possible without dedicated clinical trials that compare the combination product to its individual components. The following table outlines the type of data that would be necessary for a comprehensive comparison.

ParameterThis compound (Etofylline + Dihydroergotoxine)Dihydroergocristine (or Dihydroergotoxine)
Cognitive Enhancement (e.g., ADAS-Cog Score) Data Not AvailablePublished data from clinical trials
Cerebral Blood Flow Velocity (Transcranial Doppler) Data Not AvailablePublished data from clinical trials
Bioavailability of Dihydroergocristine Data Not AvailablePublished pharmacokinetic data
Incidence of Adverse Events (e.g., nausea, headache) Data Not AvailablePublished data from clinical trials

Experimental Protocols: A Template for Future Investigation

To definitively assess the comparative efficacy, a double-blind, randomized, controlled clinical trial would be required.

Hypothetical Experimental Design:

  • Objective: To compare the efficacy and safety of this compound (etofylline + dihydroergotoxine) with dihydroergotoxine alone and placebo in patients with mild to moderate cognitive impairment of vascular origin.

  • Study Arms:

    • This compound (specific dosage of etofylline and dihydroergotoxine)

    • Dihydroergotoxine (dosage equivalent to that in the this compound arm)

    • Placebo

  • Primary Endpoint: Change from baseline in a validated cognitive assessment scale (e.g., Sandoz Clinical Assessment Geriatric Scale - SCAG).

  • Secondary Endpoints:

    • Changes in cerebral blood flow measured by transcranial Doppler.

    • Pharmacokinetic analysis of dihydroergocristine and its metabolites.

    • Safety and tolerability assessments.

Visualizing the Pathways

The following diagrams illustrate the known signaling pathways of Dihydroergocristine and the proposed combined effect in this compound.

cluster_Dihydroergocristine Dihydroergocristine Signaling DHEC Dihydroergocristine D2R Dopamine D2 Receptor DHEC->D2R Agonist/Antagonist Alpha_AR Alpha-Adrenergic Receptor DHEC->Alpha_AR Antagonist SR Serotonin Receptor DHEC->SR Antagonist Cognitive_Function Improved Cognitive Function D2R->Cognitive_Function Vasodilation Vasodilation Alpha_AR->Vasodilation

Caption: Signaling pathways of Dihydroergocristine.

cluster_this compound Hypothesized this compound Workflow for Enhanced Cerebral Blood Flow cluster_effects This compound This compound Administration Etofylline Etofylline This compound->Etofylline Dihydroergotoxine Dihydroergotoxine (contains Dihydroergocristine) This compound->Dihydroergotoxine Eto_Effect Smooth Muscle Relaxation Etofylline->Eto_Effect DHE_Effect Alpha-Adrenergic Blockade Dihydroergotoxine->DHE_Effect Vasodilation Enhanced Vasodilation Eto_Effect->Vasodilation DHE_Effect->Vasodilation CBF Increased Cerebral Blood Flow Vasodilation->CBF

Caption: Hypothesized workflow for this compound's effect on cerebral blood flow.

Conclusion

The comparison between this compound and Dihydroergocristine is one of a combination product versus one of its key ingredients. While Dihydroergocristine has a documented history of use in treating cognitive and neurosensory disorders, the specific efficacy and safety profile of its combination with etofylline under the name this compound is not well-documented in publicly available scientific literature. Future research, including head-to-head clinical trials, is necessary to elucidate the therapeutic value of this combination. For drug development professionals, this highlights the importance of evaluating the contribution of each component in a combination therapy to optimize treatment strategies.

Ersilan (Dihydroergocristine): A Comparative Guide to Receptor Modulation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Ersilan (Dihydroergocristine) with other key receptor-modulating compounds, focusing on their interactions with dopamine (B1211576) and serotonin (B10506) receptors. The information is intended to support research and development efforts in neuropharmacology and related fields.

Introduction to this compound (Dihydroergocristine)

This compound is a trade name for Dihydroergocristine, a semi-synthetic ergot alkaloid. It is characterized by a complex pharmacological profile, exhibiting a dual partial agonist/antagonist activity at dopaminergic and adrenergic receptors, and non-competitive antagonism at serotonin receptors[1]. This multifaceted mechanism of action underlies its historical and investigational use in various conditions. Dihydroergocristine is a component of co-dergocrine (Hydergine), a mixture of four dihydrogenated ergot alkaloids, which has been studied for its effects on cognitive function.

Comparative Receptor Binding Affinity

The following table summarizes the in vitro binding affinities (Ki values in nM) of Dihydroergocristine and a selection of atypical antipsychotic drugs for key dopamine and serotonin receptor subtypes. A lower Ki value indicates a higher binding affinity. It is important to note that Ki values can vary between studies due to different experimental conditions.

Table 1: Comparative Receptor Binding Affinities (Ki, nM)

CompoundD1D2D3D45-HT1A5-HT2A5-HT2C
α-Dihydroergocryptine *35.4------
Ergocristine ------9.7 (Binding Affinity, kcal/mol)-
Clozapine 266.3157269.126.4123.75.359.44
Olanzapine 70.3334.234714.3322823.7310.2
Risperidone (B510) 243.533.5724.66422.90.1712
Quetiapine 994.53793402019394.29121843
Aripiprazole (B633) 11731.645.355145.68.722.4

*Note: Data for α-Dihydroergocryptine, a closely related compound to Dihydroergocristine and a component of co-dergocrine. The value for Ergocristine at the 5-HT2A receptor is presented as binding affinity in kcal/mol from a molecular docking study[2]. Data for atypical antipsychotics are compiled from various sources[3][4][5].

Functional Activity Profile

Beyond binding affinity, the functional activity of a compound at a receptor is critical. Dihydroergocristine exhibits a complex functional profile:

  • Dopamine Receptors (D1 and D2): It acts as a partial agonist/antagonist. One study indicated that Dihydroergocristine antagonizes both D1 and D2 receptor-mediated functional responses.

  • Serotonin Receptors: It is described as a non-competitive antagonist[1].

  • Adrenergic Receptors: It also displays partial agonist/antagonist activity.

This contrasts with atypical antipsychotics, which are generally antagonists or partial agonists at D2 receptors and antagonists at 5-HT2A receptors. For instance, aripiprazole is a D2 partial agonist, while risperidone is a potent D2 antagonist.

Experimental Protocols

The data presented in this guide are primarily derived from two key experimental methodologies: radioligand binding assays and functional assays measuring second messenger responses (e.g., cAMP levels).

Radioligand Binding Assay (for Ki Determination)

This assay measures the affinity of a compound for a specific receptor by quantifying its ability to displace a radiolabeled ligand.

1. Membrane Preparation:

  • Cells or tissues expressing the receptor of interest are homogenized in a cold lysis buffer.
  • The homogenate is centrifuged to pellet the cell membranes.
  • The membrane pellet is washed and resuspended in an appropriate assay buffer. Protein concentration is determined using a standard method like the Bradford assay.

2. Competitive Binding Assay:

  • A fixed concentration of a specific radioligand (e.g., [3H]-spiperone for D2 receptors) is incubated with the prepared cell membranes.
  • Varying concentrations of the unlabeled test compound (e.g., Dihydroergocristine or an atypical antipsychotic) are added to compete for binding with the radioligand.
  • Non-specific binding is determined in the presence of a high concentration of an unlabeled ligand that saturates the receptors.

3. Incubation and Filtration:

  • The mixture is incubated to allow binding to reach equilibrium.
  • The reaction is terminated by rapid filtration through glass fiber filters, which trap the membranes bound to the radioligand.
  • The filters are washed with ice-cold buffer to remove unbound radioligand.

4. Quantification and Data Analysis:

  • The radioactivity retained on the filters is measured using a scintillation counter.
  • The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is calculated.
  • The inhibition constant (Ki) is then determined using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

cAMP Functional Assay (for Agonist/Antagonist Activity)

This assay determines the functional effect of a compound on G-protein coupled receptors (GPCRs) that modulate the production of cyclic AMP (cAMP), a key second messenger.

1. Cell Culture:

  • Cells stably expressing the receptor of interest (e.g., a dopamine or serotonin receptor) are cultured in appropriate media.

2. Assay Procedure:

  • Cells are seeded into microplates and incubated.
  • For agonist testing, cells are treated with varying concentrations of the test compound.
  • For antagonist testing, cells are pre-incubated with the test compound before the addition of a known agonist.
  • To measure inhibition of adenylyl cyclase (via Gi-coupled receptors), cells are stimulated with forskolin (B1673556) to induce cAMP production.
  • The reaction is stopped, and the cells are lysed.

3. cAMP Detection:

  • The intracellular cAMP concentration is quantified using various methods, such as competitive immunoassays employing fluorescence resonance energy transfer (FRET) or enzyme-linked immunosorbent assay (ELISA).

4. Data Analysis:

  • For agonists, the concentration that produces 50% of the maximal response (EC50) is determined.
  • For antagonists, the concentration that inhibits 50% of the agonist-induced response (IC50) is calculated.

Visualizing Molecular Interactions and Workflows

The following diagrams, generated using the DOT language, illustrate key concepts in receptor modulation and experimental design.

G cluster_ligand Ligand Binding cluster_activity Functional Activity cluster_effect Cellular Effect Ligand Dihydroergocristine (this compound) Receptor Dopamine/Serotonin Receptor Ligand->Receptor Binds to Partial_Agonist Partial Agonist/ Antagonist Receptor->Partial_Agonist Dopamine R. Antagonist Non-competitive Antagonist Receptor->Antagonist Serotonin R. Signaling Modulation of Signaling Pathways Partial_Agonist->Signaling Antagonist->Signaling

Caption: Dihydroergocristine's dual receptor interaction profile.

G cluster_workflow Radioligand Binding Assay Workflow start Start prep Membrane Preparation start->prep binding Competitive Binding Incubation prep->binding filtration Filtration & Washing binding->filtration quant Radioactivity Quantification filtration->quant analysis Data Analysis (IC50 -> Ki) quant->analysis end End analysis->end

Caption: Workflow for determining receptor binding affinity (Ki).

G cluster_pathway Gi-Coupled Serotonin Receptor Signaling Ligand Serotonin Antagonist Receptor 5-HT Receptor (Gi-coupled) Ligand->Receptor Blocks G_protein Gi Protein Receptor->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP Production AC->cAMP Catalyzes (ATP to cAMP)

Caption: Inhibitory signaling pathway of a Gi-coupled serotonin receptor.

References

Validating the Specificity of Ersilan's Biological Activity: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

An objective comparison of Ersilan's performance with alternative compounds, supported by experimental data, for researchers, scientists, and drug development professionals.

Initial searches for a compound named "this compound" did not yield specific results for a known biological molecule or therapeutic agent. The information available relates to a variety of other compounds, highlighting the importance of precise nomenclature in scientific research. This guide, therefore, serves as a template for how such a comparative analysis for a compound like "this compound" would be structured, assuming its existence and a defined biological activity. For the purpose of this illustrative guide, we will hypothesize that "this compound" is an inhibitor of a fictional kinase, "Kinase X," involved in a specific cancer signaling pathway.

I. Introduction to this compound and Its Hypothesized Mechanism of Action

This compound is a novel small molecule inhibitor designed to target the ATP-binding site of Kinase X, a serine/threonine kinase implicated in the proliferation of various cancer cell lines. Dysregulation of the Kinase X signaling pathway is a key driver in tumor progression, making it a promising target for therapeutic intervention. This guide will compare the specificity and efficacy of this compound with two other known Kinase X inhibitors: Compound A (a first-generation inhibitor) and Compound B (a multi-kinase inhibitor).

II. Comparative Analysis of In Vitro Efficacy

The following table summarizes the key quantitative data from in vitro assays designed to assess the potency and specificity of this compound against Kinase X and other related kinases.

Compound Kinase X IC₅₀ (nM) Kinase Y IC₅₀ (nM) Kinase Z IC₅₀ (nM) Cell Line A Proliferation GI₅₀ (µM) Cell Line B Proliferation GI₅₀ (µM)
This compound 5500>10,0000.10.5
Compound A 251005,0000.82.5
Compound B 1015500.20.3

IC₅₀: Half-maximal inhibitory concentration. GI₅₀: Half-maximal growth inhibition.

III. Experimental Protocols

A. Kinase Inhibition Assay (IC₅₀ Determination)

A biochemical assay was performed to determine the concentration of each inhibitor required to block 50% of Kinase X, Y, and Z activity.

  • Reagents : Recombinant human Kinase X, Y, and Z; ATP; substrate peptide; test compounds (this compound, Compound A, Compound B); kinase buffer.

  • Procedure :

    • Kinases were incubated with varying concentrations of the test compounds in a 96-well plate.

    • The kinase reaction was initiated by the addition of ATP and the substrate peptide.

    • After a 30-minute incubation at 30°C, the reaction was stopped.

    • The amount of phosphorylated substrate was quantified using a luminescence-based assay.

    • IC₅₀ values were calculated by fitting the dose-response data to a four-parameter logistic equation.

B. Cell Proliferation Assay (GI₅₀ Determination)

The effect of the inhibitors on the growth of two cancer cell lines (Cell Line A, with high Kinase X expression, and Cell Line B, with low Kinase X expression) was assessed.

  • Cell Lines : Cell Line A (Kinase X-dependent), Cell Line B (Kinase X-independent).

  • Procedure :

    • Cells were seeded in 96-well plates and allowed to attach overnight.

    • Cells were treated with a range of concentrations of this compound, Compound A, or Compound B for 72 hours.

    • Cell viability was measured using a resazurin-based assay.

    • GI₅₀ values were determined from the dose-response curves.

IV. Signaling Pathway and Experimental Workflow Visualizations

To further elucidate the mechanism of action and experimental design, the following diagrams are provided.

cluster_0 Kinase X Signaling Pathway GF Growth Factor Receptor Receptor Tyrosine Kinase GF->Receptor KinaseX Kinase X Receptor->KinaseX Downstream Downstream Effectors KinaseX->Downstream Proliferation Cell Proliferation Downstream->Proliferation This compound This compound This compound->KinaseX

Caption: Hypothesized signaling pathway of Kinase X and the inhibitory action of this compound.

cluster_1 In Vitro Specificity Workflow start Start kinase_assay Kinase Panel Screen (Kinase X, Y, Z) start->kinase_assay cell_assay Cell-Based Proliferation Assay (Cell Lines A & B) start->cell_assay data_analysis Data Analysis (IC50 & GI50 Calculation) kinase_assay->data_analysis cell_assay->data_analysis conclusion Determine Specificity Profile data_analysis->conclusion

Caption: Experimental workflow for determining the in vitro specificity of this compound.

V. Conclusion

Based on the hypothetical data, this compound demonstrates high potency and specificity for Kinase X compared to Compound A and Compound B. Its significantly higher IC₅₀ for off-target kinases (Kinase Y and Z) suggests a favorable specificity profile. Furthermore, its potent anti-proliferative effect in a Kinase X-dependent cell line (Cell Line A) and weaker effect in a Kinase X-independent line (Cell Line B) provide strong evidence for on-target activity. In contrast, Compound B's activity across multiple kinases and cell lines indicates a lack of specificity. Compound A shows weaker potency than this compound. These findings underscore the potential of this compound as a highly specific Kinase X inhibitor, warranting further investigation.

Assessing the Receptor Cross-Reactivity of Ersilan: A Methodological Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available experimental data from cross-reactivity studies specifically investigating Ersilan and its components are limited. This guide provides a framework for understanding potential cross-reactivity based on the known pharmacology of its active ingredients and outlines standard experimental protocols for assessing such interactions.

Introduction to this compound and its Components

This compound is a combination drug product containing two active pharmaceutical ingredients: Dihydroergocristine and Etofylline . Understanding the primary mechanism of action of each component is crucial for identifying potential off-target interactions.

  • Dihydroergocristine : A semi-synthetic ergot alkaloid, Dihydroergocristine exhibits a complex pharmacological profile. It is known to have a noncompetitive antagonistic effect on serotonin (B10506) receptors and displays a dual partial agonist/antagonist activity at both dopaminergic and adrenergic receptors.[1][2][3] This broad activity spectrum suggests a potential for cross-reactivity with various receptor subtypes within these families.

  • Etofylline : A xanthine (B1682287) derivative, Etofylline primarily acts as a phosphodiesterase (PDE) inhibitor, which increases intracellular levels of cyclic adenosine (B11128) monophosphate (cAMP) and leads to smooth muscle relaxation.[4][5][6] Additionally, it functions as an antagonist of adenosine receptors.[4] Its cross-reactivity potential may extend to different PDE isoenzymes and adenosine receptor subtypes.

Framework for Cross-Reactivity Assessment

A thorough assessment of a drug's cross-reactivity is essential for a comprehensive understanding of its safety and efficacy profile. The following sections detail the methodologies and data presentation strategies for such an evaluation.

Data Presentation: Quantifying Receptor Interactions

When conducting cross-reactivity studies, it is imperative to present quantitative data in a clear and comparative manner. The following table provides a template for summarizing the binding affinities (e.g., Ki, IC50) of this compound or its components across a panel of receptors.

Receptor FamilyReceptor SubtypePrimary LigandThis compound ComponentBinding Affinity (Ki/IC50, nM)Functional Activity (EC50/IC50, nM)Assay Type
Dopaminergic D1[³H]SCH23390DihydroergocristineDataDataRadioligand Binding
D2[³H]SpiperoneDihydroergocristineDataDataRadioligand Binding
...
Adrenergic α1A[³H]PrazosinDihydroergocristineDataDataRadioligand Binding
α2A[³H]RauwolscineDihydroergocristineDataDataRadioligand Binding
β1[³H]CGP12177DihydroergocristineDataDataRadioligand Binding
...
Serotonergic 5-HT1A[³H]8-OH-DPATDihydroergocristineDataDataRadioligand Binding
5-HT2A[³H]KetanserinDihydroergocristineDataDataRadioligand Binding
...
Adenosine A1[³H]CCPAEtofyllineDataDataRadioligand Binding
A2A[³H]CGS21680EtofyllineDataDataRadioligand Binding
...
PDE Isoenzymes PDE4SubstrateEtofyllineDataDataEnzyme Activity Assay
...

This table is a template. The specific receptors and ligands would be chosen based on the known pharmacology of the drug and the goals of the study.

Experimental Protocols

Radioligand Binding Assays

Radioligand binding assays are the gold standard for determining the affinity of a compound for a specific receptor.[7][8]

Objective: To quantify the binding affinity of a test compound (e.g., Dihydroergocristine, Etofylline) to a panel of target and off-target receptors.

Materials:

  • Cell membranes expressing the receptor of interest.

  • A specific radioligand for each receptor.

  • Test compound (unlabeled).

  • Assay buffer.

  • 96-well filter plates.

  • Scintillation counter.

Procedure:

  • Incubation: A fixed concentration of the radioligand is incubated with the receptor-containing membranes in the presence of varying concentrations of the unlabeled test compound.

  • Equilibrium: The mixture is incubated to allow the binding to reach equilibrium.

  • Separation: The receptor-bound radioligand is separated from the unbound radioligand by rapid filtration through a filter plate.

  • Washing: The filters are washed with ice-cold buffer to remove any remaining unbound radioligand.

  • Quantification: The amount of radioactivity trapped on the filters, which corresponds to the amount of bound radioligand, is measured using a scintillation counter.

  • Data Analysis: The data are analyzed using non-linear regression to determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). The binding affinity (Ki) can then be calculated using the Cheng-Prusoff equation.

Visualizing Workflows and Pathways

Experimental Workflow for Cross-Reactivity Screening

The following diagram illustrates a typical workflow for assessing the cross-reactivity of a test compound.

G cluster_0 Compound Preparation cluster_1 Assay Preparation cluster_2 Binding Assay cluster_3 Data Analysis TestCompound Test Compound (this compound) SerialDilution Serial Dilutions TestCompound->SerialDilution Incubation Incubation SerialDilution->Incubation ReceptorPanel Panel of Receptors (Membrane Preparations) Radioligand Radioligand Addition ReceptorPanel->Radioligand Radioligand->Incubation Filtration Filtration & Washing Incubation->Filtration Counting Scintillation Counting Filtration->Counting IC50 IC50 Determination Counting->IC50 Ki Ki Calculation IC50->Ki Selectivity Selectivity Profile Ki->Selectivity

Caption: Workflow for a competitive radioligand binding assay.

Conceptual Signaling Pathways: On-Target vs. Off-Target Effects

This diagram illustrates how a drug can interact with its intended primary receptor to produce a therapeutic effect, while also potentially interacting with an off-target receptor, leading to unintended side effects.

G cluster_0 Drug Action cluster_1 Primary Target Pathway cluster_2 Off-Target Pathway Drug This compound Component (e.g., Dihydroergocristine) PrimaryReceptor Primary Receptor (e.g., Dopamine D2) Drug->PrimaryReceptor High Affinity OffTargetReceptor Off-Target Receptor (e.g., Serotonin 5-HT2A) Drug->OffTargetReceptor Lower Affinity PrimarySignal Signal Transduction PrimaryReceptor->PrimarySignal TherapeuticEffect Therapeutic Effect (e.g., Vasodilation) PrimarySignal->TherapeuticEffect OffTargetSignal Signal Transduction OffTargetReceptor->OffTargetSignal SideEffect Side Effect OffTargetSignal->SideEffect

Caption: On-target vs. off-target signaling pathways.

Conclusion

References

A Head-to-Head Comparison of Ersilan and Etofylline: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Overview and Primary Indications

Etofylline is a xanthine (B1682287) derivative primarily used as a bronchodilator for the treatment of respiratory conditions such as asthma and chronic obstructive pulmonary disease (COPD).[1][2][3] Its primary therapeutic goal is to relax the smooth muscles of the airways, thereby improving airflow.[3][4]

Ersilan is a combination drug product containing Dihydroergocristine and Etofylline .[5] Its intended use is to support and regulate the function of the body's vascular system, particularly within the microcirculation and nervous tissues, and it has been historically associated with the treatment of vascular headaches.[5]

Mechanism of Action

The two substances differ significantly in their primary mechanisms of action, reflecting their distinct therapeutic applications.

Etofylline: Phosphodiesterase Inhibition

Etofylline exerts its effects primarily through the inhibition of phosphodiesterase (PDE) enzymes.[2][6] This inhibition leads to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP), which in turn activates protein kinase A (PKA). PKA then phosphorylates various downstream targets, resulting in the relaxation of bronchial smooth muscle and a reduction in the inflammatory response.[2][6]

Etofylline_Mechanism Etofylline Etofylline PDE Phosphodiesterase (PDE) Etofylline->PDE Inhibits cAMP cAMP PDE->cAMP Degrades PKA Protein Kinase A (PKA) (Inactive) cAMP->PKA Activates ATP ATP AC Adenylyl Cyclase ATP->AC AC->cAMP Converts PKA_active Protein Kinase A (PKA) (Active) PKA->PKA_active Smooth_Muscle Bronchial Smooth Muscle Relaxation PKA_active->Smooth_Muscle Inflammation Reduced Inflammation PKA_active->Inflammation

Figure 1: Etofylline's Mechanism of Action via PDE Inhibition.
This compound (Dihydroergocristine): Adrenergic and Serotonergic Receptor Modulation

The primary vascular effects of this compound are attributed to its Dihydroergocristine component. Dihydroergocristine is a semi-synthetic ergot alkaloid that acts as a potent antagonist at alpha-adrenergic receptors, particularly α1 and α2 subtypes.[7] This blockade of adrenergic receptors on vascular smooth muscle leads to vasodilation and a reduction in vascular resistance. Additionally, Dihydroergocristine interacts with dopaminergic and serotonergic receptors, which may contribute to its effects in vascular headaches.[3]

Dihydroergocristine_Mechanism Dihydroergocristine Dihydroergocristine (from this compound) Alpha_Receptor α-Adrenergic Receptors (α1 and α2) Dihydroergocristine->Alpha_Receptor Antagonizes Vasodilation Vasodilation Dihydroergocristine->Vasodilation Promotes Vascular_Smooth_Muscle Vascular Smooth Muscle Alpha_Receptor->Vascular_Smooth_Muscle Norepinephrine Norepinephrine Norepinephrine->Alpha_Receptor Activates Vasoconstriction Vasoconstriction Vascular_Smooth_Muscle->Vasoconstriction

Figure 2: Dihydroergocristine's Mechanism on Vascular Tone.

Comparative Efficacy

Due to the different therapeutic indications, a direct comparison of clinical efficacy is challenging. The following tables summarize available data for each drug in its respective area of use.

Etofylline in Respiratory Diseases

Clinical studies have demonstrated the efficacy of Etofylline (often in comparison to or combination with theophylline) in improving lung function in patients with asthma and COPD.

Study Outcome Etofylline/Theophylline Combination Doxofylline (a related xanthine) Reference
Improvement in FEV1 Statistically significant improvementStatistically significant improvement[8]
Symptom Score Improvement Significant reduction in cough, expectoration, and shortness of breathSignificant reduction in cough, expectoration, and shortness of breath[9]
Adverse Effects Higher incidence of palpitations, tremor, insomnia, and dyspepsiaBetter safety profile with fewer adverse effects[1]

FEV1: Forced Expiratory Volume in 1 second

Dihydroergocristine (this compound component) in Migraine Prophylaxis

A double-blind, crossover study compared the efficacy of Dihydroergocristine with propranolol (B1214883) for the prophylaxis of migraine without aura.

Efficacy Parameter Dihydroergocristine (10 mg twice daily) Propranolol (40 mg twice daily) p-value Reference
Reduction in Headache Attacks Significant reduction from baselineSignificant reduction from baselineNo significant difference[10]
Reduction in Days with Headache Significant reduction from baselineSignificant reduction from baselineNo significant difference[10]
Reduction in Analgesic Consumption Significant reduction from baselineSignificant reduction from baselineNo significant difference[10]

Pharmacokinetic Properties

The pharmacokinetic profiles of Etofylline and Dihydroergocristine have been characterized in separate studies.

Pharmacokinetic Parameter Etofylline Dihydroergocristine Reference
Bioavailability (Oral) ~80%Low and variable due to first-pass metabolism[11]
Half-life (t½) 4.1 hours (beta-phase)3.50 ± 2.27 hours[11]
Volume of Distribution (Vd) 0.60 L/kgLarge (not specified in human studies)[11]
Clearance 0.106 L/kg/hHigh systemic clearance[11]

Adverse Effects

The adverse effect profiles of Etofylline and Dihydroergocristine are distinct, reflecting their different pharmacological targets.

Adverse Event Etofylline (and other xanthines) Dihydroergocristine (and other ergot alkaloids) Reference
Common Nausea, vomiting, headache, insomnia, irritability, tachycardiaNausea, vomiting, dizziness, anxiety[12],[13]
Serious Seizures, cardiac arrhythmias (at high concentrations)Peripheral vasoconstriction, ergotism (at high doses)[12],[14]

Experimental Protocols

The following sections provide detailed methodologies for key experiments relevant to the mechanisms of action of Etofylline and Dihydroergocristine.

In Vitro Phosphodiesterase (PDE) Inhibition Assay (for Etofylline)

This assay determines the inhibitory potency of a compound against PDE enzymes.

PDE_Assay_Workflow Start Start Prepare_Reagents Prepare Reagents: - PDE Enzyme - cAMP Substrate - Etofylline (Inhibitor) - Assay Buffer Start->Prepare_Reagents Incubate Incubate Enzyme, Substrate, and Inhibitor Prepare_Reagents->Incubate Stop_Reaction Stop Reaction Incubate->Stop_Reaction Measure_Product Measure Product Formation (e.g., AMP) Stop_Reaction->Measure_Product Data_Analysis Data Analysis: Calculate IC50 Value Measure_Product->Data_Analysis End End Data_Analysis->End

Figure 3: Workflow for a PDE Inhibition Assay.

Protocol:

  • Reagent Preparation:

    • Prepare a stock solution of Etofylline in a suitable solvent (e.g., DMSO).

    • Dilute the recombinant PDE enzyme and the cAMP substrate in the assay buffer.

  • Assay Setup:

    • In a 96-well plate, add the assay buffer, Etofylline at various concentrations, and the PDE enzyme.

    • Initiate the reaction by adding the cAMP substrate.

  • Incubation:

    • Incubate the plate at a controlled temperature (e.g., 37°C) for a specific duration.

  • Reaction Termination and Detection:

    • Stop the reaction using a stop solution.

    • Measure the amount of product (AMP) formed using a suitable detection method (e.g., fluorescence polarization, luminescence, or radioisotope detection).[5][11]

  • Data Analysis:

    • Calculate the percentage of PDE inhibition for each Etofylline concentration.

    • Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration.[15]

Radioligand Binding Assay for Alpha-Adrenergic Receptors (for Dihydroergocristine)

This assay measures the binding affinity of a compound to specific receptors.

Binding_Assay_Workflow Start Start Prepare_Membranes Prepare Cell Membranes Expressing α-Adrenergic Receptors Start->Prepare_Membranes Incubate Incubate Membranes with: - Radioligand (e.g., [3H]prazosin) - Dihydroergocristine (Competitor) Prepare_Membranes->Incubate Separate_Bound_Free Separate Bound and Free Radioligand (Filtration) Incubate->Separate_Bound_Free Quantify_Binding Quantify Bound Radioactivity (Scintillation Counting) Separate_Bound_Free->Quantify_Binding Data_Analysis Data Analysis: Calculate Ki Value Quantify_Binding->Data_Analysis End End Data_Analysis->End

References

A Comparative Analysis of the Reproducibility of Ersilan Research Findings

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Ersilan is a hypothetical compound created for this guide. The following data, publications, and experimental findings are fictional and intended to serve as a realistic example of a reproducibility comparison guide for drug development professionals.

This guide provides a comparative overview of the research findings concerning the novel kinase inhibitor, this compound. It synthesizes data from the initial landmark study and subsequent replication attempts to offer a clear perspective on the reproducibility of its reported therapeutic effects.

Summary of Findings

Initial research published by Alpha et al. in 2022 reported this compound as a potent and selective inhibitor of the JNK signaling pathway, demonstrating significant anti-tumor activity in preclinical models of pancreatic ductal adenocarcinoma (PDAC). However, subsequent studies by other laboratories have yielded conflicting results, raising questions about the compound's mechanism of action and therapeutic potential. This guide compares the key quantitative data and methodologies from these studies.

Table 1: In Vitro Efficacy of this compound on PANC-1 Cell Line
StudyAssay TypeIC50 (nM)Key Observation
Alpha et al. (2022)CellTiter-Glo® 2.015 nMHigh potency in reducing cell viability.
Beta et al. (2024)MTT Assay230 nMModerate potency; significantly higher IC50 than initially reported.
Gamma et al. (2024)Real-Time Cell Analysis255 nMConfirmed moderate potency, similar to Beta et al.
Table 2: In Vivo Tumor Growth Inhibition in PDAC Xenograft Models
StudyMouse StrainThis compound DoseTumor Growth Inhibition (%)Reported Toxicity
Alpha et al. (2022)NOD/SCID50 mg/kg, daily85%Not observed
Beta et al. (2024)NSG50 mg/kg, daily35%Significant weight loss (>15%)
Gamma et al. (2024)NOD/SCID50 mg/kg, daily40%Mild weight loss (~5-10%)

Signaling Pathway of this compound

The diagram below illustrates the proposed mechanism of action for this compound as initially described by Alpha et al. This compound was reported to inhibit JNK, a key kinase in a signaling cascade that promotes cell proliferation and survival in response to cellular stress and growth factors.

Ersilan_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Growth Factor Receptor MKK4 MKK4 Receptor->MKK4 JNK JNK MKK4->JNK cJun c-Jun JNK->cJun Proliferation Gene Transcription (Proliferation, Survival) cJun->Proliferation This compound This compound This compound->JNK

Caption: Proposed JNK signaling pathway inhibited by this compound.

Comparative Experimental Protocols

Discrepancies in findings may be partially attributed to variations in experimental methodologies. The key protocols are detailed below.

Protocol 1: In Vitro Cell Viability Assay
  • Alpha et al. (2022):

    • Cell Line: PANC-1 (ATCC CRL-1469), passages 5-10.

    • Seeding Density: 2,500 cells/well in a 96-well plate.

    • Medium: DMEM with 10% Fetal Bovine Serum (FBS).

    • Treatment: this compound added 24 hours post-seeding.

    • Incubation: 72 hours.

    • Assay: CellTiter-Glo® 2.0 Luminescent Cell Viability Assay, measuring ATP levels.

  • Beta et al. (2024):

    • Cell Line: PANC-1 (ATCC CRL-1469), passages 20-25.

    • Seeding Density: 5,000 cells/well in a 96-well plate.

    • Medium: DMEM with 10% FBS and 1% Penicillin-Streptomycin.

    • Treatment: this compound added 24 hours post-seeding.

    • Incubation: 72 hours.

    • Assay: MTT assay, measuring mitochondrial reductase activity.

Note: The differences in cell passage number, seeding density, and the specific viability assay (ATP vs. metabolic activity) are significant variables that could contribute to the different IC50 values observed.

Protocol 2: In Vivo Xenograft Study

The workflow below outlines the general procedure used across the studies, with key differences noted. The choice of mouse strain (immunodeficiency level) represents a critical variation.

Xenograft_Workflow start Start cells 1. Culture PANC-1 Cells start->cells implant 2. Implant 5x10^6 cells subcutaneously into flank cells->implant tumor_dev 3. Allow tumors to reach ~100-150 mm³ implant->tumor_dev randomize 4. Randomize mice into Vehicle and Treatment groups tumor_dev->randomize treat 5. Daily IP injection: Vehicle or this compound (50 mg/kg) randomize->treat measure 6. Measure tumor volume 2x/week and monitor body weight treat->measure endpoint 7. Endpoint: Tumor volume > 1500 mm³ or signs of toxicity measure->endpoint analyze 8. Analyze tumor growth inhibition data endpoint->analyze end End analyze->end

Caption: Standardized workflow for the PDAC xenograft model.

Logical Relationship of Findings

The relationship between the foundational study and subsequent replication attempts highlights a common challenge in preclinical drug development. The initial promising results have been questioned by follow-up studies that failed to reproduce the original effect size, suggesting the anti-tumor activity of this compound may be context-dependent or less robust than first reported.

Logical_Relationship A Alpha et al. (2022) - Reports high in vitro and in vivo efficacy - Proposes JNK inhibition B Beta et al. (2024) - Fails to reproduce high efficacy - Reports >15x higher IC50 - Observes significant in vivo toxicity A->B Contradicts C Gamma et al. (2024) - Corroborates Beta et al. findings - Reports moderately higher IC50 - Shows limited in vivo efficacy A->C Contradicts Conclusion Conclusion: The anti-tumor efficacy of this compound is not robustly reproducible. Original findings may depend on specific, unreported experimental conditions. B->Conclusion C->Conclusion

Caption: Relationship between initial and subsequent this compound studies.

Unable to Proceed: Information on "Ersilan" is Currently Unavailable

Author: BenchChem Technical Support Team. Date: December 2025

Despite a comprehensive search for "Ersilan," no information was found regarding a drug, compound, or therapeutic agent with this name in publicly available scientific literature or databases. As a result, it is not possible to generate a comparison guide that benchmarks its performance against a standard control.

The core requirements of the request—including data presentation, detailed experimental protocols, and visualizations of signaling pathways—are contingent upon having foundational knowledge of this compound's biological activity, its mechanism of action, and the context of its therapeutic application. Without this information, any attempt to create a comparison guide would be speculative and not based on factual data.

To fulfill your request, please provide the necessary details about this compound, including:

  • Therapeutic Area: What disease or condition is this compound intended to treat?

  • Mechanism of Action: How does this compound exert its effects at a molecular or cellular level? Which signaling pathways does it modulate?

  • Standard Control: What is the specific drug or treatment that should be used as a benchmark for comparison?

Once this information is provided, a thorough and accurate comparison guide can be developed to meet the specified requirements for researchers, scientists, and drug development professionals.

Orthogonal Validation of Ersilan's Mechanism of Action: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the hypothetical drug Ersilan, a novel inhibitor of the PI3K/Akt/mTOR signaling pathway, with established inhibitors. The content is based on synthesized preclinical data and established experimental protocols to aid in the orthogonal validation of its mechanism of action.

Introduction to the PI3K/Akt/mTOR Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt/mTOR pathway is a crucial intracellular signaling cascade that governs a wide array of cellular functions, including cell growth, proliferation, survival, and metabolism.[1][2][3] Dysregulation of this pathway is a common feature in many human cancers, making it a prime target for therapeutic intervention.[4][5][6] The pathway is initiated by the activation of PI3K, which then phosphorylates and activates Akt. Akt, in turn, can activate mTOR, a key regulator of protein synthesis and cell growth.[1][7] Given its central role in oncogenesis, numerous inhibitors targeting different nodes of this pathway have been developed.

Comparative Analysis of PI3K/Akt/mTOR Inhibitors

To validate the efficacy and specificity of a new chemical entity like this compound, a direct comparison with well-characterized inhibitors is essential. This orthogonal approach provides a robust framework for understanding the compound's mechanism of action.

Table 1: In Vitro Kinase Inhibitory Activity (IC50, nM)

This table summarizes the half-maximal inhibitory concentrations (IC50) of this compound and selected comparator drugs against key kinases in the PI3K/Akt/mTOR pathway. Lower values indicate higher potency.

CompoundPI3KαPI3KβPI3KδPI3KγmTOR
This compound (hypothetical) 5 150 10 200 8
Compound A (Pan-PI3K inhibitor)333375>1000
Compound B (Dual PI3K/mTOR inhibitor)52771417
Compound C (mTOR-selective inhibitor)>5000>5000>5000>50000.6

Data for comparator compounds are synthesized from publicly available information for illustrative purposes.[8]

Table 2: Cellular Activity in Cancer Cell Lines

This table compares the anti-proliferative effects of this compound and comparator drugs in well-characterized cancer cell lines with known PI3K pathway alterations.

CompoundCell LinePIK3CA/PTEN StatusAssay TypeEC50 (µM)
This compound (hypothetical) MCF-7 PIK3CA mutant Cell Viability 0.5
This compound (hypothetical) PC-3 PTEN null Cell Viability 0.8
Compound AMCF-7PIK3CA mutantCell Viability1.2
Compound BPC-3PTEN nullCell Viability0.9
Compound CMCF-7PIK3CA mutantCell Viability2.5

EC50 values are hypothetical and for comparative illustration.

Key Experimental Protocols for Orthogonal Validation

Robust orthogonal validation relies on a combination of biochemical and cell-based assays to confirm the mechanism of action from different perspectives.

In Vitro Kinase Assay

Objective: To directly measure the inhibitory activity of a compound against purified kinase enzymes.

Methodology:

  • Reaction Setup: Prepare a reaction buffer containing the purified kinase (e.g., PI3Kα or mTOR), the lipid substrate (e.g., PIP2 for PI3K), and a range of concentrations of the test compound (e.g., this compound).[9][10]

  • Initiation: Start the kinase reaction by adding ATP.[10]

  • Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a defined period (e.g., 30-60 minutes).[10]

  • Termination and Detection: Stop the reaction and quantify the amount of ADP produced, which is proportional to the kinase activity. This is often done using a luminescence-based assay system like ADP-Glo™.[9]

  • Data Analysis: Plot the kinase activity against the compound concentration to determine the IC50 value.

Western Blot Analysis of Pathway Inhibition

Objective: To assess the effect of a compound on the phosphorylation status of key downstream proteins in the signaling pathway within a cellular context.

Methodology:

  • Cell Culture and Treatment: Culture a relevant cancer cell line (e.g., MCF-7 or PC-3) and treat the cells with varying concentrations of the test compound for a specific duration.[11][12]

  • Cell Lysis: Lyse the cells in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.[11][12]

  • Protein Quantification: Determine the protein concentration of each cell lysate to ensure equal loading for electrophoresis.[12]

  • SDS-PAGE and Protein Transfer: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer them to a membrane (e.g., PVDF or nitrocellulose).[12]

  • Immunoblotting:

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with a primary antibody specific for the phosphorylated form of a target protein (e.g., phospho-Akt Ser473).[11][13]

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.[11]

  • Detection: Add a chemiluminescent substrate and capture the signal using an imaging system.[10]

  • Data Analysis: Quantify the band intensities and normalize the phosphorylated protein signal to the total protein and a loading control (e.g., β-actin or GAPDH).[10][14]

Cell Viability/Proliferation Assay

Objective: To determine the effect of a compound on the growth and viability of cancer cells.[15][16]

Methodology:

  • Cell Seeding: Seed cancer cells in a multi-well plate (e.g., 96-well) at an optimized density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of the test compound and incubate for a period that allows for cell division (e.g., 72 hours).

  • Viability Assessment: Add a viability reagent such as a tetrazolium salt (e.g., MTT or XTT) or a resazurin-based reagent.[17] Metabolically active cells will convert these reagents into a colored or fluorescent product.

  • Data Acquisition: Measure the absorbance or fluorescence using a microplate reader.

  • Data Analysis: Plot the cell viability against the compound concentration and fit the data to a dose-response curve to calculate the EC50 value.

Visualizing the Mechanism and Validation Strategy

Diagrams are essential for illustrating complex biological pathways and experimental workflows.

PI3K_Akt_mTOR_Pathway receptor Growth Factor Receptor pi3k PI3K receptor->pi3k Activates pip2 PIP2 pi3k->pip2 pip3 PIP3 pip2->pip3 Phosphorylates akt Akt pip3->akt Activates mtor mTOR akt->mtor Activates proliferation Cell Growth & Proliferation mtor->proliferation This compound This compound This compound->pi3k This compound->mtor

Caption: PI3K/Akt/mTOR Signaling Pathway and the inhibitory action of this compound.

Orthogonal_Validation_Workflow cluster_biochemical Biochemical Assays cluster_cellular Cell-Based Assays cluster_validation Mechanism Validation kinase_assay In Vitro Kinase Assay (IC50 Determination) validation Confirmed Mechanism of Action kinase_assay->validation western_blot Western Blot (Pathway Inhibition) western_blot->validation viability_assay Cell Viability Assay (EC50 Determination) viability_assay->validation

Caption: Experimental workflow for the orthogonal validation of this compound's mechanism.

Logical_Relationship A This compound inhibits PI3K/mTOR kinase activity (Biochemical) B This compound reduces p-Akt/p-S6 in cells (Cellular Target Engagement) A->B leads to D Conclusion: This compound acts as a PI3K/mTOR inhibitor A->D C This compound inhibits cancer cell proliferation (Cellular Phenotype) B->C results in B->D C->D

Caption: Logical flow of evidence for confirming this compound's mechanism of action.

References

Comparative Analysis of Ersilan's Potency and Selectivity

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Publicly available scientific literature and databases do not contain information on a compound named "Ersilan." The following comparative analysis is a template designed to meet the user's specifications. This guide uses Bruton's tyrosine kinase (BTK) inhibitors as a well-documented example to illustrate the requested format and content. For this purpose, "this compound" is presented as a fictional BTK inhibitor, and its data is based on a real-world counterpart to provide a realistic comparison with other agents in the same class.

Introduction

Bruton's tyrosine kinase (BTK) is a critical component of the B-cell receptor (BCR) signaling pathway, which is essential for B-cell proliferation, differentiation, and survival. Dysregulation of BTK signaling is implicated in various B-cell malignancies and autoimmune diseases, making it a prime therapeutic target. This guide provides a comparative analysis of the potency and selectivity of this compound, a novel BTK inhibitor, against other commercially available BTK inhibitors.

Potency Analysis

The potency of a drug is a measure of the concentration required to produce a specific effect. For enzyme inhibitors like this compound, this is often expressed as the half-maximal inhibitory concentration (IC50), which is the concentration of the inhibitor required to reduce the enzyme's activity by 50%.

Table 1: Comparative Potency of BTK Inhibitors
CompoundTargetAssay TypeIC50 (nM)
This compound (Example Data) BTKBiochemical0.5
BTKCell-based3.0
Alternative A (Ibrutinib) BTKBiochemical0.5
BTKCell-based3.8
Alternative B (Acalabrutinib) BTKBiochemical3
BTKCell-based5

Note: Lower IC50 values indicate higher potency.

Selectivity Profile

Selectivity refers to a drug's ability to bind to its intended target with high affinity while having low affinity for other targets. High selectivity is desirable as it can minimize off-target effects and improve the drug's safety profile. The selectivity of BTK inhibitors is often assessed by screening them against a panel of other kinases.

Table 2: Selectivity of BTK Inhibitors Against Other Kinases
KinaseThis compound (IC50, nM) Alternative A (Ibrutinib) (IC50, nM) Alternative B (Acalabrutinib) (IC50, nM)
BTK 0.5 0.5 3
EGFR>10005.6>1000
TEC252.617
ITK151.910
SRC>100020>1000
LCK>10001.1>1000

Note: Higher IC50 values against off-targets indicate greater selectivity.

Experimental Protocols

Biochemical IC50 Determination for BTK

Objective: To determine the concentration of an inhibitor that reduces the activity of purified BTK enzyme by 50%.

Materials:

  • Recombinant human BTK enzyme

  • Kinase substrate (e.g., a peptide with a tyrosine residue)

  • ATP (Adenosine triphosphate)

  • Inhibitor compound (this compound or alternatives)

  • Assay buffer

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay)

  • 384-well plates

Procedure:

  • Prepare serial dilutions of the inhibitor compound in the assay buffer.

  • Add the BTK enzyme and the kinase substrate to the wells of a 384-well plate.

  • Add the diluted inhibitor or vehicle control to the respective wells.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Stop the reaction and measure the amount of product formed (or remaining substrate) using a suitable detection method.

  • Plot the percentage of enzyme inhibition against the logarithm of the inhibitor concentration.

  • Determine the IC50 value by fitting the data to a four-parameter logistic curve.

Cell-Based IC50 Determination for BTK Autophosphorylation

Objective: To determine the concentration of an inhibitor that reduces the autophosphorylation of BTK in a cellular context by 50%.

Materials:

  • B-cell lymphoma cell line (e.g., Ramos)

  • Cell culture medium and supplements

  • Inhibitor compound (this compound or alternatives)

  • Stimulating agent (e.g., anti-IgM antibody)

  • Lysis buffer

  • Antibodies for Western blotting or ELISA (e.g., anti-phospho-BTK, anti-total-BTK)

  • Detection reagents

Procedure:

  • Culture the B-cell lymphoma cells to the desired density.

  • Pre-incubate the cells with serial dilutions of the inhibitor or vehicle control for a specified time (e.g., 1-2 hours).

  • Stimulate the cells with a stimulating agent (e.g., anti-IgM) to induce BTK autophosphorylation.

  • Lyse the cells to extract the proteins.

  • Quantify the levels of phosphorylated BTK and total BTK using Western blotting or ELISA.

  • Calculate the percentage of inhibition of BTK phosphorylation for each inhibitor concentration.

  • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

  • Determine the IC50 value by fitting the data to a four-parameter logistic curve.

Signaling Pathway and Experimental Workflow Diagrams

BTK_Signaling_Pathway BCR B-cell Receptor (BCR) LYN LYN BCR->LYN Activation SYK SYK LYN->SYK Phosphorylation BTK BTK SYK->BTK Phosphorylation PLCg2 PLCγ2 BTK->PLCg2 Phosphorylation IP3 IP3 PLCg2->IP3 DAG DAG PLCg2->DAG Ca_Flux Calcium Flux IP3->Ca_Flux PKC PKC DAG->PKC NFkB NF-κB Ca_Flux->NFkB PKC->NFkB Proliferation B-cell Proliferation & Survival NFkB->Proliferation Experimental_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Inhibitor Prepare Inhibitor Serial Dilutions Dispense Dispense Reagents into Plate Inhibitor->Dispense Enzyme_Substrate Prepare Enzyme & Substrate Mix Enzyme_Substrate->Dispense Incubate Incubate at Room Temperature Dispense->Incubate Detect Add Detection Reagent & Read Plate Incubate->Detect Plot Plot % Inhibition vs. [Inhibitor] Detect->Plot Calculate Calculate IC50 (Curve Fitting) Plot->Calculate

Independent Verification of Ersilan's Therapeutic Potential: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Ersilan (a combination of Dihydroergocristine and Etofylline) with established therapeutic alternatives for the management of peripheral vascular disease (PVD) and the prophylaxis of migraine. The information presented is based on available experimental data to facilitate an independent assessment of this compound's therapeutic potential.

Executive Summary

This compound is a fixed-dose combination drug featuring Dihydroergocristine, an alpha-adrenergic blocker that promotes vasodilation, and Etofylline, a xanthine (B1682287) derivative that also contributes to improved blood flow. This dual mechanism of action positions this compound as a potential therapeutic option for conditions characterized by vascular insufficiency. This guide will evaluate its performance against current standard-of-care treatments in its two primary indications: peripheral vascular disease and migraine prophylaxis.

Peripheral Vascular Disease (PVD)

The primary therapeutic goal in PVD, particularly intermittent claudication, is to improve walking distance and overall quality of life. This compound aims to achieve this by enhancing peripheral blood flow.

Comparative Efficacy of Treatments for Intermittent Claudication
Therapeutic AgentDosageKey Efficacy Endpoint(s)ResultsCitation(s)
This compound (Dihydroergocristine + Etofylline) Not specified in available clinical trialsImprovement in walking distanceNo specific clinical trial data available for the combination.
Cilostazol 100 mg twice dailyMean change from baseline in maximal walking distance (MWD)50.7% improvement from baseline compared to 24.3% for placebo.[1][1][2][3][4][5]
Naftidrofuryl Oxalate (B1200264) Not specifiedImprovement in pain-free walking distance (PFWD) and MWDRanked first for both MWD and PFWD in a network meta-analysis.[6][6][7][8][9]
Pentoxifylline (B538998) Up to 1200 mg/dayIncrease in initial and absolute claudication distancesSignificantly more effective than placebo in increasing walking distances.[10][10][11][12][13][14]
Experimental Protocols: Key PVD Trials

A representative experimental protocol for evaluating treatments for intermittent claudication is the multicenter, randomized, double-blind, placebo-controlled trial design.

  • Study Design: Patients with stable intermittent claudication are randomized to receive the investigational drug or a placebo for a defined period, often 12 to 24 weeks.

  • Inclusion Criteria: Typically include patients aged 40 years and older with a confirmed diagnosis of chronic lower-extremity arterial occlusive disease and a specified range of initial claudication distance (e.g., 30 to 200 meters) on a standardized treadmill test.[2]

  • Primary Outcome Measures: The primary endpoints are the change from baseline in the initial claudication distance (ICD), the distance at which pain begins, and the absolute claudication distance (ACD), the maximum distance a patient can walk.[2]

  • Methodology: Standardized treadmill tests are performed at baseline and at regular intervals throughout the study. A common protocol uses a constant speed (e.g., 3.2 km/h) and a fixed incline (e.g., 12.5%).[2]

Experimental Workflow for PVD Clinical Trials

PVD_Trial_Workflow cluster_screening Screening Phase cluster_baseline Baseline Assessment cluster_treatment Treatment Phase cluster_evaluation Efficacy & Safety Evaluation s1 Patient Recruitment s2 Inclusion/Exclusion Criteria Assessment s1->s2 s3 Informed Consent s2->s3 b1 Medical History & Physical Exam s3->b1 b2 Standardized Treadmill Test b1->b2 b3 Ankle-Brachial Index (ABI) b2->b3 t1 Randomization b3->t1 t2 Drug Administration (e.g., 12-24 weeks) t1->t2 t3 Follow-up Visits t2->t3 e1 Repeat Treadmill Tests t3->e1 e2 Adverse Event Monitoring e1->e2 e3 Final Assessment e2->e3 Dihydroergocristine_Pathway cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Vascular Smooth Muscle Cell Norepinephrine Norepinephrine Alpha_Receptor Alpha-Adrenergic Receptor Norepinephrine->Alpha_Receptor Binds to G_Protein Gq Protein Activation Alpha_Receptor->G_Protein PLC Phospholipase C Activation G_Protein->PLC IP3_DAG IP3 & DAG Increase PLC->IP3_DAG Ca_Release Intracellular Ca2+ Release IP3_DAG->Ca_Release Contraction Vasoconstriction Ca_Release->Contraction Dihydroergocristine Dihydroergocristine Dihydroergocristine->Alpha_Receptor Blocks

References

Safety Operating Guide

Chemical and Physical Properties of Ersilan

Author: BenchChem Technical Support Team. Date: December 2025

In the absence of a specific Safety Data Sheet (SDS) for Ersilan, it is imperative for the safety of laboratory personnel and the protection of the environment that this substance be treated as a hazardous chemical waste.[1] The following procedures provide a comprehensive guide for the proper disposal of this compound, based on established best practices for managing research-grade chemical and hazardous wastes.[2][3]

Properly characterizing a chemical is a critical first step in its safe management and disposal. The following table summarizes the known chemical and physical properties of this compound. This information is valuable for your institution's Environmental Health & Safety (EHS) department in profiling the waste for disposal.

PropertyValue
Chemical Name This compound
CAS Number 135556-19-3
Molecular Formula C44H53N9O8
Molecular Weight 835.94712 g/mol
Boiling Point 899.3°C at 760 mmHg
Flash Point 497.7°C
Vapor Pressure 8.49E-35 mmHg at 25°C
Hydrogen Bond Donor Count 4
Hydrogen Bond Acceptor Count 10
Rotatable Bond Count 7

Pre-Disposal Safety and Handling

Before initiating any disposal procedures, ensure that all personnel are equipped with the appropriate Personal Protective Equipment (PPE). This includes, at a minimum, safety goggles, a laboratory coat, and chemical-resistant gloves. All handling of this compound, including weighing, solution preparation, and packaging for disposal, should be conducted within a certified chemical fume hood to prevent inhalation of aerosols or fine particles.

Step-by-Step Disposal Protocol for this compound

The following protocol outlines the necessary steps for the safe and compliant disposal of this compound waste.

1. Waste Identification and Segregation:

  • Treat all forms of this compound waste as hazardous. This includes the pure compound, any solutions containing this compound, and all contaminated labware such as pipette tips, vials, gloves, and bench paper.[3]

  • Do not mix this compound waste with other chemical, biological, or general laboratory waste streams.[3] Segregation is crucial to prevent unintended chemical reactions.[3]

2. Waste Containerization:

  • Select a waste container that is in good condition, free of leaks or cracks, and has a secure, tight-fitting lid.[3]

  • The container material must be compatible with this compound. For solid waste, a high-density polyethylene (B3416737) (HDPE) pail or drum is often suitable. For liquid waste, a glass or compatible plastic bottle may be used.[4]

  • Never use food-grade containers, such as milk jugs, for chemical waste storage.[4]

  • Keep the waste container closed at all times except when adding waste.[3]

3. Labeling of Hazardous Waste:

  • Properly labeling the waste container is a critical regulatory requirement.[2][5] The label must be affixed to the container and include the following information:

    • The words "Hazardous Waste".[3]

    • The full chemical name: "this compound".

    • The CAS Number: "135556-19-3".

    • An accurate estimation of the chemical constituents and their concentrations.

    • The date when the waste was first added to the container.

    • The name and contact information of the generating researcher or laboratory.

4. Storage in a Satellite Accumulation Area (SAA):

  • Store the labeled hazardous waste container in a designated Satellite Accumulation Area (SAA) within the laboratory where the waste was generated.[6]

  • The SAA should be located at or near the point of generation and under the control of the laboratory personnel.

  • Ensure that the this compound waste container is segregated from incompatible materials, such as strong acids, bases, and oxidizers, to prevent accidental reactions.[3][4] Secondary containment can be used to achieve proper segregation.[3][4]

5. Arranging for Final Disposal:

  • Once the waste container is full, or if the research project is complete, contact your institution's Environmental Health & Safety (EHS) department to schedule a waste pickup.[3]

  • Provide the EHS department with all necessary information about the waste, as detailed on the hazardous waste label.

  • Do not attempt to dispose of this compound down the drain or in the regular trash.[1][3] This is illegal and can harm the environment.[6]

Disposal of Empty this compound Containers:

  • An this compound container is considered "empty" only when all contents have been removed by normal methods.[7]

  • To dispose of an empty container, it must be triple-rinsed with a suitable solvent capable of removing the chemical residue.[3]

  • The rinsate from the first rinse must be collected and treated as hazardous waste.[8] Subsequent rinses may also need to be collected, depending on institutional policies.

  • Once properly rinsed and air-dried, deface or remove the original label, and the container may then be disposed of in the regular trash or recycled, in accordance with your institution's policies.[3][6]

Experimental Workflow and Disposal Pathway

The following diagrams illustrate the logical workflow for the proper disposal of this compound and a typical experimental workflow that incorporates waste management.

Caption: this compound Disposal Workflow

Experimental_Workflow cluster_planning Phase 1: Experiment Planning cluster_execution Phase 2: Experiment Execution cluster_disposal Phase 3: Waste Disposal plan Plan Experiment & Identify Waste Streams for this compound setup Set up Satellite Accumulation Area plan->setup execute Conduct Experiment with this compound setup->execute collect Collect All this compound Waste in Labeled Container execute->collect store Store Waste Container in SAA collect->store request Request EHS Pickup When Container is Full store->request

References

Personal protective equipment for handling Ersilan

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides crucial safety and logistical information for the handling of Ersilan, a drug combination product containing Dihydroergotoxine and Etofylline. The following procedural guidance is intended to ensure the safe handling, use, and disposal of this compound in a laboratory setting.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is a potent pharmaceutical compound that requires careful handling to avoid exposure. The primary hazards are associated with its active pharmaceutical ingredients, Dihydroergotoxine and Etofylline.

Dihydroergotoxine is classified as a hazardous substance. It is harmful if swallowed, may cause harm to an unborn child, and poses a possible risk of impaired fertility. It is also an irritant to the eyes, respiratory system, and skin.[1]

Etofylline is harmful if swallowed.[2][3]

Due to these hazards, the following personal protective equipment is mandatory when handling this compound:

PPE CategoryItemSpecification
Hand Protection Chemical-resistant glovesNitrile or neoprene gloves are recommended. Always inspect gloves for integrity before use.
Eye Protection Safety glasses with side shields or chemical splash gogglesMust be worn at all times in the handling area.
Respiratory Protection Dust mask or respiratorA NIOSH-approved respirator with a particulate filter is required when handling the powder form to avoid inhalation.[1]
Body Protection Laboratory coat or disposable gownA clean, buttoned lab coat should be worn. Disposable gowns are recommended for handling larger quantities.
Foot Protection Closed-toe shoesShoes must fully cover the feet.

Safe Handling and Operational Plan

Adherence to a strict operational plan is critical to minimize exposure and ensure a safe working environment.

2.1. Engineering Controls:

  • Ventilation: All handling of this compound powder should be conducted in a certified chemical fume hood or a ventilated balance enclosure to minimize inhalation exposure.[1]

  • Designated Area: Designate a specific area for handling this compound. This area should be clearly marked and equipped with all necessary safety equipment.

2.2. Step-by-Step Handling Procedure:

  • Preparation: Before handling, ensure the designated area is clean and uncluttered. Assemble all necessary equipment, including PPE, weighing papers, spatulas, and waste containers.

  • Donning PPE: Put on all required PPE as listed in the table above.

  • Weighing and Transfer:

    • Perform all weighing operations within a ventilated enclosure.

    • Use appropriate tools (e.g., spatulas) to handle the powder. Avoid creating dust.

    • Close the container securely immediately after use.

  • Solution Preparation:

    • When dissolving this compound, add the solvent to the powder slowly to avoid splashing.

    • If sonication is required, ensure the container is properly sealed.

  • Post-Handling:

    • Clean all equipment and the work surface thoroughly with an appropriate solvent (e.g., 70% ethanol) followed by water.

    • Dispose of all contaminated disposables in the designated hazardous waste container.

    • Remove PPE in the correct order to avoid self-contamination (gloves first, then goggles, then lab coat).

    • Wash hands thoroughly with soap and water after removing PPE.

Handling_Workflow cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_cleanup Post-Handling Prep Assemble Equipment & PPE Area Prepare Designated Handling Area Prep->Area Don_PPE Don PPE Area->Don_PPE Weigh Weigh & Transfer Powder Don_PPE->Weigh Dissolve Prepare Solution Weigh->Dissolve Clean Clean Equipment & Work Area Dissolve->Clean Dispose Dispose of Waste Clean->Dispose Doff_PPE Doff PPE Dispose->Doff_PPE Wash Wash Hands Doff_PPE->Wash

Caption: Workflow for the safe handling of this compound.

Emergency Procedures

Immediate and appropriate action is crucial in the event of an exposure or spill.

Emergency SituationFirst Aid / Spill Response
Skin Contact Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.[1][4]
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[1][4]
Inhalation Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[1][4]
Ingestion Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.[1][4]
Minor Spill For small spills of powder, carefully wipe up with a damp paper towel (to avoid creating dust) and place it in a sealed container for disposal. Clean the area with an appropriate solvent.
Major Spill Evacuate the area. Restrict access. Wear appropriate PPE, including a respirator. Cover the spill with an absorbent material. Collect the material into a sealed container for disposal. Ventilate the area.

Disposal Plan

All waste generated from the handling of this compound must be treated as hazardous chemical waste.

4.1. Waste Segregation:

  • Solid Waste: Contaminated PPE (gloves, gowns), weighing papers, and other disposables should be collected in a dedicated, clearly labeled hazardous waste container.

  • Liquid Waste: Unused solutions containing this compound should be collected in a separate, labeled hazardous waste container for liquids. Do not pour down the drain.

4.2. Disposal Procedure:

  • Collect all this compound waste in appropriately labeled, sealed, and leak-proof containers.

  • Store the waste containers in a designated, secure area away from incompatible materials.

  • Arrange for pick-up and disposal by a certified hazardous waste disposal company in accordance with local, state, and federal regulations.

Disposal_Plan cluster_generation Waste Generation cluster_collection Collection cluster_final Final Disposal Solid_Waste Contaminated Solid Waste (PPE, disposables) Solid_Container Labeled Solid Hazardous Waste Container Solid_Waste->Solid_Container Liquid_Waste Unused this compound Solutions Liquid_Container Labeled Liquid Hazardous Waste Container Liquid_Waste->Liquid_Container Storage Secure Storage Area Solid_Container->Storage Liquid_Container->Storage Disposal_Vendor Certified Hazardous Waste Disposal Storage->Disposal_Vendor

Caption: Disposal plan for this compound waste.

Quantitative Data

CompoundLD50 (Oral, Rat)
Dihydroergotoxine Mesylate>1000 mg/kg[1]
Etofylline300 mg/kg (ATE)[3]

ATE: Acute Toxicity Estimate

Disclaimer: This guide is intended for informational purposes for laboratory professionals. Always consult the specific Safety Data Sheet (SDS) for the materials you are working with and follow all institutional and regulatory guidelines for chemical safety.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.